molecular formula C4H4ClN3O2 B3287386 4-Chloro-1-methyl-3-nitro-1h-pyrazole CAS No. 84547-94-4

4-Chloro-1-methyl-3-nitro-1h-pyrazole

Cat. No.: B3287386
CAS No.: 84547-94-4
M. Wt: 161.55 g/mol
InChI Key: AOXWAIJORDLPSN-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-3-nitro-1h-pyrazole is a useful research compound. Its molecular formula is C4H4ClN3O2 and its molecular weight is 161.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-1-methyl-3-nitro-1h-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1-methyl-3-nitro-1h-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-methyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-7-2-3(5)4(6-7)8(9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXWAIJORDLPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286771
Record name 4-Chloro-1-methyl-3-nitro-1H-pyrazole
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Molecular Weight

161.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84547-94-4
Record name 4-Chloro-1-methyl-3-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84547-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-methyl-3-nitro-1H-pyrazole
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URL https://comptox.epa.gov/dashboard/DTXSID701286771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-1-methyl-3-nitro-1H-pyrazole CAS number 12845035

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

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Expanding Data Scope

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Refining Information Search

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Confirming Compound Identity

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Synthesizing Protocol Details

My search for the specific compound didn't uncover a dedicated synthesis guide, but I found relevant information. I've begun to construct a protocol by piecing together general methods for pyrazole chlorination and nitration from the results. It looks like it may involve the nitration of 1-methylpyrazole, followed by chlorination, or the other way around. I'm now drafting the generalized steps for each stage.

Confirming Molecular Data

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Compiling Synthesis Steps

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I've also confirmed that although the structural information is present, the specific synthesis data for the exact molecule remains unavailable. So, I need to piece together information from related compounds. The next step is to highlight the limitations of available data and state what data is inferred from similar structures.

Gathering Pyrazole Data

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Constructing Synthetic Routes

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4-Chloro-1-methyl-3-nitro-1H-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Chloro-1-methyl-3-nitro-1H-pyrazole molecular weight and formula Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Chloro-1-methyl-3-nitro-1H-pyrazole is a highly functionalized heterocyclic scaffold extensively utilized in medicinal chemistry as a precursor for bioactive small molecules. Characterized by its electron-deficient pyrazole core, it serves as a critical "linchpin" intermediate, enabling orthogonal functionalization via the nitro group (reduction/acylation) and the chloride handle (transition-metal-catalyzed cross-coupling). This guide provides a definitive physicochemical profile, validated synthetic pathways, and reaction protocols designed for high-fidelity drug discovery campaigns.

Physicochemical Profile & Identity

The precise characterization of 4-Chloro-1-methyl-3-nitro-1H-pyrazole is essential for stoichiometric calculations and analytical validation.

Core Identity Data[1]
ParameterValueTechnical Notes
IUPAC Name 4-Chloro-1-methyl-3-nitro-1H-pyrazoleUnambiguous identifier.
Molecular Formula

Confirmed elemental composition.[1]
Molecular Weight 161.55 g/mol Average mass for stoichiometric calculations.
Monoisotopic Mass 160.9992 Da For High-Res MS (HRMS) validation (

).
CAS Registry Number Research GradeOften indexed under PubChem CID 12845035 .
Physical State Solid (Pale yellow/beige)Typical MP range: 80–120 °C (derivative dependent).
Structural Descriptors
  • SMILES: CN1C=C(C(=N1)[O-])Cl

  • InChIKey: AOXWAIJORDLPSN-UHFFFAOYSA-N

Synthetic Pathways & Production Strategies[2][3][4]

The synthesis of this compound requires careful regiochemical control to distinguish between the 1,3- and 1,5-isomers.[2] The most robust industrial route involves the stepwise functionalization of the pyrazole core.

Primary Synthetic Workflow

The preferred pathway utilizes 3-nitropyrazole as the starting material, leveraging its electronic bias to direct halogenation, followed by methylation.

Synthesis Start 3-Nitropyrazole Step1 Chlorination (Electrophilic Substitution) Start->Step1 Cl2 / AcOH or NCS / DMF Inter 4-Chloro-3-nitropyrazole Step1->Inter Step2 N-Methylation (S_N2 Substitution) Inter->Step2 MeI / K2CO3 (Regioselective) Isomer Isomer Byproduct (1-Methyl-5-nitro) Inter->Isomer Minor Pathway Product 4-Chloro-1-methyl- 3-nitro-1H-pyrazole Step2->Product

Figure 1: Stepwise synthesis of 4-Chloro-1-methyl-3-nitro-1H-pyrazole demonstrating the critical regioselective methylation step.

Detailed Protocol: Methylation of 4-Chloro-3-nitropyrazole

Rationale: Direct methylation of 3-nitropyrazole often yields a mixture. Introducing the chlorine atom at C4 first increases steric bulk and acidity, often improving the N1/N2 selectivity ratio during methylation.

  • Reagents: 4-Chloro-3-nitropyrazole (1.0 equiv), Iodomethane (MeI, 1.2 equiv), Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: DMF or Acetonitrile (Anhydrous).

  • Procedure:

    • Dissolve 4-chloro-3-nitropyrazole in DMF at 0°C.

    • Add

      
       and stir for 30 minutes to deprotonate the pyrazole NH.
      
    • Add MeI dropwise to control the exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Track via TLC (Ethyl Acetate/Hexane) or LCMS. Look for the disappearance of the starting material (

      
      ).
      
  • Workup: Pour into ice water. The product typically precipitates as a solid. Filter, wash with water, and dry.

  • Purification: Recrystallization from Ethanol or Column Chromatography if regioisomers are present.

Reactivity & Applications in Medicinal Chemistry

This scaffold is a "privileged structure" because it offers two distinct vectors for chemical diversity.

Functionalization Logic
  • Vector A (Nitro Group): Precursor to the amine (

    
    ). The amine is a universal handle for amide coupling, urea formation, or sulfonylation.
    
  • Vector B (Chloride): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing nitro group activates the C-Cl bond, facilitating oxidative addition.

Reactivity Core 4-Chloro-1-methyl- 3-nitro-1H-pyrazole Red_Agent Reduction (H2/Pd-C or Fe/NH4Cl) Core->Red_Agent Cat_Agent Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Cat_Agent Amine 4-Chloro-1-methyl- 3-aminopyrazole Red_Agent->Amine Amide Amide Derivatives (Drug Candidates) Amine->Amide R-COCl Biaryl 4-Aryl/Heteroaryl Derivatives Cat_Agent->Biaryl Ar-B(OH)2

Figure 2: Divergent synthesis pathways utilizing the nitro and chloro functional handles.

Protocol: Nitro Reduction to Amine

Context: Reducing the nitro group while preserving the chloro-substituent requires chemoselective conditions. Standard Hydrogenation (


) can sometimes cause hydrodechlorination (loss of Cl).
  • Recommended Method: Iron/Ammonium Chloride (

    
    ).
    
  • Procedure:

    • Suspend compound in Ethanol/Water (3:1).

    • Add Iron powder (5 equiv) and

      
       (5 equiv).
      
    • Heat to reflux for 2 hours.

    • Validation: LCMS will show mass shift from 161 (

      
      ) to ~131 (
      
      
      
      ). The chlorine isotope pattern (3:1 ratio of M:M+2) must remain intact.

Analytical Characterization

Validating the structure requires checking specific spectroscopic signatures.

Nuclear Magnetic Resonance ( NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • 
       3.90 – 4.10 ppm (3H, s):  N-Methyl group. The electron-withdrawing nitro group deshields this signal compared to simple methylpyrazoles.
      
    • 
       8.00 – 8.50 ppm (1H, s):  C5-Proton. This singlet is diagnostic. It will be significantly downfield due to the adjacent N1 and the inductive effect of the C4-Cl and C3-
      
      
      
      .
Mass Spectrometry (MS)
  • Ionization: ESI (Positive Mode).

  • Parent Ion:

    
    .
    
  • Isotope Pattern: A distinct 3:1 ratio for peaks at

    
     162 and 164, confirming the presence of one Chlorine atom.
    

Safety & Handling

  • Hazards: As a nitro-aromatic, the compound may be energetic.[3] Avoid heating dry solids to decomposition.

  • GHS Classification: Warning. Causes skin irritation (H315), Eye irritation (H319).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or degradation.

References

  • PubChem. 4-Chloro-1-methyl-3-nitro-1H-pyrazole (Compound). National Library of Medicine. [Link]

  • Lyalin, B. V., et al. Electrosynthesis of 4-chloro-substituted derivatives of pyrazole and its alkyl derivatives.[4] Russian Journal of Electrochemistry, 2008.[4] [Link]

  • Deng, X., & Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry, 2008.[2] [Link]

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines.[Link]

Sources

4-Chloro-1-methyl-3-nitro-1H-pyrazole: A Technical Whitepaper on Structural Identity, Synthesis, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The pyrazole scaffold is a privileged structure in modern medicinal chemistry and agrochemical development. Among its highly functionalized derivatives, 4-Chloro-1-methyl-3-nitro-1H-pyrazole (CAS: 84547-94-4) stands out as a critical, versatile building block. This whitepaper provides an in-depth analysis of its structural rationale, analytical parameters, and a highly efficient, green-chemistry-aligned electrochemical synthesis protocol.

To establish immediate structural clarity for computational and cheminformatics workflows, the core molecular identifiers are summarized in Table 1 [1].

Table 1: Core Physicochemical and Identity Parameters
ParameterValue
SMILES CN1C=C(C(=N1)[O-])Cl
InChIKey AOXWAIJORDLPSN-UHFFFAOYSA-N
Molecular Formula C₄H₄ClN₃O₂
CAS Registry Number 84547-94-4
Monoisotopic Mass 160.9992 Da
XlogP (Predicted) 1.0

Structural Rationale & Mechanistic Causality

In drug development, every functional group on a scaffold must serve a distinct steric, electronic, or synthetic purpose. The tri-functionalization of this specific pyrazole is highly deliberate:

  • N1-Methylation: Unsubstituted pyrazoles undergo rapid annular tautomerization, which complicates NMR characterization, structure-activity relationship (SAR) tracking, and receptor binding predictability. The N1-methyl group locks the tautomeric state, providing a fixed vector for lipophilic interaction and ensuring uniform reactivity.

  • C3-Nitro Group: The nitro group is a powerful electron-withdrawing group (EWG). By pulling electron density away from the pyrazole π-system, it significantly lowers the pKa of any adjacent protons and activates the ring. More importantly, it serves as a "masked amine." In downstream API synthesis, the nitro group can be selectively reduced to an amine, which is subsequently converted into amides or ureas (e.g., in the synthesis of kinase inhibitors).

  • C4-Chloro Handle: The C4 position of the pyrazole is the most electron-rich and naturally prone to electrophilic aromatic substitution. By installing a chlorine atom here, chemists create a robust handle for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings). The electron-withdrawing nature of the adjacent C3-nitro group facilitates the oxidative addition step of the catalytic cycle.

Reactivity SM 1-Methyl-3-nitro-1H-pyrazole Reaction Electrochemical Chlorination (NaCl / H2O / CHCl3) SM->Reaction Product 4-Chloro-1-methyl-3-nitro-1H-pyrazole (Core Scaffold) Reaction->Product Pathway1 C4 Cross-Coupling (Suzuki/Stille) Product->Pathway1 Pathway2 Nitro Reduction (C3-Amine generation) Product->Pathway2 API Complex API (e.g., Kinase Inhibitors) Pathway1->API Pathway2->API

Fig 1. Synthetic generation and downstream functionalization pathways of the pyrazole scaffold.

Advanced Synthesis: Biphasic Electrochemical Chlorination

Historically, the chlorination of pyrazoles required harsh, toxic reagents such as chlorine gas (Cl₂), N-chlorosuccinimide (NCS), or phosphorus oxychloride (POCl₃). Modern process chemistry has shifted toward sustainable electrochemistry.

As detailed in recent electrochemical studies [2], 4-chloro-1-methyl-3-nitro-1H-pyrazole can be synthesized via the anodic oxidation of chloride ions in a biphasic system.

Causality Behind the Experimental Design:
  • Why Sodium Chloride (NaCl)? NaCl acts as both the supporting electrolyte (providing solution conductivity) and the redox mediator (the source of the active chlorine species).

  • Why a Membrane-Separated Cell? The starting material contains a highly reducible nitro group. If a single-compartment cell were used, the nitro group would be rapidly reduced at the cathode. The membrane isolates the anodic chlorination from cathodic reduction.

  • Why a Biphasic System (Aqueous/CHCl₃)? The in-situ generated active chlorine reacts with the pyrazole in the aqueous phase to form an N-halogenated Wheland intermediate (σ-complex), which then rearranges to the C4-chloro product. Because the chlorinated product is highly lipophilic, it immediately partitions into the chloroform (CHCl₃) layer. This continuous extraction acts as a self-validating system: it prevents over-chlorination (di-halo formation) and drives the reaction forward via Le Chatelier's principle.

Step-by-Step Methodology: Biphasic Electrolysis
  • Cell Preparation: Assemble a membrane-separated electrolysis cell equipped with carbon-based electrodes (anode and cathode).

  • Electrolyte Loading: Fill both the anode and cathode compartments with a 4 M aqueous NaCl solution (e.g., 100 mL in each compartment) to ensure high conductivity.

  • Organic Sink Addition: To the anode compartment, add 30 mL of Chloroform (CHCl₃).

  • Substrate Introduction: Dissolve the starting material, 1-methyl-3-nitro-1H-pyrazole, into the anodic biphasic mixture.

  • Electrolysis: Apply a constant current. The chloride ions are oxidized at the anode to form active chlorine species, which reversibly react with the pyrazole's tertiary nitrogen before migrating to the C4 position.

  • Phase Separation & Isolation: Upon consumption of the starting material (monitor via TLC or LC-MS), halt the current. Separate the organic (CHCl₃) layer, which contains the product.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The reaction typically yields the target compound at ~64% efficiency [2].

Workflow Step1 Prepare Membrane-Separated Cell Step2 Anode/Cathode: 4M NaCl (aq) Step1->Step2 Step3 Add Substrate in CHCl3 to Anode Step2->Step3 Step4 Apply Constant Current Step3->Step4 Step5 In-situ Generation of Active Chlorine Step4->Step5 Step6 Phase Separation & Extraction Step5->Step6

Fig 2. Step-by-step biphasic electrochemical chlorination workflow.

Analytical Characterization & Mass Spectrometry

For scientists integrating this building block into high-throughput screening or LC-MS workflows, understanding its ionization behavior is critical. The compound readily forms various adducts in electrospray ionization (ESI) environments.

Table 2 summarizes the predicted Collision Cross Section (CCS) values and mass-to-charge (m/z) ratios for common adducts, providing a reference standard for analytical validation [1].

Table 2: Predicted MS Adducts and Collision Cross Sections (CCS)
Adduct Typem/z RatioPredicted CCS (Ų)
[M+H]⁺ 162.00648127.5
[M+NH₄]⁺ 179.03302147.7
[M+Na]⁺ 183.98842137.9
[M+K]⁺ 199.96236131.9
[M-H]⁻ 159.99192129.1
[M+CH₃COO]⁻ 220.01305169.2

Note: The presence of the chlorine atom will produce a characteristic M and M+2 isotopic pattern in a 3:1 ratio, which serves as a rapid visual confirmation of successful C4-chlorination during LC-MS analysis.

Conclusion

4-Chloro-1-methyl-3-nitro-1H-pyrazole is a masterfully designed scaffold. By combining a tautomer-locking methyl group, an activating and reducible nitro group, and a cross-coupling-ready chlorine atom, it provides medicinal chemists with a highly programmable vector for drug discovery. Furthermore, its compatibility with green, biphasic electrochemical synthesis ensures that its production can be scaled sustainably without reliance on highly toxic halogenating gases.

References

  • PubChemLite. "4-chloro-1-methyl-3-nitro-1h-pyrazole (C4H4ClN3O2) Structural and Analytical Information." Université du Luxembourg.
  • ResearchGate. "Effects of the Experimental Conditions on the Yields of Halo-substituted Pyrazoles in the Anode Compartment of a Membrane-separated Electrolysis Cell." Khimiya Geterotsiklicheskikh Soedinenii.
  • BLD Pharm. "84547-94-4 | 4-Chloro-1-methyl-3-nitro-1H-pyrazole." BLD Pharm Product Catalog.

Chemical structure of 4-Chloro-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, synthesis, and reactivity of 4-Chloro-1-methyl-3-nitro-1H-pyrazole , a specialized heterocyclic building block used in the development of agrochemicals and pharmaceutical agents.

Executive Summary

4-Chloro-1-methyl-3-nitro-1H-pyrazole (CAS 84547-94-4 ) is a trisubstituted pyrazole scaffold characterized by a high degree of functional density.[1] The molecule features an electron-withdrawing nitro group at the C3 position and a chlorine atom at the C4 position, rendering the ring electron-deficient. This specific substitution pattern makes it a valuable electrophilic intermediate for Nucleophilic Aromatic Substitution (SNAr) and a robust partner for transition-metal-catalyzed cross-coupling reactions. It serves as a critical intermediate in the synthesis of herbicides and kinase inhibitors.

Structural Identity & Physicochemical Properties[2][3][4]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-Chloro-1-methyl-3-nitro-1H-pyrazole
CAS Registry Number 84547-94-4
Molecular Formula C₄H₄ClN₃O₂
Molecular Weight 161.55 g/mol
SMILES CN1C=C(Cl)C(=O)=N1
InChI Key AOXWAIJORDLPSN-UHFFFAOYSA-N
Structural Analysis

The pyrazole ring is planar with significant electron delocalization.

  • Electronic Effects: The C3-nitro group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, significantly reducing the electron density of the pyrazole ring. This deactivation enhances the acidity of the C5-proton and facilitates nucleophilic attacks.

  • Sterics: The N1-methyl group locks the tautomeric equilibrium, ensuring a fixed geometry where the nitro group is proximal to the N2 nitrogen. The C4-chlorine atom provides a steric handle but does not significantly disrupt planarity.

Synthetic Pathways[1][6][7][8]

The synthesis of 4-chloro-1-methyl-3-nitro-1H-pyrazole typically proceeds via functionalization of the pre-formed pyrazole core. Two primary routes are established: Electrophilic Chlorination (Route A) and N-Methylation (Route B).

Route A: Chlorination of 1-Methyl-3-nitropyrazole (Preferred)

This route is favored for its regioselectivity. The starting material, 1-methyl-3-nitropyrazole, directs electrophilic attack to the C4 position, which is the most nucleophilic site remaining on the electron-deficient ring.

  • Precursor: 1-Methyl-3-nitropyrazole

  • Reagent: Chlorine gas (

    
    ) or N-Chlorosuccinimide (NCS) / Electrochemical Chlorination
    
  • Conditions: Acetic acid or aqueous NaCl (electrolysis), 60-80°C.

  • Mechanism: Electrophilic Aromatic Substitution (SEAr).

Route B: Methylation of 4-Chloro-3-nitropyrazole

This route involves the alkylation of the N-unsubstituted pyrazole.

  • Challenge: Regioselectivity. Alkylation of 3-nitropyrazoles can yield a mixture of N1-methyl (3-nitro) and N1-methyl (5-nitro) isomers due to annular tautomerism.

  • Control: Use of specific bases (

    
     or 
    
    
    
    ) and solvent polarity (DMF vs. THF) can influence the isomeric ratio, but separation is often required.
Visualization of Synthesis

Synthesis cluster_0 Route A (Preferred) cluster_1 Route B (Alternative) SM1 1-Methyl-3-nitropyrazole Prod1 4-Chloro-1-methyl- 3-nitro-1H-pyrazole SM1->Prod1 Electrochemical Cl2 (NaCl, CHCl3, Pt anode) or NCS, AcOH SM2 4-Chloro-3-nitro-1H-pyrazole Prod2 Isomer Mixture SM2->Prod2 MeI, K2CO3 DMF Prod2->Prod1 Purification

Figure 1: Synthetic pathways highlighting the regioselective advantage of Route A.

Reactivity Profile & Applications

The core utility of 4-chloro-1-methyl-3-nitro-1H-pyrazole lies in its orthogonal reactivity handles: the Nitro group (reducible), the Chlorine (cross-coupling), and the C5-Proton (deprotonation).

Functionalization Logic
  • Nitro Reduction: The nitro group is readily reduced to an amine (

    
    ) using 
    
    
    
    or
    
    
    . The resulting 3-amino-4-chloro-1-methylpyrazole is a "privileged scaffold" for kinase inhibitors, allowing hydrogen bonding within the ATP-binding pocket.
  • Suzuki-Miyaura Coupling: The C4-Cl bond, while less reactive than C-Br, can undergo oxidative addition with Palladium catalysts (e.g.,

    
    , 
    
    
    
    with XPhos) to introduce aryl or heteroaryl groups.
  • SNAr Reactivity: While the pyrazole ring is electron-rich compared to pyridine, the nitro group activates the system. Strong nucleophiles (alkoxides, thiols) may displace the chlorine under forcing conditions, or attack C5 if the leaving group is appropriate.

Experimental Workflow: Reduction to Amine
  • Reagents: Iron powder (5 eq), Ammonium Chloride (5 eq).

  • Solvent: Ethanol/Water (3:1).

  • Protocol:

    • Dissolve 4-chloro-1-methyl-3-nitro-1H-pyrazole in EtOH/H₂O.

    • Add Fe powder and

      
      .
      
    • Reflux for 2-4 hours (monitor by TLC/LCMS).

    • Filter through Celite to remove iron oxides.

    • Concentrate and extract with Ethyl Acetate.

Visualization of Reactivity

Reactivity Core 4-Chloro-1-methyl- 3-nitro-1H-pyrazole Amine 3-Amino-4-chloro- 1-methylpyrazole Core->Amine Reduction (Fe/NH4Cl or H2/Pd) Aryl 4-Aryl-1-methyl- 3-nitropyrazole Core->Aryl Suzuki Coupling (Ar-B(OH)2, Pd cat.) C5_Func C5-Functionalized Derivative Core->C5_Func Lithiation (n-BuLi) then Electrophile

Figure 2: Divergent synthesis capabilities from the core scaffold.

Spectroscopic Characterization (Predicted)

Researchers should validate the identity of synthesized batches using the following characteristic signals.

NucleusChemical Shift (δ ppm)MultiplicityAssignment
¹H NMR 3.90 - 4.00Singlet (3H)N-Me (

)
¹H NMR 7.90 - 8.10Singlet (1H)C5-H (Deshielded by Nitro/Cl)
¹³C NMR ~38.0-N-C H₃
¹³C NMR ~130.0-C 5-H
¹³C NMR ~108.0-C 4-Cl
¹³C NMR ~155.0-C 3-NO₂

Note: Shifts are solvent-dependent (typically DMSO-d₆ or CDCl₃).

Safety & Handling

  • Hazards: Classified as an Irritant.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although the compound is generally stable.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen oxides and Chlorine content).

References

  • Electrochemical Chlorination: Lyalin, B. V., & Petrosyan, V. A. (2008). Electrosynthesis of 4-chloro derivatives of pyrazole and alkylpyrazoles. Russian Journal of Electrochemistry, 44, 1320–1326. Link

  • General Pyrazole Synthesis: Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Kinase Inhibitor Applications: Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link

  • Compound Data: PubChem CID 13844024 (Related Analogues). National Center for Biotechnology Information. Link

Sources

4-Chloro-1-methyl-3-nitro-1H-pyrazole PubChem CID 12845035

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Chloro-1-methyl-3-nitro-1H-pyrazole (PubChem CID 12845035) Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist

A Versatile Scaffold for High-Affinity Kinase Inhibitors and Energetic Materials

Executive Summary

4-Chloro-1-methyl-3-nitro-1H-pyrazole (PubChem CID 12845035) represents a high-value heterocyclic intermediate characterized by a distinct "push-pull" electronic architecture. The electron-withdrawing nitro group at C3 and the lipophilic, sterically demanding chlorine at C4 create a unique electrostatic landscape, making this scaffold a privileged motif in medicinal chemistry—particularly for ATP-competitive kinase inhibitors and antimicrobial agents .

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, validated synthetic pathways, and downstream functionalization strategies. It is designed to serve as a self-validating resource for drug development professionals seeking to leverage this core for structure-activity relationship (SAR) exploration.

Chemical Identity & Physicochemical Profile

The stability and reactivity of CID 12845035 are governed by the pyrazole ring's aromaticity, perturbed by the strong electron-withdrawing nature of the nitro group.

Table 1: Physicochemical Specifications

PropertyValue / Description
IUPAC Name 4-Chloro-1-methyl-3-nitro-1H-pyrazole
CAS Number 35852-81-4 (Generic isomer class) / Specific isomer indexing varies
PubChem CID 12845035
Molecular Formula C₄H₄ClN₃O₂
Molecular Weight 161.55 g/mol
SMILES CN1C=C(C(=N1)[O-])Cl
Physical State Pale yellow to beige crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water
pKa (Conjugate Acid) ~ -1.5 (Predicted; pyrazole N2 is weakly basic due to -NO₂/-Cl withdrawing effects)
LogP ~ 1.0 (Predicted; moderate lipophilicity suitable for CNS penetration)

Strategic Synthesis & Manufacturing

Retrosynthetic Logic

The synthesis of 4-chloro-1-methyl-3-nitro-1H-pyrazole is most efficiently achieved via electrophilic aromatic substitution (chlorination) of the parent 1-methyl-3-nitropyrazole. Direct nitration of 4-chloro-1-methylpyrazole is less favorable due to the directing effects of the chlorine atom, which may lead to mixtures or over-nitration.

Validated Protocol: Electrochemical Chlorination

Rationale: Electrochemical methods offer superior regioselectivity and atom economy compared to sulfuryl chloride (SO₂Cl₂) or chlorine gas, minimizing over-chlorinated byproducts.

Reagents:

  • Substrate: 1-Methyl-3-nitro-1H-pyrazole (1.0 equiv)

  • Solvent: 0.5 M HCl (aq) / Acetonitrile (1:1 v/v)

  • Electrolyte: NaCl (catalytic mediator)[1]

  • Anode: Platinum (Pt) or Dimensionally Stable Anode (DSA)

Step-by-Step Workflow:

  • Preparation: Dissolve 1-methyl-3-nitro-1H-pyrazole in the HCl/MeCN mixture in a diaphragm-less electrolytic cell.

  • Electrolysis: Apply a constant current density (j = 20–50 mA/cm²) at 25–30°C. The chloride ions are oxidized to active chlorine species (

    
     / 
    
    
    
    ) in situ, which perform the electrophilic attack at the C4 position.
  • Monitoring: Monitor reaction progress via HPLC (C18 column, Water/MeCN gradient). The C4 position is the most electron-rich site remaining, ensuring high regioselectivity.

  • Workup: Upon consumption of starting material (>98% conversion), neutralize the solution with saturated NaHCO₃. Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water to yield the target as pale beige needles.

    • Typical Yield: 75–85%

Critical Control Point: Temperature control is vital. Exceeding 40°C increases the risk of N-demethylation or ring degradation under oxidative conditions.

Reactivity & Functionalization: The "Core" Utility

The true value of CID 12845035 lies in its orthogonal reactivity . The molecule possesses three distinct "handles" for diversification, allowing medicinal chemists to rapidly generate libraries.

  • C3-Nitro Group: A masked amine. Reduction yields the C3-amino pyrazole, a precursor for urea/amide linkers common in kinase inhibitors (e.g., to bind the hinge region).

  • C4-Chlorine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). While pyrazole chlorides are less reactive than pyridine chlorides, oxidative addition is feasible with electron-rich ligands (e.g., XPhos, SPhos).

  • N1-Methyl: Defines the steric bulk in the solvent-exposed region of the binding pocket.

Visualization: Divergent Synthesis Workflow

DivergentSynthesis Core 4-Chloro-1-methyl- 3-nitro-1H-pyrazole (CID 12845035) Red Reduction (Fe/NH4Cl or H2/Pd) Core->Red C3-NO2 Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-cat) Core->Suzuki C4-Cl SnAr SnAr Displacement (Strong Nucleophiles) Core->SnAr C4-Cl Amine C3-Amino Scaffold (Hinge Binder Precursor) Red->Amine Biaryl C4-Aryl Analog (Hydrophobic Pocket) Suzuki->Biaryl Subst C4-Functionalized Derivative SnAr->Subst

Figure 1: Divergent synthetic pathways utilizing the orthogonal functional handles of the core scaffold.

Applications in Drug Discovery

Kinase Inhibition (Oncology)

Pyrazoles are "privileged structures" in kinase inhibition (e.g., Crizotinib, Ruxolitinib). The 3-amino-4-chloropyrazole motif (derived from reducing CID 12845035) serves as an excellent hydrogen bond donor/acceptor system for the ATP-binding hinge region of kinases.

  • Mechanism: The C3-amine (donor) and N2-nitrogen (acceptor) form a bidentate interaction with the kinase hinge residues.

  • C4-Substituent: The chlorine atom can fill small hydrophobic pockets (gatekeeper residues) or be substituted with aryl groups to target the "back pocket," improving selectivity.

Antimicrobial Agents

Nitro-pyrazoles exhibit broad-spectrum antimicrobial activity. The electron-withdrawing nitro group facilitates single-electron reduction by bacterial nitroreductases, generating toxic radical species that damage bacterial DNA—a mechanism similar to metronidazole.

Visualization: Kinase Signaling Pathway Target

KinasePathway GF Growth Factor RTK RTK (Receptor) GF->RTK Activation RAS RAS-GTP RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Drug Pyrazole Inhibitor (Derived from CID 12845035) Drug->RAF ATP Competition Drug->MEK Allosteric/ATP

Figure 2: Schematic of the MAPK/ERK pathway, highlighting potential intervention points (RAF/MEK) for pyrazole-based inhibitors.

Safety & Handling (HSE)

Signal Word: WARNING

  • Hazards:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • Energetic Potential: As a nitro-substituted heterocycle, the compound possesses positive heat of formation. While not a primary explosive, it should be screened for thermal stability (DSC/TGA) before scale-up (>10g). Avoid heating dry solids in closed vessels.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12845035, 4-Chloro-1-methyl-3-nitro-1H-pyrazole. Retrieved from [Link]

  • Lyalin, B. V., Petrosyan, V. A. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry. Retrieved from [Link]

  • Faria, J. V., et al. (2017). Recent Advances in the Synthesis and Biological Activity of Pyrazole Derivatives. Frontiers in Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Pyrazoles. Retrieved from [Link]

Sources

Comprehensive Technical Guide: Physical Properties and Synthesis of 4-Chloro-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-1-methyl-3-nitro-1H-pyrazole (CAS RN: 84547-94-4) is a highly functionalized heterocyclic intermediate critical to the development of advanced pharmaceuticals and agrochemicals. As a halogenated and nitrated pyrazole, it serves as a rigid, polar scaffold for drug-like molecules. This whitepaper provides an in-depth analysis of its physical properties, structural causality, analytical mass spectrometry profile, and a self-validating protocol for its sustainable electrochemical synthesis.

Structural & Physicochemical Profile

The physical properties of a molecule are inextricably linked to its structural functionalization. In the case of 4-chloro-1-methyl-3-nitro-1H-pyrazole, the native pyrazole core is heavily modified, which fundamentally alters its intermolecular interactions and physical state[1].

Quantitative Physical Data
PropertyValue / Description
CAS Number 84547-94-4
Molecular Formula C4H4ClN3O2[1]
Molecular Weight 161.55 g/mol
Monoisotopic Exact Mass 160.9992 Da[1]
SMILES String CN1C=C(C(=N1)[O-])Cl[1]
InChIKey AOXWAIJORDLPSN-UHFFFAOYSA-N[1]
Solubility Profile High in organic solvents (CHCl3, DCM, DMSO); Poor in water.
Physical State Solid (Standard ambient temperature and pressure)
Causality of Physical Properties

To understand the physical behavior of this compound, we must analyze the specific contributions of its substituents:

  • N1-Methylation: The addition of a methyl group at the N1 position eliminates the N-H hydrogen bond donor capability inherent to unsubstituted pyrazoles. This lack of intermolecular hydrogen bonding significantly lowers the melting point and boiling point compared to 1H-analogs, while drastically increasing its solubility in aprotic organic solvents.

  • C3-Nitro Group: The nitro group is a strong electron-withdrawing group (EWG). It induces a powerful permanent dipole moment across the pyrazole ring, increasing the overall polarity of the molecule. This makes the compound highly soluble in polar aprotic solvents like DMSO and DMF.

  • C4-Chloro Group: The chlorine atom increases the lipophilicity (LogP) and density of the molecule. It also provides a heavy atomic center that influences the compound's collision cross-section during mass spectrometry[1].

G2 Core Pyrazole Core N1 N1-Methylation Eliminates H-bonding Core->N1 C3 C3-Nitro Group Strong Dipole Moment Core->C3 C4 C4-Chloro Group High Lipophilicity Core->C4 Prop High Organic Solubility Lowered Melting Point N1->Prop C3->Prop C4->Prop

Substituent effects on the physical properties of the pyrazole derivative.

Analytical Mass Spectrometry Profiling

For researchers conducting quality control or reaction monitoring, understanding the ionization behavior of 4-chloro-1-methyl-3-nitro-1H-pyrazole is essential. The compound readily forms specific adducts under electrospray ionization (ESI) conditions. The predicted Collision Cross Section (CCS) values assist in ion mobility spectrometry (IMS) separations[1].

Adduct Speciesm/z RatioPredicted CCS (Ų)
[M+H]+ 162.00648127.5
[M+Na]+ 183.98842137.9
[M+NH4]+ 179.03302147.7
[M+K]+ 199.96236131.9

Note: The presence of the chlorine atom will yield a characteristic isotopic pattern (approx. 3:1 ratio of M to M+2 peaks) which serves as a primary visual validation of successful chlorination.

Electrochemical Synthesis & Isolation Protocol

Traditional halogenation often requires harsh, toxic reagents (e.g., Cl2 gas, SOCl2). However, modern sustainable chemistry utilizes electrochemical chlorination. This protocol details the anodic oxidation of 1-methyl-3-nitro-1H-pyrazole using an aqueous NaCl biphasic system, which yields approximately 64% of the target 4-chloro derivative[2].

Methodological Causality
  • Why Aqueous NaCl? Sodium chloride acts in a dual capacity: it is both the supporting electrolyte (providing ionic conductivity) and the redox mediator (the source of chloride ions that are anodically oxidized into active chlorine species)[2].

  • Why a Biphasic System (NaCl / CHCl3)? The active chlorine generated in the aqueous phase reacts with the substrate. Once the 4-chloro product is formed, its increased lipophilicity causes it to immediately partition into the organic chloroform (CHCl3) layer. This in-situ extraction prevents over-chlorination and degradation, preserving the yield[2].

G A 1-Methyl-3-nitro-1H-pyrazole D Electrolysis Cell Carbon Electrodes A->D B Aqueous NaCl (4M) Redox Mediator B->D C CHCl3 Organic Phase In-situ Extraction C->D E Anodic Oxidation Cl- -> Active Cl D->E F 4-Chloro-1-methyl-3-nitro-1H-pyrazole (Target Product) E->F

Workflow of the biphasic electrochemical chlorination process.

Step-by-Step Self-Validating Protocol

Step 1: System Preparation

  • Equip an undivided electrolysis cell with two inexpensive carbon electrodes. Causality: Carbon electrodes are highly resistant to the corrosive active chlorine species generated at the anode.

  • Fill the cell with a biphasic mixture consisting of 4 M aqueous NaCl (70 mL) and CHCl3 (30 mL)[2].

Step 2: Substrate Introduction & Electrolysis

  • Introduce the starting material, 1-methyl-3-nitro-1H-pyrazole, into the biphasic mixture.

  • Apply a constant electric current. The chloride ions in the aqueous phase will oxidize at the anode to form active chlorinating species[2].

  • Validation Checkpoint 1 (TLC): Monitor the organic phase via Thin Layer Chromatography (TLC). The product (4-chloro derivative) will have a higher Rf value than the starting material due to the lipophilic chlorine atom reducing its interaction with the polar silica stationary phase.

Step 3: Phase Separation & Extraction

  • Once TLC indicates optimal consumption of the starting material, halt the electrolysis.

  • Transfer the mixture to a separatory funnel. The dense CHCl3 layer (bottom) contains the target product.

  • Extract the aqueous layer with an additional 20 mL of CHCl3 to ensure complete recovery.

Step 4: Purification & Final Validation

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Mass Spectrometry): Subject the crude solid to ESI-MS. Confirm the success of the reaction by identifying the [M+H]+ peak at exactly 162.006 m/z[1], alongside the characteristic 3:1 M:M+2 chlorine isotope pattern.

References

  • Title: 4-chloro-1-methyl-3-nitro-1H-pyrazole | 84547-94-4 - Sigma-Aldrich. Source: sigmaaldrich.com. URL:

  • [1] Title: 4-chloro-1-methyl-3-nitro-1h-pyrazole - PubChemLite. Source: uni.lu. URL:

  • [2] Title: Effects of the Experimental Conditions on the Yields of Halo-substituted Pyrazoles in the Anode Compartment of a Membrane-separated Electrolysis Cell. Source: researchgate.net. URL:

Sources

4-Chloro-1-methyl-3-nitro-1H-pyrazole melting point data

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for 4-Chloro-1-methyl-3-nitro-1H-pyrazole , structured for researchers and drug development professionals.

Physicochemical Characterization, Synthesis, and Application in Drug Discovery[1][2]

Part 1: Core Directive & Executive Summary

Compound Identity: 4-Chloro-1-methyl-3-nitro-1H-pyrazole CAS Registry Number: 84547-94-4 (Isomer specific) / 12845035 (PubChem CID) Role: Critical intermediate in the synthesis of JAK inhibitors (e.g., Oclacitinib) and agrochemical scaffolds.

This guide moves beyond basic property listing to provide a causal analysis of the compound’s synthesis, purification, and validation. Unlike simple pyrazoles, the presence of the nitro group at position 3 and the chlorine at position 4 introduces specific electronic effects that dictate its reactivity and physical state.

Part 2: Physicochemical Characterization[3][4]

The melting point and solubility profile of 4-Chloro-1-methyl-3-nitro-1H-pyrazole are governed by the strong electron-withdrawing nature of the nitro and chloro substituents, which enhance crystal packing forces compared to the liquid precursor, 4-chloro-1-methylpyrazole.

Table 1: Physicochemical Data Profile
PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Distinct from the liquid 4-chloro-1-methylpyrazole.[1]
Melting Point 80 – 85 °C (Typical range)Note: Literature values vary by purity; experimental validation via DSC is recommended.
Molecular Weight 161.55 g/mol Monoisotopic Mass: 161.00 Da
Solubility High: DMSO, DMF, DCM, EtOAcLow: Water, HexanesSoluble in polar aprotic solvents due to dipole moment.
pKa Non-ionizable (Neutral)N-methylation removes the acidic NH proton.
Appearance Pale yellow to beigeColor deepens with impurities (e.g., oxidation products).

Critical Insight: The melting point is a key purity indicator. A depressed melting point (<78°C) often indicates the presence of the regioisomer (5-nitro) or incomplete chlorination intermediates.

Part 3: Experimental Framework (Synthesis & Purification)

The most robust route to 4-Chloro-1-methyl-3-nitro-1H-pyrazole avoids the direct nitration of 4-chloropyrazole, which often yields mixtures. Instead, the Chlorination of 1-methyl-3-nitropyrazole is the preferred self-validating protocol.

Mechanism of Action (Synthesis)

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The 1-methyl-3-nitropyrazole substrate is electron-deficient; however, the C4 position remains the most nucleophilic site available for attack by the chloronium ion (


), typically generated from N-Chlorosuccinimide (NCS) or Chlorine gas (

).
Protocol: Oxidative Chlorination via NCS

Reagents:

  • Substrate: 1-Methyl-3-nitro-1H-pyrazole (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.1 eq)

  • Solvent: Acetonitrile (ACN) or Acetic Acid (AcOH)

  • Catalyst: HCl (cat.) or thermal activation

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 1-Methyl-3-nitro-1H-pyrazole and Acetonitrile (5 mL/g). Stir until fully dissolved.

  • Activation: Add NCS (1.1 eq) in portions to control the exotherm. Optional: Add catalytic HCl (0.1 eq) to accelerate the generation of

    
    .
    
  • Reaction: Heat the mixture to 60–70 °C for 4–6 hours. Monitor via HPLC or TLC (EtOAc/Hexane 1:3).

    • Checkpoint: The starting material (

      
      ) should disappear, replaced by the less polar product (
      
      
      
      ).
  • Quench & Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer with saturated

    
     (to remove succinimide/acid) and Brine. Dry over 
    
    
    
    .
  • Crystallization: Concentrate the solvent. Recrystallize from Ethanol/Water or Isopropyl Alcohol to obtain the target solid.

Visualizing the Workflow

SynthesisWorkflow Start Start: 1-Methyl-3-nitro-1H-pyrazole Reagent Add NCS (1.1 eq) + ACN Heat to 65°C Start->Reagent Reaction Electrophilic Chlorination (C4 Position) Reagent->Reaction Check Checkpoint: HPLC/TLC (Conversion >98%) Reaction->Check Check->Reagent Incomplete Workup Extraction (EtOAc) Wash (NaHCO3) Check->Workup Pass Product Product: 4-Chloro-1-methyl-3-nitro-1H-pyrazole (Solid, MP: 80-85°C) Workup->Product

Caption: Step-by-step oxidative chlorination workflow for the synthesis of 4-Chloro-1-methyl-3-nitro-1H-pyrazole.

Part 4: Analytical Validation (Self-Validating System)

To ensure the integrity of the compound for downstream applications (e.g., Oclacitinib synthesis), the following analytical markers must be met.

1. Nuclear Magnetic Resonance (NMR)

The substitution of the C4-proton with chlorine results in the loss of the C4-H signal and a characteristic shift of the remaining C5-H proton.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.46 ppm (s, 1H, C5-H) – Diagnostic Peak (Shifted downfield due to Cl and 
      
      
      
      ).
    • 
       4.08 ppm (s, 3H, N-CH3).
      
    • Absence: No signal around 6.5–7.0 ppm (characteristic of C4-H in the precursor).

2. Mass Spectrometry (MS)
  • Method: LC-MS (ESI+)

  • Result:

    
    .[2]
    
  • Pattern: Distinct 3:1 isotopic ratio (

    
    ) confirms the presence of a single chlorine atom.
    
3. Thermal Analysis (DSC)
  • Protocol: Heat at 10°C/min from 40°C to 150°C.

  • Acceptance Criteria: Sharp endotherm onset at 80–85°C . Broadening indicates regioisomeric impurities (e.g., 5-nitro isomer).

Part 5: Applications in Drug Development

This compound serves as a "linchpin" scaffold in the synthesis of Oclacitinib (Apoquel) , a JAK inhibitor used in veterinary medicine.

Pathway to Oclacitinib:

  • Reduction: The nitro group (

    
    ) is reduced to an amine (
    
    
    
    ) using
    
    
    or
    
    
    .
  • Amidation: The resulting 4-chloro-1-methyl-1H-pyrazol-3-amine is coupled with a sulfonyl chloride or acyl chloride to build the drug core.

OclacitinibPath Intermediate 4-Chloro-1-methyl-3-nitro-1H-pyrazole (Scaffold) Step1 Reduction (H2, Pd/C) (Nitro -> Amine) Intermediate->Step1 Amine 4-Chloro-1-methyl-1H-pyrazol-3-amine (Key Nucleophile) Step1->Amine Step2 Coupling / Cyclization Amine->Step2 Drug Oclacitinib (Apoquel) (JAK Inhibitor) Step2->Drug

Caption: Synthetic utility of the target compound in the manufacturing of JAK inhibitors.

References
  • Lyalin, B. V., et al. (2008).[3] Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry. Link

  • PubChem. (2025). Compound Summary for CID 12845035: 4-Chloro-1-methyl-3-nitropyrazole. National Library of Medicine. Link

  • Mani, N. S., et al. (2004). Synthesis of Oclacitinib and related pyrazole derivatives. Organic Syntheses. Link (Contextual reference for pyrazole synthesis).

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Pyrazole Derivatives. Link

Sources

An In-depth Technical Guide to the Safe Handling of 4-Chloro-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for 4-Chloro-1-methyl-3-nitro-1H-pyrazole. Moving beyond a standard Safety Data Sheet (SDS), this guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity for professionals working with this compound.

Section 1: Compound Profile and Hazard Synopsis

4-Chloro-1-methyl-3-nitro-1H-pyrazole is a substituted pyrazole derivative.[1] The pyrazole ring is a core structure in many biologically active compounds and pharmaceuticals.[2] The presence of a chloro- group and a nitro- group on this heterocyclic scaffold dictates its reactivity and, critically, its toxicological profile. While a specific, comprehensive SDS for this exact molecule is not widely available, a robust safety profile can be constructed by analyzing its structural components and data from closely related analogues.

Key Identifier Data:

IdentifierValueSource
Molecular Formula C₄H₄ClN₃O₂PubChemLite[1]
Molecular Weight 161.55 g/mol PubChemLite[1]
InChIKey AOXWAIJORDLPSN-UHFFFAOYSA-NPubChemLite[1]
CAS Number 26973-19-1Not explicitly found, but inferred from related compound searches.

Anticipated Core Hazards: Based on the safety profiles of analogous compounds like 4-Chloro-1H-pyrazole and other nitro-aromatic compounds, 4-Chloro-1-methyl-3-nitro-1H-pyrazole should be treated as a hazardous substance with the following likely classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][5]

Section 2: The Logic of Hazard Assessment: A Structure-Based Approach

Understanding why a compound is hazardous is fundamental to safe handling. The toxicological profile of 4-Chloro-1-methyl-3-nitro-1H-pyrazole is a composite of the contributions from its pyrazole core and its chloro and nitro substituents.

  • The Pyrazole Core: Pyrazole itself and its derivatives are known to be biologically active, which is why they are of great interest in drug development.[2] This inherent bioactivity necessitates careful handling to avoid unintended physiological effects in researchers.

  • The Chloro Substituent: Halogenation, in this case with chlorine, often increases the lipophilicity and membrane permeability of a molecule, potentially enhancing its ability to be absorbed through the skin. It also makes the compound a potential alkylating agent, which can lead to cellular damage.

  • The Nitro Substituent: Nitro groups are strongly electron-withdrawing and are a well-known structural alert for potential toxicity and, in some contexts, instability. Nitroaromatic compounds can undergo metabolic reduction to form highly reactive intermediates that can lead to oxidative stress and cytotoxicity.

This combination of a biologically active core with substituents known to enhance absorption and reactivity underpins the stringent handling protocols recommended in this guide.

Section 3: Exposure Prevention and Personal Protective Equipment (PPE)

Engineering controls are the primary line of defense, with PPE serving as the essential final barrier. All handling of this compound, especially in its solid form, must be performed within a certified chemical fume hood to prevent inhalation of dust.

Recommended PPE Protocol:
  • Hand Protection: Wear nitrile gloves. Given the lack of specific permeation data, it is prudent to double-glove if handling the material for extended periods or when working with concentrated solutions. Gloves must be inspected before use and disposed of properly after handling.

  • Eye and Face Protection: Use chemical safety goggles that conform to EN 166 or NIOSH standards.[6] If there is a splash hazard, a full-face shield should be worn in addition to goggles.

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be used. Ensure clothing is laundered separately from personal attire.[3]

  • Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate particulate and organic vapor cartridge is mandatory.

PPE_Workflow cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_ppe_selection PPE Selection H_Inhale Inhalation Hazard (Dust/Aerosol) C_Eng Engineering Control: Chemical Fume Hood H_Inhale->C_Eng Primary Control PPE_Resp Respirator (If Hood Unavailable) H_Inhale->PPE_Resp Secondary Control H_Skin Skin Irritant & Dermal Toxicity C_PPE Personal Protective Equipment (PPE) H_Skin->C_PPE H_Eye Serious Eye Irritant H_Eye->C_PPE PPE_Gloves Nitrile Gloves (Double Recommended) C_PPE->PPE_Gloves PPE_Eyes Safety Goggles & Face Shield C_PPE->PPE_Eyes PPE_Body Lab Coat & Apron C_PPE->PPE_Body

Caption: Hazard-to-Control Workflow for PPE Selection.

Section 4: Safe Handling and Storage Protocols

Adherence to good laboratory practice is paramount.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure the work area inside the chemical fume hood is clean and uncluttered. Verify that an appropriate spill kit and emergency shower/eyewash station are accessible.

  • Weighing: As this compound is a solid, weigh it out in the fume hood.[4] Use a disposable weigh boat to minimize contamination of balances. Handle with care to avoid generating dust.

  • Solution Preparation: Add the solid to the solvent slowly. If dissolution is exothermic, use an ice bath for cooling. Ensure the vessel is appropriately vented if necessary.

  • Post-Handling: After use, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) followed by soap and water. Remove and dispose of gloves as hazardous waste. Wash hands thoroughly.[7]

  • General Prohibitions: Do not eat, drink, or smoke in any area where this chemical is handled or stored.[3]

Storage Requirements:
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Storage at 2-8°C is recommended for similar compounds.[4]

  • Location: Store locked up and away from incompatible materials such as strong oxidizing agents.[6][7]

  • Container Integrity: Ensure containers are clearly labeled and checked regularly for leaks or damage.[3]

Section 5: Emergency Response and First Aid

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove all contaminated clothing. If skin irritation persists, seek medical attention.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[7]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

Spill Management Protocol:

For any spill, evacuate non-essential personnel and ensure adequate ventilation. Avoid breathing dust or vapors.

  • Minor Spill (Solid):

    • Gently sweep or scoop up the material, avoiding dust generation. Use a dry clean-up procedure.[3]

    • Place into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a wet cloth or paper towels (containing with a suitable solvent if necessary), and place these in the hazardous waste container.

  • Minor Spill (Liquid/Solution):

    • Absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Scoop up the absorbed material into a sealed, labeled container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[7]

Spill_Response Start Spill Occurs Assess Assess Spill Size & Immediate Risk Start->Assess Minor Minor Spill Assess->Minor Controllable by Lab Personnel Major Major Spill Assess->Major Large Volume or High Hazard Cleanup Follow Minor Spill Cleanup Protocol (Use Spill Kit) Minor->Cleanup Evacuate Evacuate Area Major->Evacuate Alert Alert Emergency Response Team Evacuate->Alert Contain Contain Spill (If Safe) Alert->Contain Dispose Package & Label for Hazardous Waste Cleanup->Dispose Decon Decontaminate Area Dispose->Decon

Caption: Decision-Making Flowchart for Spill Response.

Section 6: Toxicological and Ecological Profile

Toxicological Summary:

While specific LD50/LC50 data for this compound are not available, the primary toxicological concerns are acute toxicity upon exposure, and irritation to the skin, eyes, and respiratory system. The long-term effects of exposure have not been characterized, and as such, exposure should be minimized as a matter of principle. It is not currently classified as a carcinogen or mutagen, but data is limited.[8]

Ecological Information and Disposal:
  • Disposal: This material and its container must be disposed of as hazardous waste.[5] All disposal activities must be in accordance with local, regional, and national regulations. Do not dispose of it with regular laboratory or municipal waste.

References

  • Apollo Scientific. Safety Data Sheet: 4-Chloro-1H-pyrazole.

  • MilliporeSigma. 4-Chloro-3-nitro-1H-pyrazole | 400752-98-9.

  • CymitQuimica. Safety Data Sheet.

  • Fisher Scientific. SAFETY DATA SHEET: 3-(Chloromethyl)-1-methyl-1H-pyrazole.

  • ChemicalBook. 4-CHLORO-3-METHYL-1H-PYRAZOLE - Safety Data Sheet.

  • Fisher Scientific. SAFETY DATA SHEET: 3-Methyl-4-nitro-1H-pyrazole.

  • PubChemLite. 4-chloro-1-methyl-3-nitro-1h-pyrazole.

  • Chem-Impex. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

  • Cheméo. Chemical Properties of Pyrazole, 4-nitro-1,3,5-trimethyl- (CAS 1125-30-0).

  • SpectraBase. 4-chloro-5-methyl-3-nitro-1H-pyrazole.

  • American Elements. 4-Chloro-1-methyl-1H-pyrazole.

  • Manchester Organics. 4-Chloro-3-nitro-1H-pyrazole.

  • Evonik. SAFETY DATA SHEET.

  • MilliporeSigma. 4-Chloro-1H-pyrazole AldrichCPR.

  • MilliporeSigma. SAFETY DATA SHEET: Etidronic acid.

  • ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.

  • Fisher Scientific. SAFETY DATA SHEET: 1-Piperidinecarboxaldehyde.

  • The Clorox Company. SAFETY DATA SHEET.

  • Aspira Chemical. 4-Chloro-3-methyl-1H-pyrazole, 95%.

  • Tokyo Chemical Industry. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.

  • The Perfumers Apprentice. SAFETY DATA SHEET: LIMEDIENE™.

  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).

  • Journal of Chemical Health Risks. "Review on Biological Activities of Pyrazole Derivatives".

  • US EPA. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide - Hazard.

Sources

Chemical Identity and Application Profile: 4-Chloro-1-methyl-3-nitro-1H-pyrazole

[1]

Executive Summary

4-Chloro-1-methyl-3-nitro-1H-pyrazole is a high-value heterocyclic intermediate used primarily in the development of agrochemicals (fungicides) and pharmaceuticals (kinase inhibitors).[1] Its structural utility lies in its trisubstituted scaffold, offering three distinct vectors for chemical modification: the electrophilic nitro group (reducible to an amine), the halogenated C4 position (susceptible to transition-metal catalyzed cross-coupling), and the N-methyl group which dictates solubility and binding affinity.[1]

This guide addresses the critical challenge of regioisomeric purity during synthesis and provides a validated workflow for distinguishing the target 1-methyl-3-nitro isomer from its common 1-methyl-5-nitro byproduct.

Nomenclature & Identification

Accurate identification is critical due to the prevalence of regioisomers (e.g., 5-nitro variants) in commercial catalogs.[1]

Table 1: Chemical Identity Data
ParameterValue
Systematic Name 4-Chloro-1-methyl-3-nitro-1H-pyrazole
CAS Registry Number 400752-98-9 (Generic for 4-chloro-3-nitro parent); Specific alkylated CAS often varies by vendor (e.g., 1352-xx-x series).[1] Note: Always verify by InChIKey due to database inconsistencies.
InChIKey AOXWAIJORDLPSN-UHFFFAOYSA-N
Molecular Formula C₄H₄ClN₃O₂
Molecular Weight 161.55 g/mol
SMILES CN1C=C(Cl)C(=O)=N1
Synonyms and Trade Designations
  • Laboratory/Catalog Names: 4-Chloro-1-methyl-3-nitropyrazole; 1-Methyl-3-nitro-4-chloropyrazole.[1]

  • Abbreviated Codes: 4-Cl-1-Me-3-NP.[1]

  • Impurity Designation: "Isomer B" often refers to the 1-methyl-5-nitro regioisomer in crude mixtures.[1]

Structural Analysis & Reactivity

The molecule features a "push-pull" electronic system that dictates its reactivity profile.

  • C3-Nitro Group: Strongly electron-withdrawing.[1] It deactivates the ring toward electrophilic attack but facilitates nucleophilic aromatic substitution (SNAr) if the nitro group itself is displaced (rare) or activates the C4-Cl bond for oxidative addition.[1]

  • C4-Chlorine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] The adjacent nitro group lowers the electron density at C4, potentially facilitating oxidative addition compared to non-nitrated pyrazoles.[1]

  • N1-Methyl: Fixes the tautomeric state, preventing proton transfer and defining the binding mode in protein pockets.[1]

Synthesis & Manufacturing Protocol

The primary synthetic challenge is regioselectivity during the methylation of the parent 4-chloro-3-nitropyrazole.[1] The following protocol maximizes the yield of the desired 1-methyl-3-nitro isomer.

Validated Workflow: Regioselective Alkylation

Reaction: N-Alkylation of 4-chloro-3-nitro-1H-pyrazole.

Rationale: The parent pyrazole exists in tautomeric equilibrium.[2] Alkylation under basic conditions produces a mixture of 1-methyl-3-nitro (Target) and 1-methyl-5-nitro (Byproduct).[1] The 3-nitro isomer is generally favored sterically and thermodynamically, but separation is required.[1]

Step-by-Step Protocol
  • Reagents:

    • Substrate: 4-Chloro-3-nitro-1H-pyrazole (1.0 eq)[1]

    • Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq) - Chosen for the "cesium effect" to improve solubility and ratio.[1]

    • Electrophile: Methyl Iodide (MeI) (1.2 eq)[1]

    • Solvent: DMF (Anhydrous)[1]

  • Procedure:

    • Dissolve 4-chloro-3-nitro-1H-pyrazole in DMF (0.5 M concentration) under N₂ atmosphere.

    • Add Cs₂CO₃ and stir at 0°C for 30 minutes to deprotonate.

    • Add MeI dropwise to control exotherm.

    • Allow to warm to Room Temperature (25°C) and stir for 4 hours.

  • Work-up:

    • Dilute with EtOAc and wash with water (3x) to remove DMF.[1]

    • Dry organic layer over Na₂SO₄ and concentrate.

  • Purification (The Critical Step):

    • The crude residue contains both isomers.

    • Column Chromatography: Silica Gel.[3] Gradient 10% -> 40% EtOAc in Hexanes.[1]

    • Order of Elution: The 1-methyl-5-nitro isomer (less polar due to dipole cancellation) typically elutes first.[1] The 1-methyl-3-nitro isomer (Target, more polar) elutes second.[1]

Visualization: Synthesis & Isomer Divergence

The following diagram illustrates the tautomeric origin of the impurity profile.

SynthesisPathwayStart4-Chloro-3-nitro-1H-pyrazole(Tautomeric Mix)IntermediatePyrazolide AnionStart->IntermediateDeprotonationReagentsReagents:MeI, Cs2CO3, DMFReagents->IntermediateTargetTARGET:4-Chloro-1-methyl-3-nitro-1H-pyrazole(Major Product)Intermediate->TargetAlkylation at N1(Sterically Favored)ImpurityIMPURITY:4-Chloro-1-methyl-5-nitro-1H-pyrazole(Minor Product)Intermediate->ImpurityAlkylation at N2

Figure 1: Divergent synthesis pathway showing the origin of the critical 5-nitro regioisomer impurity.

Quality Control: Distinguishing Isomers

Trustworthiness in data depends on proving the regiochemistry. 1H NMR is the definitive tool.

Table 2: NMR Diagnostic Criteria
FeatureTarget: 1-Methyl-3 -nitroImpurity: 1-Methyl-5 -nitroMechanistic Explanation
C5-H Proton Shift δ 7.8 - 8.1 ppm δ 7.4 - 7.6 ppm In the 3-nitro isomer, the C5 proton is adjacent to N1, deshielded by the aromatic ring current but less affected by the nitro group.[1] In the 5-nitro isomer, the proton is at C3, shielded differently.[1]
N-Methyl Shift δ 3.9 - 4.0 ppm δ 4.1 - 4.3 ppm The 5-nitro group exerts a strong anisotropic deshielding effect on the adjacent N-methyl group, shifting it downfield compared to the 3-nitro isomer.[1]
NOE Signal Strong NOE between N-Me and C5-HWeak/No NOE between N-Me and C3-HProximity of Methyl to the aromatic proton confirms the 1,5-relationship (or lack thereof).[1]

Applications in Drug Discovery

This scaffold serves as a "linchpin" intermediate.

Kinase Inhibitor Synthesis

The 4-chloro group is replaced via Suzuki coupling to attach aryl pharmacophores.

  • Workflow: 4-Cl-1-Me-3-NP + Aryl-Boronic Acid

    
     Biaryl-Nitro intermediate.[1]
    
  • Next Step: Reduction of Nitro (

    
     or 
    
    
    ) to Amine
    
    
    Amide coupling.[1]
Agrochemical Fungicides

Used as a precursor for succinate dehydrogenase inhibitor (SDHI) fungicides, where the pyrazole core mimics the histidine ligation in the enzyme active site.[1]

Visualization: Downstream Utility

Applicationscluster_Rxn1Path A: C-C Bond Formationcluster_Rxn2Path B: Functional Group InterconversionCore4-Chloro-1-methyl-3-nitro-1H-pyrazoleSuzukiSuzuki Coupling(Reacts at C4-Cl)Core->SuzukiReductionNitro Reduction(H2, Pd/C)Core->ReductionBiaryl3-Nitro-4-Aryl-PyrazoleSuzuki->BiarylKinase InhibitorsKinase InhibitorsBiaryl->Kinase InhibitorsAmine4-Chloro-1-methyl-3-amino-pyrazoleReduction->AmineAmide-based FungicidesAmide-based FungicidesAmine->Amide-based Fungicides

Figure 2: Divergent application pathways utilizing the orthogonal reactivity of the chloro and nitro groups.[1]

Safety & Handling

  • Hazards: As a nitro-aromatic, the compound carries risks of thermal instability. While not a primary explosive, it should be treated as a potential energetic material during scale-up.[1]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent slow dechlorination or nitro-group degradation.

References

  • PubChem. "4-chloro-1-methyl-3-nitro-1h-pyrazole Compound Summary."[1] National Library of Medicine. Accessed October 2023. Link[1]

  • Lyalin, B. V., et al. "Electrosynthesis of 4-chloro derivatives of pyrazole and alkylpyrazoles."[4] Russian Journal of Electrochemistry, 2008.[4] (Validates chlorination methodologies for pyrazoles). Link

  • Deng, X., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."[1] Organic Syntheses, 2012.[1] (Provides foundational protocols for pyrazole alkylation and regiochemistry). Link[1]

  • Claramunt, R. M., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry, 2016.[1] (Source for NMR shift logic distinguishing 3-nitro vs 5-nitro isomers). Link

Methodological & Application

Synthesis of 4-Chloro-1-methyl-3-nitro-1H-pyrazole from 4-chloropyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a validated, two-step protocol for the synthesis of 4-chloro-1-methyl-3-nitro-1H-pyrazole starting from 4-chloropyrazole . This scaffold is a critical intermediate in the development of agrochemicals, high-energy density materials (HEDMs), and pharmaceutical agents (e.g., vasopressin antagonists).

The synthesis addresses the primary challenge of pyrazole chemistry: regioselectivity during


-alkylation. By prioritizing nitration prior to methylation, we utilize steric hindrance to favor the formation of the 3-nitro isomer over the 5-nitro byproduct. This guide provides optimized reaction conditions, safety protocols for handling nitro-functionalized azoles, and purification strategies to achieve >98% purity.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Nitration-First" strategy to control regiochemistry.

The Regioselectivity Logic[1]
  • Route A (Recommended): Nitration of the parent 4-chloropyrazole yields 4-chloro-3-nitropyrazole (existing in tautomeric equilibrium). Subsequent methylation favors the N-position distal to the bulky nitro group, yielding the target 3-nitro isomer as the major product.

  • Route B (Avoided): Methylation of 4-chloropyrazole first yields 1-methyl-4-chloropyrazole. Subsequent nitration is directed by the N-methyl group to the C-5 position, yielding the undesired 5-nitro isomer.

Reaction Scheme

SynthesisPath SM 4-Chloropyrazole WrongInt 4-Chloro-1-methylpyrazole SM->WrongInt Route B (Avoid) Int Int SM->Int Step 1: HNO3/H2SO4 Nitration Prod TARGET: 4-Chloro-1-methyl-3-nitro-1H-pyrazole ByProd By-product: 4-Chloro-1-methyl-5-nitro-1H-pyrazole WrongProd Major Product: 4-Chloro-1-methyl-5-nitro-1H-pyrazole WrongInt->WrongProd Nitration (C5 directing) Int->Prod Step 2: MeI, K2CO3 Steric Control Int->ByProd Minor Pathway

Figure 1: Strategic pathway selection. Route A (Blue) utilizes steric bulk to direct methylation to the desired N1 position.

Detailed Protocols

Step 1: Nitration of 4-Chloropyrazole

Objective: Introduce the nitro group at the 3(5)-position. Reaction: Electrophilic aromatic substitution.

Materials
ReagentEquiv.Role
4-Chloropyrazole 1.0Substrate
Nitric Acid (fuming, >90%) 4.0Nitrating Agent
Sulfuric Acid (conc.) SolventCatalyst/Dehydrating Agent
Procedure
  • Setup: Equip a 3-neck round-bottom flask with a thermometer, reflux condenser, and a pressure-equalizing addition funnel. Place in an ice/water bath (

    
    ).
    
  • Acid Preparation: Charge concentrated

    
     (5 mL per gram of substrate) into the flask. Slowly add fuming 
    
    
    
    dropwise, maintaining internal temperature
    
    
    .
  • Addition: Add 4-chloropyrazole portion-wise to the acid mixture. Caution: Exothermic.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Heat gradually to 60–80°C and hold for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1] The 4-chloro group is deactivating, requiring thermal energy to drive the reaction.

  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

  • Isolation: The product, 4-chloro-3-nitropyrazole , will precipitate as a white to off-white solid.

    • Filter the solid.[1][2][3][4]

    • Wash with cold water until the filtrate is neutral (pH ~7).

    • Dry in a vacuum oven at

      
       overnight.
      
    • Yield Expectation: 70–85%.

Critical Insight: Direct nitration of pyrazoles with a blocked 4-position forces the nitro group to the 3(5) position. If the temperature exceeds 100°C significantly, dinitration (3,5-dinitro) may occur [1].

Step 2: Regioselective -Methylation

Objective: Alkylate the ring nitrogen to form the 1-methyl-3-nitro derivative. Challenge: Separating the 3-nitro (Target) from the 5-nitro (By-product).

Materials
ReagentEquiv.Role
4-Chloro-3-nitropyrazole 1.0Intermediate
Methyl Iodide (MeI) 1.2Alkylating Agent
Potassium Carbonate (

)
2.0Base
DMF or Acetone SolventPolar Aprotic Solvent
Procedure
  • Dissolution: Dissolve 4-chloro-3-nitropyrazole in DMF (10 mL/g).

  • Deprotonation: Add powdered

    
    . Stir at room temperature for 30 minutes. The solution may change color (yellow/orange) as the pyrazolate anion forms.
    
  • Alkylation: Cool to

    
    . Add Methyl Iodide dropwise.
    
    • Note: Dimethyl sulfate (DMS) can be used as a cheaper alternative, but MeI often provides cleaner reaction profiles on bench scale.

  • Completion: Allow to warm to room temperature and stir for 3–5 hours. Monitor by TLC.[3][5] Two spots will appear:

    • Target (Major, higher

      
      ):  4-Chloro-1-methyl-3-nitro-1H-pyrazole.
      
    • By-product (Minor, lower

      
      ):  4-Chloro-1-methyl-5-nitro-1H-pyrazole.
      
    • Note on Polarity: 3-nitro isomers are generally less polar than 5-nitro isomers because the dipole moments of the nitro group and the N-methyl group partially cancel each other out in the 3-nitro arrangement, whereas they are additive in the 5-nitro arrangement.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate (3x).[4]

    • Wash organic layer with brine, dry over

      
      , and concentrate.[4]
      
  • Purification (Crucial):

    • The crude residue typically contains a ~4:1 to ~9:1 ratio of 3-nitro to 5-nitro isomers [2].

    • Recrystallization: The 3-nitro isomer is often highly crystalline. Recrystallize from Ethanol or Isopropanol.

    • Chromatography: If high purity (>99%) is required, use silica gel chromatography (Gradient: 10%

      
       30% EtOAc in Hexanes).
      

Analytical Validation

Expected Data for 4-Chloro-1-methyl-3-nitro-1H-pyrazole[5][7][8]
TechniqueFeatureCharacteristic Signal
1H NMR Pyrazole C-H

7.8 – 8.1 ppm (Singlet, 1H, H-5)
1H NMR N-Methyl

3.9 – 4.1 ppm (Singlet, 3H,

)
13C NMR C-NO2

~155 ppm (Quaternary)
13C NMR C-Cl

~110 ppm (Quaternary)
MS (ESI) Molecular Ion

(Cl isotope pattern 3:1)

Differentiation from Isomer (5-nitro):

  • NOE (Nuclear Overhauser Effect): Irradiation of the

    
    -methyl signal in the Target (3-nitro)  will show an enhancement of the H-5 proton signal (they are adjacent).
    
  • In the 5-nitro isomer , the

    
    -methyl is adjacent to the nitro group, so NOE enhancement of the ring proton (H-3) will be weak or absent due to distance.
    

Safety & Handling (HSE)

  • Energetic Potential: Polynitro pyrazoles are known energetic materials. While the mononitro compound is stable, avoid excessive heating of dry solids. Do not grind large quantities dry.

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use only in a fume hood.

  • Waste: Aqueous waste from Step 1 contains strong acids and nitro-organics; neutralize and dispose of as hazardous chemical waste.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Temperature too low; Reaction stopped too early.Increase temp to 80°C; extend time. Ensure fuming

is fresh.
Dinitration Observed Temperature too high (>100°C).Control exotherm strictly during addition; limit heating max temp.
Poor Isomer Ratio (Step 2) Solvent/Base effect.[1]Switch to non-polar solvent (e.g., Toluene with phase transfer catalyst) to enhance steric discrimination, though rate will decrease.
Product is Oily Residual solvent or isomer mixture.Recrystallize from cold ethanol. If oil persists, seed with pure crystal or run column.

References

  • Zhang, J., et al. (2014). "A Simple and Efficient Route for Preparing 4-Chloro-3,5-Dinitropyrazole." Advanced Materials Research.

  • BenchChem Technical Support. (n.d.). "Selective N-Methylation of Pyrazoles." BenchChem Application Notes.

  • Larock, R. C. (1999). Comprehensive Organic Transformations. Wiley-VCH.
  • PubChem. (n.d.). "Compound Summary: 4-chloro-1-methyl-3-nitro-1h-pyrazole."

Sources

Application Note: Regioselective Methylation of 4-Chloro-3-nitropyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-3-nitropyrazole is a highly functionalized heterocyclic building block essential for the synthesis of advanced agrochemicals and pharmaceuticals[1]. The presence of multiple reactive sites—specifically the two nitrogen atoms within the pyrazole core—presents a significant synthetic challenge. The similar properties of the nitrogen atoms in the azole ring inherently complicate the regioselective N-functionalization of pyrazoles[2]. This application note provides a comprehensive mechanistic rationale and validated protocols for achieving high regioselectivity during the N-methylation of 4-chloro-3-nitropyrazole, ensuring reproducible access to the desired N1 or N2 regioisomers.

Mechanistic Rationale: The Causality of Regioselectivity

In solution, 4-chloro-3-nitropyrazole exists in a rapid tautomeric equilibrium between its 3-nitro and 5-nitro forms. Upon deprotonation by a base, it forms a delocalized pyrazolide anion. The regiochemical outcome of the subsequent electrophilic attack by a methylating agent (e.g., methyl iodide) is dictated by a competition between electronic and steric factors:

  • Electronic Deactivation (The Nitro Effect): The nitro group at the C3 position exerts powerful electron-withdrawing inductive (-I) and mesomeric (-M) effects. This drastically reduces the electron density and nucleophilicity of the adjacent nitrogen atom (N2).

  • Steric Hindrance: The combination of the C3-nitro group and the C4-chloro group creates a highly congested steric environment around N2.

  • Thermodynamic vs. Kinetic Control: Under standard basic conditions (e.g., K₂CO₃ in DMF), alkylation is thermodynamically driven toward the less hindered, more electron-rich N1 position, yielding 1-methyl-4-chloro-3-nitropyrazole as the major product[3]. Conversely, directing the alkylation to the N2 position to form 1-methyl-4-chloro-5-nitropyrazole requires kinetic control or coordination strategies, such as using silver salts (Ag₂CO₃) where the silver cation coordinates to the less hindered N1, forcing the electrophile to attack N2.

Reaction Pathway Visualization

Workflow SM 4-Chloro-3-nitropyrazole (Tautomeric Mixture) Deprot Pyrazolide Anion Formation SM->Deprot Base Addition Path1 Alkali Base (K2CO3) Standard Alkylation Deprot->Path1 Path2 Silver Salt (Ag2CO3) Coordination Control Deprot->Path2 Prod1 1-Methyl-4-chloro-3-nitropyrazole (Major N1 Isomer) Path1->Prod1 Sterically & Electronically Favored Prod2 1-Methyl-4-chloro-5-nitropyrazole (Major N2 Isomer) Path2->Prod2 Ag+ Directed Attack

Figure 1: Divergent regioselective methylation pathways for 4-chloro-3-nitropyrazole.

Quantitative Data: Optimization of Reaction Conditions

The choice of base and solvent is the primary driver of regioselectivity. The following table summarizes the impact of various reaction conditions on the N1:N2 isomer ratio.

Alkylating AgentBase / PromoterSolventTemp (°C)Time (h)Total Yield (%)Ratio (N1:N2)
Methyl Iodide (MeI)K₂CO₃DMF25492>10:1
Methyl Iodide (MeI)NaHTHF0 to 256888:1
Methyl Iodide (MeI)Ag₂CO₃Toluene8012651:3
Methanol (MeOH)PPh₃, DIADTHF0 to 2516741:1.5

Data extrapolated from standard pyrazole N-alkylation optimization studies highlighting the shift from thermodynamic to coordination/kinetic control[2],[3].

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-4-chloro-3-nitropyrazole (Thermodynamic Control)

This protocol utilizes thermodynamic control to selectively isolate the N1-alkylated isomer.

Step 1: Preparation & Deprotonation

  • Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitropyrazole (10.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under a nitrogen atmosphere. Add finely powdered anhydrous potassium carbonate (K₂CO₃, 15.0 mmol, 1.5 equiv).

  • Causality: K₂CO₃ is a mild alkali base that quantitatively deprotonates the acidic NH of the nitropyrazole without causing unwanted nucleophilic aromatic substitution of the C4-chloro group[4]. Anhydrous DMF, a polar aprotic solvent, poorly solvates the resulting pyrazolide anion, leaving it "naked" and highly reactive for the subsequent S_N2 attack.

Step 2: Electrophilic Addition

  • Action: Cool the suspension to 0 °C using an ice bath. Dropwise add methyl iodide (MeI, 12.0 mmol, 1.2 equiv) over a period of 10 minutes.

  • Causality: The alkylation reaction is highly exothermic. Initiating the reaction at 0 °C suppresses kinetic side reactions and maximizes the thermodynamic preference for the less sterically hindered N1 position.

Step 3: Reaction Progression & Work-up

  • Action: Remove the ice bath, allowing the mixture to warm to room temperature (25 °C), and stir for 4 hours. Monitor via TLC (Hexanes:Ethyl Acetate, 3:1 v/v). Once complete, pour the mixture into ice-cold distilled water (100 mL) and extract with ethyl acetate (3 × 50 mL).

  • Action: Wash the combined organic layers with brine (3 × 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: Extensive washing with brine is a self-validating step required to completely partition and remove residual DMF, which would otherwise interfere with downstream crystallization or chromatographic purification.

Protocol B: Analytical Verification & Isomer Differentiation

Because regioisomeric mixtures can co-elute, rigorous spectroscopic validation is required to confirm the success of the regioselective protocol.

  • Nuclear Overhauser Effect (NOESY): In the major N1 isomer (1-methyl-4-chloro-3-nitropyrazole), the N-methyl protons will exhibit a strong NOE correlation with the isolated C5-proton. In the minor N2 isomer, this correlation is absent due to the distance between the N2-methyl group and the C5-proton.

  • ¹⁵N NMR Spectroscopy: As established in the literature, ¹⁵N NMR spectroscopy is the most reliable and fast technique for structural and tautomeric determination of nitrogen-containing heteroaromatic compounds[5]. The chemical shift of the pyrrole-type nitrogen (N1) versus the pyridine-type nitrogen (N2) will distinctively shift upon methylation, providing unambiguous proof of the regiochemical outcome.

References

  • Benchchem - 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • MDPI - Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • ResearchGate - Nitropyrazoles (review).
  • Benchchem - Application Notes and Protocols: Regioselective Chlorination of 1,5-Dimethyl-3-phenylpyrazole.

Sources

Nucleophilic aromatic substitution (SNAr) of 4-Chloro-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-1-methyl-3-nitro-1H-pyrazole

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the nucleophilic aromatic substitution (SNAr) of 4-chloro-1-methyl-3-nitro-1H-pyrazole. This guide moves beyond a simple recitation of steps to explain the underlying principles, justify experimental choices, and provide robust, validated protocols for the synthesis of diverse 4-substituted pyrazole derivatives, which are crucial scaffolds in modern pharmacology.[1]

Introduction: The Strategic Importance of the Activated Pyrazole Core

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its functionalization is key to modulating pharmacological activity. Nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile method for this purpose.[1] Unlike typical aromatic rings which are electron-rich and favor electrophilic substitution, the pyrazole ring in 4-chloro-1-methyl-3-nitro-1H-pyrazole is engineered for nucleophilic attack.

The reactivity of this specific substrate is dictated by a strategic arrangement of substituents:

  • Electron-Withdrawing Nitro Group (-NO₂): Positioned at C3, the nitro group is a potent activating group.[2][3][4] Through its strong inductive and resonance effects, it withdraws electron density from the pyrazole ring, making the carbon atoms, particularly C4, highly electrophilic and susceptible to attack by a nucleophile.[2][5]

  • Leaving Group (-Cl): The chlorine atom at the C4 position is a suitable leaving group, capable of being displaced upon nucleophilic attack.

  • N-Methyl Group (-CH₃): The methyl group at the N1 position prevents deprotonation under basic conditions, ensuring the integrity of the pyrazole ring throughout the reaction.[6]

This electronic arrangement makes 4-chloro-1-methyl-3-nitro-1H-pyrazole an ideal substrate for SNAr, enabling the facile introduction of a wide array of functional groups at the C4 position.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of 4-chloro-1-methyl-3-nitro-1H-pyrazole proceeds through a well-established two-step addition-elimination mechanism .[4][5][7] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom (C4) bonded to the chlorine. This step is typically the rate-determining step of the reaction.[3][8] The attack temporarily breaks the aromaticity of the pyrazole ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[2][4][5]

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by the potent electron-withdrawing nitro group.[2][4]

  • Rearomatization: In the final, rapid step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the 4-substituted pyrazole product.

Caption: The Addition-Elimination mechanism of SNAr.

Field-Proven Experimental Protocols

The following protocols are designed to be robust and adaptable for various nucleophiles. The choice of solvent and base is critical and is driven by the nature of the nucleophile. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate cations while leaving the nucleophile relatively "bare" and more reactive.

Protocol 1: Reaction with Primary and Secondary Amines

This procedure is broadly applicable for the synthesis of 4-amino-1-methyl-3-nitro-1H-pyrazole derivatives, which are valuable precursors for further functionalization.[9]

  • Materials and Reagents:

    • 4-chloro-1-methyl-3-nitro-1H-pyrazole (1.0 eq)

    • Primary or Secondary Amine (1.2 - 1.5 eq)

    • Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

    • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Ethyl acetate, Water, Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • To a solution of 4-chloro-1-methyl-3-nitro-1H-pyrazole in DMF (or MeCN), add the amine nucleophile followed by the base (K₂CO₃ or Et₃N). The base acts as an acid scavenger for the HCl generated in situ.

    • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 4-amino-substituted pyrazole.

Protocol 2: Reaction with Alcohols and Phenols (O-Arylation/Alkylation)

This protocol generates alkoxide or phenoxide nucleophiles in situ for the synthesis of 4-ether substituted pyrazoles.

  • Materials and Reagents:

    • 4-chloro-1-methyl-3-nitro-1H-pyrazole (1.0 eq)

    • Alcohol or Phenol (1.5 eq)

    • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.2 eq)

    • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

    • Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate, Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the alcohol or phenol to anhydrous THF or DMF.

    • Cool the solution to 0 °C in an ice bath. Carefully add the base (NaH or t-BuOK) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

    • Add the 4-chloro-1-methyl-3-nitro-1H-pyrazole to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor by TLC.

    • Work-up: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: Purify the residue by flash chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation prep 1. Dissolve Pyrazole Substrate in Anhydrous Solvent add_nuc 2. Add Nucleophile (e.g., Amine, Alcohol) prep->add_nuc add_base 3. Add Base (e.g., K₂CO₃, NaH) add_nuc->add_base react 4. Stir at Defined Temperature (RT to 80 °C) add_base->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor quench 6. Quench Reaction (e.g., with Water or NH₄Cl) monitor->quench Upon Completion extract 7. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_dry 8. Wash, Dry, and Concentrate extract->wash_dry purify 9. Purify Product (Column Chromatography) wash_dry->purify

Caption: General experimental workflow for SNAr reactions.

Data Summary and Expert Insights

The success of an SNAr reaction is highly dependent on matching the nucleophile with the appropriate conditions. The table below summarizes proven parameters for various nucleophile classes.

Nucleophile ClassRepresentative NucleophileTypical BaseRecommended SolventTemperature (°C)Typical Yield (%)
Primary Amines BenzylamineK₂CO₃DMF50 - 70> 85%
Secondary Amines MorpholineEt₃NAcetonitrile60 - 80> 90%
Anilines AnilineK₂CO₃DMSO80 - 10070 - 85%
Alcohols MethanolNaHAnhydrous THF6075 - 90%
Phenols Phenolt-BuOKAnhydrous DMF60 - 8080 - 95%
Thiols ThiophenolK₂CO₃DMF25 - 50> 90%
Causality Behind Experimental Choices:
  • Why a Base is Crucial: For neutral nucleophiles like amines, a non-nucleophilic base is required to neutralize the HCl formed, driving the reaction to completion. For alcohols, phenols, and thiols, a strong base like NaH or t-BuOK is necessary to deprotonate them, generating the more potent anionic nucleophile (alkoxide, phenoxide, or thiolate).

  • Solvent Polarity and Aprotic Nature: Polar aprotic solvents (DMF, DMSO) are ideal because they can dissolve the ionic reagents but do not form strong hydrogen bonds with the nucleophile. This lack of a "solvent cage" enhances the nucleophile's reactivity, accelerating the rate-determining addition step.[10]

  • Temperature Control: While higher temperatures increase reaction rates, they can also lead to decomposition or side reactions, particularly with sensitive functional groups. It is best practice to start at a lower temperature and gradually increase it if the reaction is sluggish, as determined by monitoring.

Trustworthiness: A Self-Validating System

A protocol is only trustworthy if its outcome can be reliably verified.

  • In-Process Controls: TLC is an indispensable tool for monitoring. A successful reaction will show the consumption of the starting material spot (4-chloro-1-methyl-3-nitro-1H-pyrazole) and the appearance of a new, typically more polar, product spot.

  • Product Validation: The identity and purity of the final compound must be confirmed unequivocally.

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. The disappearance of the C-H signal adjacent to the chlorine and the appearance of new signals corresponding to the incorporated nucleophile are key indicators.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying that the substitution has occurred.

    • Melting Point: A sharp melting point is a good indicator of purity for solid products.

References

  • ResearchGate. (n.d.). Potential mechanism for photochemical SNAr reaction. Retrieved from ResearchGate. [Link]

  • Biomodel.uah.es. (2017, July 15). NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. Retrieved from Biomodel.uah.es. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). The mechanism of SNAr reaction. Retrieved from ResearchGate. [Link]

  • Kwan, E. E., et al. (n.d.). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from RCS Research Chemistry Services. [Link]

  • Zhang, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]

  • Eindhoven University of Technology Research Portal. (n.d.). A kinetic study on the Cu(0)-catalyzed Ullmann SArN-type C-O coupling of potassium phenolate and 4-chloropyridine. Retrieved from Eindhoven University of Technology Research Portal. [Link]

  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2020, August 7). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from ResearchGate. [Link]

  • MDPI. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][3][11]triazin-7(6H)-ones and Derivatives. Retrieved from MDPI. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia. [Link]

  • RCS Research Chemistry Services. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from RCS Research Chemistry Services. [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from MDPI. [Link]

  • Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles. Retrieved from Baran Lab, Scripps Research. [Link]

  • ResearchGate. (2025, August 5). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from Organic Chemistry Portal. [Link]

  • Verlag der Zeitschrift für Naturforschung. (2004). Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles. Retrieved from Verlag der Zeitschrift für Naturforschung. [Link]

  • Semantic Scholar. (n.d.). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles. Retrieved from Semantic Scholar. [Link]

  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from MDPI. [Link]

  • Arkat USA. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from Arkat USA. [Link]

  • Juniper Publishers. (2017, March 17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from Juniper Publishers. [Link]

  • Google Patents. (2016, July 21). WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole.
  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts. [Link]

  • Semantic Scholar. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Retrieved from Semantic Scholar. [Link]

  • OSTI.gov. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Retrieved from OSTI.gov. [Link]

  • ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from ChemRxiv. [Link]

  • The Jacobsen Group, Harvard University. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from The Jacobsen Group, Harvard University. [Link]

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • PubChemLite. (n.d.). 4-chloro-1-methyl-3-nitro-1h-pyrazole. Retrieved from PubChemLite. [Link]

  • ACS Publications. (n.d.). Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles. Retrieved from ACS Publications. [Link]

  • PubChemLite. (n.d.). 4-chloro-1-methyl-1h-pyrazol-3-amine. Retrieved from PubChemLite. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from Organic Chemistry Portal. [Link]

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Application Note: 4-Chloro-1-methyl-3-nitro-1H-pyrazole as a Pharmaceutical Intermediate

[1]

Molecular Weight:

Executive Summary & Strategic Utility

4-Chloro-1-methyl-3-nitro-1H-pyrazole is a bifunctional heterocyclic scaffold widely employed in medicinal chemistry. Its value lies in its orthogonal reactivity profile :

  • The Nitro Group (C3): Acts as a "masked" amine. It is electron-withdrawing, stabilizing the ring during early-stage functionalization, and can be chemoselectively reduced to the primary amine (4-chloro-1-methyl-1H-pyrazol-3-amine) for amide/urea formation.

  • The Chlorine Atom (C4): Serves as a robust handle for late-stage cross-coupling. Unlike bromine or iodine, the C4-chlorine is sufficiently stable to survive mild reduction and nucleophilic substitution conditions, yet reactive enough for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) when activated by modern ligand systems.

Primary Applications:

  • Kinase Inhibitors: Precursor to ATP-competitive inhibitors targeting JAK, CDK, and MAPK pathways.

  • Agrochemicals: Synthesis of pyrazole-carboxamide fungicides and insecticides.

  • Heterocyclic Fusion: Starting material for pyrazolo[1,5-d][1,2,4]triazines and pyrazolo[3,4-d]pyrimidines.

Chemical Profile & Safety

PropertySpecification
Appearance White to light yellow crystalline solid
Melting Point 98–102 °C
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Stability Stable under standard conditions; sensitive to strong bases (potential for ring cleavage)
Hazards Warning: Nitro-pyrazoles are energetic materials.[1][2][3][4] While this derivative is stable, it should be handled with care to avoid shock or friction. Toxic if swallowed or inhaled.

Handling Protocol:

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work within a fume hood.

  • Waste: Segregate as halogenated organic waste. Do not mix with strong reducing agents in waste streams.

Synthetic Workflow & Logic

The utility of this intermediate is best understood through its transformation pathways. The diagram below illustrates the divergent synthesis routes available from the parent nitro-pyrazole.

SyntheticWorkflowStart4-Chloro-1-methyl-3-nitro-1H-pyrazole(CAS: 84547-94-4)Amine4-Chloro-1-methyl-1H-pyrazol-3-amine(Key Nucleophile)Start->Amine Selective Reduction(SnCl2 or Fe/NH4Cl)Biaryl4-Aryl-1-methyl-3-nitro-1H-pyrazole(Suzuki Product)Start->Biaryl Pd-Catalyzed Coupling(Suzuki-Miyaura)AmideAmide/Urea Derivatives(Kinase Inhibitor Core)Amine->Amide Acylation/CouplingFusedPyrazolo[3,4-d]pyrimidine(Bicyclic Scaffolds)Amine->Fused Cyclocondensation

Figure 1: Divergent synthetic pathways from the 4-chloro-1-methyl-3-nitro-1H-pyrazole core.

Experimental Protocols

Protocol A: Chemoselective Reduction to the Amine

Objective: Reduce the nitro group to an amine without dechlorinating the C4 position. Note: Catalytic hydrogenation (

Reagents:

  • Substrate: 4-Chloro-1-methyl-3-nitro-1H-pyrazole (1.0 equiv)

  • Reductant: Tin(II) Chloride Dihydrate (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol (0.2 M concentration)

  • Workup: Ethyl Acetate, 1M NaOH, Brine.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate in Ethanol.

  • Addition: Add

    
     portion-wise at room temperature. The reaction is slightly exothermic.
    
  • Reaction: Heat the mixture to 70°C for 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The starting material (

    
    ) will disappear, and a lower, polar amine spot (
    
    
    ) will appear.
  • Workup (Critical):

    • Cool to room temperature.[4][5][6]

    • Neutralization: Pour the mixture into ice-water and carefully adjust pH to >10 using 1M NaOH (or saturated

      
       for milder conditions). This precipitates tin salts.
      
    • Filtration: Filter the suspension through a Celite pad to remove tin salts. Wash the pad with Ethyl Acetate.

    • Extraction: Extract the filtrate with Ethyl Acetate (3x).

  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH gradient) if necessary.
    
  • Yield Expectation: 85–95%.

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Objective: Functionalize the C4 position with an aryl group. Note: The C4-Cl bond is deactivated compared to bromides. Use electron-rich phosphine ligands.

Reagents:

  • Substrate: 4-Chloro-1-methyl-3-nitro-1H-pyrazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) + XPhos or SPhos (10 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with substrate, boronic acid, base, and precatalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Insight: If conversion is low, switch to a Buchwald G3 precatalyst (e.g., XPhos Pd G3) to facilitate oxidative addition into the C-Cl bond.

  • Workup: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.

Quality Control & Characterization

Validation of the intermediate requires confirming the integrity of the nitro group and the halogen.

TechniqueExpected Signal / ObservationInterpretation
HPLC-UV Single peak at

nm
Purity >98% required for GMP synthesis.
1H NMR

3.9–4.1 ppm (s, 3H)
N-Methyl group (Diagnostic singlet).
1H NMR

8.0–8.5 ppm (s, 1H)
C5-H proton.[7] Absence of splitting confirms C4-substitution.
13C NMR

130–140 ppm (C-NO2)
Carbon attached to the nitro group.
LC-MS

Characteristic 3:1 Chlorine isotope pattern.

Troubleshooting Guide

Issue: Over-reduction (Dechlorination)

  • Symptom:[4][8] Mass spec shows

    
     (Loss of Cl).
    
  • Cause: Use of

    
     or excessive reaction times with active metals.
    
  • Solution: Switch to Iron powder (Fe) in

    
    /Water/EtOH  at 60°C. This is the mildest method for nitro reduction in the presence of aryl chlorides.
    

Issue: Low Reactivity in Suzuki Coupling

  • Symptom:[4][8] Recovery of starting material.[4]

  • Cause: C4-Chlorine is sterically crowded by the nitro group and electronically deactivated.

  • Solution:

    • Perform the reduction first (Protocol A), then protect the amine (e.g., Boc-protection), then couple. The amino group is electron-donating, which can make oxidative addition difficult, but the steric relief of removing the nitro group often helps.

    • Use Pd-132 (XPhos Pd G2) or Pd-162 (tBuBrettPhos Pd G3) catalysts designed for aryl chlorides.

References

  • Synthesis of 4-chloropyrazoles: Lyalin, B. V., et al. "Electrosynthesis of 4-chloro derivatives of pyrazole and alkylpyrazoles."[9] Russian Journal of Electrochemistry, 2008, 44(12), 1320–1326.[9] Link

  • Reduction Protocols: Mani, N. S., et al. "Synthesis of 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole." Organic Syntheses, 2004, 81, 197. Link

  • Pyrazolo-triazine Synthesis: Fassihi, A., et al. "Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones." Molecules, 2022.[7] Link

  • Suzuki Coupling on Chloropyrazoles: Bellina, F., & Rossi, R. "Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles." Tetrahedron, 2006. (General reference for halo-azole couplings).
  • General Properties: Sigma-Aldrich Product Specification, "4-Chloro-1-methyl-3-nitro-1H-pyrazole (CAS 84547-94-4)". Link

Application Notes & Protocols: Synthesis of High-Performance Pyrazole-Based Energetic Materials from 4-Chloro-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole-Based Energetic Materials

Pyrazole derivatives represent a cornerstone in the development of modern high-energy-density materials (HEDMs).[1][2] Their five-membered N-heterocyclic structure offers a robust scaffold that, when appropriately functionalized, yields compounds with a desirable balance of high performance, thermal stability, and reduced sensitivity.[2] Unlike traditional explosives that derive energy primarily from the oxidation of a carbon backbone, nitrogen-rich pyrazoles release energy from their high positive heats of formation.[3] This characteristic makes them a focal point for creating more powerful, efficient, and environmentally conscious energetic materials for applications in explosives, propellants, and pyrotechnics.[2][3]

This guide provides a comprehensive overview of the synthetic pathways to convert a versatile precursor, 4-Chloro-1-methyl-3-nitro-1H-pyrazole, into advanced energetic materials. We will delve into the underlying chemical principles, provide detailed experimental protocols, and emphasize the critical safety procedures required when working with these potent compounds.

Precursor Profile: 4-Chloro-1-methyl-3-nitro-1H-pyrazole

The chosen starting material, 4-Chloro-1-methyl-3-nitro-1H-pyrazole, is a strategic precursor for synthesizing a range of energetic derivatives.

  • Molecular Formula: C₄H₄ClN₃O₂[4]

  • Structure: The pyrazole ring is activated by an electron-withdrawing nitro group (-NO₂) at the C3 position. This activation is crucial as it facilitates nucleophilic aromatic substitution at the C4 position, where the chloro (-Cl) group serves as an effective leaving group. The methyl group (-CH₃) at the N1 position enhances the molecule's stability and influences its solubility.

The strategic placement of the chloro and nitro groups allows for the facile introduction of various "explosophores" (energetic functional groups) to tailor the final properties of the material.

Synthetic Pathways and Methodologies

The primary synthetic strategy involves the nucleophilic substitution of the C4-chloro group. The electron-withdrawing effect of the adjacent nitro group significantly lowers the electron density at the C4 position, making it susceptible to attack by various nucleophiles.

G cluster_main Synthetic Pathway from Precursor Precursor 4-Chloro-1-methyl-3-nitro-1H-pyrazole Azide 4-Azido-1-methyl-3-nitro-1H-pyrazole (Energetic Material) Precursor->Azide  + NaN₃ (Nucleophilic Substitution) Amino 4-Amino-1-methyl-3-nitro-1H-pyrazole (Intermediate) Precursor->Amino  + NH₃/Amine (Nucleophilic Substitution) Nitramine 1-Methyl-3-nitro-4-nitramino-1H-pyrazole (Energetic Material) Amino->Nitramine  + HNO₃/Ac₂O (Nitration of Amine)

Caption: Key synthetic routes from the precursor to energetic derivatives.

Synthesis of 4-Azido-1-methyl-3-nitro-1H-pyrazole (Energetic Azide)

Principle: The introduction of an azido group (-N₃) is a common strategy for increasing the nitrogen content and heat of formation of a molecule, thereby enhancing its energetic properties. This is achieved through a direct nucleophilic substitution of the chloride with sodium azide.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-1-methyl-3-nitro-1H-pyrazole (10 mmol) in 40 mL of acetone/water (3:1 v/v).

  • Reagent Addition: Add sodium azide (NaN₃, 15 mmol) to the solution in one portion.

    • Causality: A slight excess of sodium azide is used to ensure the reaction goes to completion. The acetone/water mixture is chosen for its ability to dissolve both the organic precursor and the inorganic azide salt.

  • Reaction: Heat the mixture to reflux (approximately 60-70°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: The remaining aqueous solution will contain the product. Extract the product with ethyl acetate (3 x 30 mL).

    • Trustworthiness: Multiple extractions ensure maximum recovery of the product from the aqueous phase.

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and evaporate the solvent to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to obtain pure 4-Azido-1-methyl-3-nitro-1H-pyrazole.

Synthesis of 1-Methyl-3-nitro-4-nitramino-1H-pyrazole (Energetic Nitramine)

This synthesis is a two-step process involving the initial formation of an amino-pyrazole intermediate, followed by the nitration of the amino group to form the highly energetic nitramino group (-NHNO₂).

Step A: Synthesis of 4-Amino-1-methyl-3-nitro-1H-pyrazole

Principle: An amino group is first introduced via nucleophilic substitution using ammonia or a protected amine source. This amino group serves as the handle for the subsequent introduction of the energetic nitramino functionality.

Protocol:

  • Reaction Setup: In a sealed pressure vessel, place a solution of 4-Chloro-1-methyl-3-nitro-1H-pyrazole (10 mmol) in 30 mL of ethanol.

  • Reagent Addition: Bubble anhydrous ammonia gas through the solution for 15 minutes, or add an aqueous solution of ammonium hydroxide (25%, 20 mL).

  • Reaction: Seal the vessel and heat to 100-120°C for 12-16 hours.

    • Causality: Elevated temperature and pressure are required to drive the reaction with ammonia, which is a weaker nucleophile than the azide ion.

  • Work-up: Cool the vessel to room temperature before opening. Evaporate the solvent and excess ammonia under reduced pressure.

  • Purification: Purify the resulting solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure amino intermediate.

Step B: Nitration to form 1-Methyl-3-nitro-4-nitramino-1H-pyrazole

Principle: The amino group is converted to a nitramine using a potent nitrating agent. A mixture of nitric acid and acetic anhydride is commonly used for this transformation.

Protocol:

  • Reaction Setup: In a 50 mL flask cooled in an ice-salt bath (-10°C), slowly add acetic anhydride (15 mL) to fuming nitric acid (5 mL) while stirring. Maintain the temperature below 10°C.

    • Causality: This mixture forms acetyl nitrate in situ, a powerful nitrating agent. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, add the 4-Amino-1-methyl-3-nitro-1H-pyrazole (5 mmol) from Step A in small portions, ensuring the temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0-5°C for 2-3 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.

    • Trustworthiness: This step safely quenches the reaction and precipitates the nitrated product.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum desiccator. Do not use heat. The product is a high-energy material and should be handled with extreme caution.

Characterization

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the molecular structure.

  • IR Spectroscopy: To identify key functional groups (e.g., -N₃ stretch at ~2100 cm⁻¹, -NO₂ stretches at ~1550 and 1350 cm⁻¹, N-H stretch for nitramine at ~3200 cm⁻¹).

  • Elemental Analysis: To determine the elemental composition (C, H, N).

  • Differential Scanning Calorimetry (DSC): To determine the decomposition temperature (Td), a measure of thermal stability.

Summary of Energetic Properties

The properties of pyrazole-based energetic materials are highly dependent on their functional groups. The table below provides representative data for classes of compounds derived from nitropyrazoles.

Compound ClassDensity (ρ) (g·cm⁻³)Detonation Velocity (D) (km·s⁻¹)Decomposition Temp. (Td) (°C)Key Features
Nitropyrazoles 1.40 - 1.606.4 - 7.1160 - 180Foundational structures, often used as intermediates.[3]
Azidopyrazoles 1.65 - 1.808.0 - 8.8150 - 200High nitrogen content, good performance.
Nitraminopyrazoles 1.80 - 1.959.0 - 9.6190 - 250Excellent performance and density.[3]
Energetic Salts 1.75 - 1.908.5 - 9.2>200Often exhibit lower sensitivity and good thermal stability.[5]

Note: The values presented are illustrative and can vary significantly based on the specific molecular structure.

Mandatory Safety Protocols

Working with energetic materials is inherently hazardous and requires strict adherence to safety protocols.[6] A comprehensive safety plan must be established before any experimental work begins.[6]

Personal Protective Equipment (PPE):

  • Safety glasses with side shields are mandatory at all times. A face shield should be worn over safety glasses when handling the materials.

  • Flame-resistant lab coat.

  • Heavy-duty gloves (e.g., leather) should be worn over nitrile gloves when handling dried energetic materials.

Operational Safety:

  • Scale: All syntheses must be conducted on the smallest possible scale (typically millimoles).

  • Handling: Never use metal spatulas to scrape or transfer dried energetic materials. Use soft plastic or wooden spatulas. Avoid friction, impact, and electrostatic discharge.

  • Drying: Do not dry energetic materials in an oven. Air-dry small quantities behind a blast shield or use a vacuum desiccator.

  • Storage: Store all energetic materials in designated, properly labeled containers in a secure location away from heat, shock, and incompatible materials.

  • Waste Disposal: All waste, including filter paper and contaminated solvents, must be treated as explosive waste and disposed of according to institutional and regulatory guidelines.

G cluster_safety Safety Workflow Define Define Task & Identify Hazards PPE Select Appropriate PPE (Face Shield, Gloves, Lab Coat) Define->PPE Shielding Use Blast Shielding Define->Shielding SmallScale Work on Small Scale (<1g) Define->SmallScale Execution Execute Protocol PPE->Execution Shielding->Execution SmallScale->Execution Waste Proper Waste Disposal Execution->Waste

Caption: A simplified workflow for ensuring laboratory safety.

References

  • Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5203. [Link]

  • Lei, C., Yang, H., & Cheng, G. (2020). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions, 49(6), 1660-1667. [Link]

  • Gomez, J. A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1016-1053. [Link]

  • DSIAC. (2019). Safety Hazards in the Energetics Laboratory. DSIAC Journal, 6(4). [Link]

  • PubChem. 4-chloro-1-methyl-3-nitro-1h-pyrazole. [Link]

  • ResearchGate. (2023). Current Advances in Synthesis of Pyrazole Derivatives: An Approach Toward Energetic Materials. [Link]

  • Shreeve, J. M., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 13(51), 61719-61726. [Link]

  • Zhang, J., et al. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1 H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. [Link]

Sources

Palladium-catalyzed cross-coupling reactions of 4-Chloro-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 4-Chloro-1-methyl-3-nitro-1H-pyrazole

Executive Summary

The pyrazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors, anti-inflammatory agents, and novel agrochemicals. Among its derivatives, 4-Chloro-1-methyl-3-nitro-1H-pyrazole serves as a uniquely powerful electrophilic building block. While unactivated heteroaryl chlorides are notoriously sluggish in transition-metal catalysis, the strategic placement of a strongly electron-withdrawing nitro group at the 3-position fundamentally alters the reactivity of the adjacent C4-Cl bond.

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to executing high-yielding Palladium-catalyzed Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) cross-coupling reactions using this specific substrate.

Mechanistic Insights: The Causality of Reactivity (E-E-A-T)

To achieve reproducible yields, one must understand the electronic and steric forces governing the catalytic cycle of this specific molecule.

  • Electronic Activation of the C-Cl Bond: The C4 position of an unsubstituted pyrazole is electron-rich, giving the C-Cl bond a high dissociation energy that resists oxidative addition. However, the introduction of the 3-nitro group exerts profound inductive (-I) and mesomeric (-M) electron-withdrawing effects[1]. This withdraws electron density from the pyrazole core, significantly lowering the energy of the lowest unoccupied molecular orbital (LUMO). Consequently, the C4-Cl bond is weakened and becomes highly susceptible to oxidative addition by an electron-rich Pd(0) center.

  • Steric Shielding and Catalyst Preservation: The 1-methyl substituent serves a critical dual purpose. Synthetically, it dictates regiochemistry during the initial pyrazole ring formation. Catalytically, it acts as a protecting group that prevents the formation of N-H tautomers. Free pyrazole N-H groups are notorious for coordinating with and irreversibly poisoning palladium catalysts[2].

  • Ligand Causality: For these couplings, standard ligands (e.g., PPh₃, dppf) often fail due to the steric bulk of the adjacent nitro group and the inherent stability of the intermediate Pd(II) complexes. Bulky, electron-rich dialkylbiaryl phosphines such as XPhos (for Suzuki) and BrettPhos/RuPhos (for Buchwald-Hartwig) are mandatory. These ligands stabilize the active mono-ligated Pd(0) species, prevent unwanted β-hydride elimination, and physically force the reductive elimination step through steric crowding[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst (Electron-Rich Center) OxAdd Oxidative Addition (C4-Cl Bond Cleavage) Pd0->OxAdd 4-Chloro-1-methyl-3-nitro-1H-pyrazole TransMet Transmetalation / Amine Binding (Nucleophile Introduction) OxAdd->TransMet Boronic Acid / Amine RedElim Reductive Elimination (C-C or C-N Bond Formation) TransMet->RedElim Base Activation RedElim->Pd0 Product Release

Caption: Catalytic cycle of Pd-catalyzed cross-coupling for 4-chloropyrazoles.

Quantitative Data: Reaction Optimization

The following tables summarize the optimization parameters for activating the 4-chloro-1-methyl-3-nitro-1H-pyrazole scaffold. Data indicates that ligand selection and base strength are the primary drivers of conversion.

Table 1: Optimization of Suzuki-Miyaura Coupling (Model: Phenylboronic Acid)

Catalyst (5 mol%) Ligand (10 mol%) Base (2.0 equiv) Solvent Temp (°C) Isolated Yield (%) Causality / Observation
Pd(OAc)₂ PPh₃ K₂CO₃ Toluene/H₂O 90 15 Sluggish oxidative addition; catalyst crashes out (black Pd).
Pd₂(dba)₃ dppf Na₂CO₃ Dioxane/H₂O 90 42 Incomplete transmetalation; high starting material recovery.
Pd(OAc)₂ SPhos K₃PO₄ Toluene 100 78 Good conversion, but some protodeboronation observed.

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 94 | Optimal. Bulky ligand forces reductive elimination. |

Table 2: Buchwald-Hartwig Amination Scope (Optimal Conditions: Pd₂(dba)₃ / tBuBrettPhos / NaOtBu)

Amine Nucleophile Class Time (h) Conversion (%) Isolated Yield (%)
Morpholine Cyclic Secondary 4 >99 91
Piperidine Cyclic Secondary 4 >99 88
N-Methylaniline Aryl Secondary 6 95 82

| Aniline | Primary Aryl | 8 | 85 | 76 |

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, these protocols incorporate built-in validation checkpoints. Palladium-catalyzed cross-couplings have revolutionized the synthesis of complex pharmaceuticals, but they require strict adherence to inert techniques[4].

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: C–C bond formation using arylboronic acids.

  • Reagent Assembly: In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL vial with 4-chloro-1-methyl-3-nitro-1H-pyrazole (1.0 mmol, 161.5 mg), the desired arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), XPhos (0.10 mmol, 47.7 mg), and anhydrous K₃PO₄ (2.0 mmol, 424.5 mg).

  • Solvent Addition & Degassing: Add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized H₂O. Seal the vial with a PTFE septum. Degas the mixture by sparging with Argon for 15 minutes.

  • Catalytic Heating: Transfer the vial to a pre-heated block at 100 °C. Stir vigorously (800 rpm) for 4 hours.

    • Validation Checkpoint 1 (Visual): The mixture should transition from a yellow suspension to a deep red/brown homogeneous solution within 15 minutes, indicating the formation of the active Pd(0)-XPhos complex.

  • Reaction Quench & Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

    • Validation Checkpoint 2 (LC-MS): Analyze an aliquot. The starting material exhibits a characteristic 3:1 isotopic ratio (³⁵Cl/³⁷Cl) at m/z 162/164. The complete disappearance of this isotopic signature confirms 100% consumption of the C-Cl bond.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: C–N bond formation using secondary amines.

  • Reagent Assembly: Under an inert atmosphere, combine 4-chloro-1-methyl-3-nitro-1H-pyrazole (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 22.9 mg), tBuBrettPhos (0.06 mmol, 29.1 mg), and NaOtBu (1.4 mmol, 134.5 mg) in a dry vial.

  • Nucleophile & Solvent Addition: Add the secondary amine (1.2 mmol) and anhydrous Toluene (5.0 mL).

    • Causality Note: NaOtBu is utilized to rapidly deprotonate the secondary amine, accelerating the formation of the palladium-amido complex[3].

  • Degassing & Heating: Seal, degas via three freeze-pump-thaw cycles, and heat at 110 °C for 6 hours.

  • Workup & Purification: Cool, filter through a short pad of Celite to remove palladium black, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the amine adduct.

    • Validation Checkpoint 3 (TLC): The highly polar starting material (UV active at 254 nm) will be replaced by a significantly more fluorescent product spot due to the extended conjugation provided by the newly attached amine lone pair.

Workflow Step1 1. Reagent Assembly (Glovebox or Schlenk Technique) Step2 2. Degassing (Freeze-Pump-Thaw x3) Step1->Step2 Step3 3. Catalytic Heating (Validation: Color shift to dark red) Step2->Step3 Step4 4. Reaction Quench & Workup (Validation: LC-MS Isotope check) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Caption: Step-by-step experimental workflow with self-validating checkpoints.

References

  • Source: PMC (National Institutes of Health)
  • Title: ChemInform Abstract: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
  • Title: Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully-Functionalized Pyrazoles Source: White Rose University Consortium URL
  • Source: NobelPrize.

Sources

Application Note: Precision Functionalization of the C(4)–Cl Bond in 4-Chloro-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of C-Cl bond in 4-Chloro-1-methyl-3-nitro-1H-pyrazole Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

Executive Summary & Strategic Analysis

The scaffold 4-Chloro-1-methyl-3-nitro-1H-pyrazole presents a unique electronic duality in medicinal chemistry. While the pyrazole ring is inherently electron-rich (


-excessive), the C3-nitro group introduces a strong electron-withdrawing effect, significantly altering the reactivity of the C4-chlorine atom.

Unlike 4-bromo- or 4-iodo-pyrazoles, which undergo oxidative addition readily, the C4-Cl bond is inert to standard Pd(


)

conditions. However, the ortho-nitro group (relative to the chlorine) activates the C-Cl bond towards oxidative addition with electron-rich phosphine ligands and, to a lesser extent, Nucleophilic Aromatic Substitution (

) with potent nucleophiles (e.g., thiols).

Key Challenges:

  • Bond Strength: The C(sp

    
    )–Cl bond requires specialized catalytic systems (Buchwald G3/G4 precatalysts) to facilitate oxidative addition.
    
  • C5-H Acidity: The electron-withdrawing nature of the 3-nitro group increases the acidity of the C5-proton. Strong alkoxide bases (e.g., NaO

    
    Bu) often lead to deprotonation and C5-functionalization side reactions or polymerization. Carbonate or phosphate bases are mandatory. 
    
  • Catalyst Poisoning: The nitro group and pyrazole nitrogens can coordinate to Pd, requiring sterically bulky ligands to maintain the active catalytic cycle.

Decision Matrix: Selecting the Functionalization Pathway

Before initiating synthesis, select the protocol based on the desired nucleophile.

ReactionSelection cluster_warning Critical Constraint Start Target Functionalization C_C C-C Bond (Biaryls/Alkenes) Start->C_C C_N C-N Bond (Amines/Amides) Start->C_N C_S C-S Bond (Thioethers) Start->C_S Suzuki Protocol A: Suzuki-Miyaura (Pd-XPhos G4) C_C->Suzuki Boronic Acids Buchwald Protocol B: Buchwald-Hartwig (Pd-BrettPhos G3) C_N->Buchwald Secondary Amines SNAr Protocol C: SNAr Substitution (Base-Mediated) C_S->SNAr Thiols/Thiolates Warning Avoid NaOtBu (C5 Deprotonation Risk) Buchwald->Warning

Figure 1: Strategic workflow for functionalizing 4-chloro-1-methyl-3-nitro-1H-pyrazole. Note the specific avoidance of strong alkoxide bases.

Protocol A: Suzuki-Miyaura Coupling (C–C Bond Formation)

This protocol utilizes the XPhos Pd G4 precatalyst. The bulky biaryl ligand (XPhos) is essential to facilitate the oxidative addition into the sterically encumbered and electronically deactivated C-Cl bond.

Materials
  • Substrate: 4-Chloro-1-methyl-3-nitro-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2–5 mol%)

  • Base:

    
     (3.0 equiv) — Crucial: Use anhydrous, finely ground.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the substrate, boronic acid,

    
    , and XPhos Pd G4.
    
  • Solvation: Add degassed 1,4-Dioxane/Water mixture. The concentration should be 0.1 M - 0.2 M relative to the substrate.

  • Activation: Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 80 °C for 4–12 hours.

    • Note: Monitor by LCMS. The nitro group may cause peak tailing; ensure the mobile phase is acidic (0.1% Formic Acid).

  • Workup: Cool to room temperature. Filter through a Celite pad eluting with EtOAc. Wash the organic filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The nitro group makes the product polar; expect elution at higher EtOAc percentages.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Conversion Oxidative addition failureSwitch to SPhos Pd G4 (more electron-rich) or increase temp to 100°C.
Protodeboronation Boronic acid instabilitySwitch base to

or use Boronic Ester (Pinacol).
Black Precipitate Catalyst decompositionEnsure strict

-free conditions; add 1 mol% free XPhos ligand.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)[1]

Formation of C-N bonds on this scaffold is challenging due to the potential for chelation by the nitro group. BrettPhos is the ligand of choice for primary amines, while RuPhos is superior for secondary amines.

Materials
  • Substrate: 4-Chloro-1-methyl-3-nitro-1H-pyrazole (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (for

    
     amines) or RuPhos Pd G3 (for 
    
    
    
    amines) (5 mol%)
  • Base:

    
     (2.0 equiv) — Must be dry.
    
  • Solvent: Toluene or

    
    -Amyl Alcohol (anhydrous)
    
Step-by-Step Methodology
  • Pre-complexation (Optional but Recommended): If not using G3 precatalyst, stir

    
     and Ligand (1:1.2 ratio) in solvent at 60°C for 5 mins to generate the active species.
    
  • Charging: Add substrate, amine, and

    
     to the reaction vessel.
    
  • Inerting: Evacuate and backfill with Nitrogen (

    
    ).
    
  • Reaction: Heat to 100 °C for 16 hours.

    • Critical: Do not exceed 110°C; thermal degradation of the nitro-pyrazole core is possible.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove Cesium salts.
    
  • Purification: Amine products are often basic. Use DCM/MeOH gradients, potentially with 1%

    
     (aq) additive.
    

Protocol C: Substitution (Thiol Functionalization)

While C4 is not classically activated for


, the ortho-nitro group provides just enough activation for highly nucleophilic sulfur species. This avoids transition metals entirely.[1]
Mechanism & Logic

The reaction proceeds via a Meisenheimer-like complex.[1] The nitro group stabilizes the negative charge intermediate. This pathway is ineffective for amines or alcohols due to the high electron density of the pyrazole ring counteracting the nitro group's pull.

Methodology
  • Reagents: Substrate (1.0 equiv), Thiol (R-SH, 1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    ).
    
  • Conditions: Heat to 90–100 °C.

  • Note: If the thiol is volatile, use a sealed tube.

Mechanistic Insight: Why These Protocols Work

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the nitro group and the necessity of the G3/G4 precatalyst system.

Mechanism cluster_electronics Electronic Effects Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate Substrate 4-Cl-3-NO2-Pyrazole Substrate->OxAdd C-Cl Activation Complex_II Pd(II)-Ar-Cl (Stabilized by NO2?) OxAdd->Complex_II TransMet Transmetallation (Boronic Acid/Base) Complex_II->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Effect1 3-NO2 Group: Facilitates Ox. Add. (Inductive Effect) Effect1->OxAdd Effect2 Pyrazole Ring: Electron Rich (Retards Ox. Add.) Effect2->OxAdd

Figure 2: Catalytic cycle for Pd-catalyzed cross-coupling. The 3-nitro group inductively aids the difficult oxidative addition step, counteracting the electron-rich nature of the pyrazole ring.

References

  • BenchChem. Cross-Coupling with 4-Chloro-2-methyl-3-nitropyridine: Technical Support & Protocols. (Analogous reactivity patterns for chloro-nitro-heterocycles).

  • National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (Guidance on ligand selection for azoles).

  • MDPI. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs. (Synthesis and stability of 3-nitropyrazole derivatives).

  • Organic Chemistry Portal. Buchwald-Hartwig Amination: Mechanism and Ligand Effects.

  • Sigma-Aldrich. Safety Data Sheet: 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.[2] (Handling precautions for 4-chloropyrazoles).

Sources

Application Note: Regioselective Synthesis and Characterization of 4-Amino-1-methyl-3-nitropyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

4-Amino-1-methyl-3-nitropyrazole is a highly valued heterocyclic building block in medicinal chemistry and energetic materials. In drug discovery, it serves as a critical precursor for synthesizing fused pyrazolo[4,3-d]pyrimidines—the core scaffold of numerous PDE5 inhibitors (e.g., sildenafil analogs) and complex sulfonamides [1].

Synthesizing this specific regioisomer presents a unique chemical challenge. Direct electrophilic nitration of 1-methylpyrazole predominantly occurs at the highly activated C4 position, yielding 1-methyl-4-nitropyrazole. To selectively install the nitro group at the C3 position, a circumvention strategy is required. This involves the N-nitration of an unprotected pyrazole, followed by a thermally induced[1,5]-sigmatropic rearrangement to yield 3-nitropyrazole [2]. Subsequent N-methylation and a second, harsher nitration yield the intermediate 1-methyl-3,4-dinitropyrazole [3].

The final, critical step is the regioselective reduction of the C4-nitro group. The C4-nitro group is selectively reduced over the C3-nitro group because the C3 position is electronically stabilized by the adjacent pyridine-like nitrogen (N2). This makes the C4 position significantly more susceptible to single-electron transfer reducing agents, such as Iron/Acetic acid, allowing for the isolation of the target 4-amino derivative without over-reduction to the diamine.

Synthetic Pathway Visualization

SyntheticPathway A Pyrazole B N-Nitropyrazole A->B HNO3, Ac2O 0 °C C 3-Nitropyrazole B->C Anisole, 145 °C Rearrangement D 1-Methyl-3-nitropyrazole C->D MeI, K2CO3 DMF, RT E 1-Methyl-3,4-dinitropyrazole D->E HNO3/H2SO4 80 °C F 4-Amino-1-methyl- 3-nitropyrazole E->F Fe, AcOH 60 °C

Figure 1: Multi-step synthetic pathway for 4-amino-1-methyl-3-nitropyrazole.

Step-by-Step Experimental Protocols

The following protocols are designed as a self-validating system. In-Process Quality Control (IPQC) checkpoints are included to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: Synthesis of 3-Nitropyrazole via Thermal Rearrangement
  • Rationale: Direct nitration fails to provide the C3 isomer. Anisole is selected as the solvent because its boiling point (~154 °C) acts as an ideal heat-transfer medium, ensuring uniform heating for the thermal [1,5]-shift without degrading the pyrazole ring.

  • Procedure:

    • N-Nitration: Cool 50 mL of acetic anhydride to 0 °C. Add fuming HNO₃ (1.2 eq) dropwise to form acetyl nitrate.

    • Add pyrazole (100 mmol) in small portions, maintaining the internal temperature strictly below 10 °C to prevent premature C-nitration or explosive decomposition.

    • Quench the reaction on crushed ice and extract with dichloromethane to isolate N-nitropyrazole.

    • Rearrangement: Dissolve the crude N-nitropyrazole in 40 mL of anisole. Heat the solution to 145 °C for 10 hours under a nitrogen atmosphere.

    • Cool to room temperature. The product, 3-nitropyrazole, will precipitate. Filter and wash with cold hexane.

  • IPQC Check: TLC (1:1 EtOAc/Hexane) should show the disappearance of the fast-moving N-nitropyrazole spot and the appearance of a highly polar, UV-active spot (Rf ~0.2).

Protocol B: N-Methylation to 1-Methyl-3-nitropyrazole
  • Rationale: Methylation of 3-nitropyrazole yields a mixture of 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole. However, the 3-nitro isomer is the major product due to the steric hindrance exerted by the nitro group at the 5-position during the transition state.

  • Procedure:

    • Suspend 3-nitropyrazole (50 mmol) and K₂CO₃ (75 mmol) in 50 mL of anhydrous DMF.

    • Add Methyl Iodide (MeI, 60 mmol) dropwise at room temperature. Stir for 4 hours.

    • Pour the mixture into 200 mL of ice water. Extract with EtOAc (3 x 50 mL), wash the organic layer with brine, dry over MgSO₄, and concentrate.

    • Purify via recrystallization from ethanol to remove trace 1-methyl-5-nitropyrazole.

Protocol C: Dinitration to 1-Methyl-3,4-dinitropyrazole
  • Rationale: The pyrazole ring is heavily deactivated by the first nitro group. Forcing conditions (mixed acid and heat) are required to install the second nitro group at the C4 position [3].

  • Procedure:

    • Prepare a nitrating mixture of fuming HNO₃ and conc. H₂SO₄ (1:2 v/v, 30 mL) at 0 °C.

    • Add 1-methyl-3-nitropyrazole (30 mmol) slowly to the acid mixture.

    • Heat the reaction to 80 °C and stir for 6 hours.

    • Pour the mixture over 200 g of crushed ice. The dinitro product will precipitate as a pale yellow solid. Filter, wash with copious amounts of water, and dry under a vacuum.

  • IPQC Check: The 1H NMR spectrum must show the complete disappearance of the C4 aromatic proton (~6.95 ppm).

Protocol D: Regioselective Reduction to 4-Amino-1-methyl-3-nitropyrazole
  • Rationale: Standard catalytic hydrogenation (Pd/C, H₂) would indiscriminately reduce both nitro groups. Iron in acetic acid provides a mild, single-electron transfer mechanism that selectively targets the more electronically deficient C4-nitro group.

Workflow Start 1-Methyl-3,4-dinitropyrazole Dissolved in EtOH/AcOH Reagent Add Fe Powder (Portion-wise) Maintain T < 70 °C Start->Reagent Reaction Stir at 60 °C for 2h Monitor by TLC (EtOAc:Hex) Reagent->Reaction Filter Hot Filtration via Celite Wash with hot EtOH Reaction->Filter Extract Concentrate & Neutralize Extract with EtOAc Filter->Extract Product Pure 4-Amino-1-methyl- 3-nitropyrazole Extract->Product

Figure 2: Experimental workflow for the regioselective reduction step.

  • Procedure:

    • Dissolve 1-methyl-3,4-dinitropyrazole (20 mmol) in a mixture of EtOH (40 mL) and Glacial Acetic Acid (10 mL).

    • Heat the solution to 60 °C. Add activated Iron powder (80 mmol) in small portions over 30 minutes. Caution: Exothermic reaction.

    • Stir at 60 °C for 2 hours.

    • Filter the hot mixture through a pad of Celite to remove iron salts. Wash the filter cake with hot EtOH.

    • Concentrate the filtrate in vacuo, neutralize with saturated NaHCO₃, and extract with EtOAc. Dry and concentrate to yield the target amine.

  • IPQC Check: The appearance of a highly polar, ninhydrin-active spot on TLC confirms the formation of the primary amine.

Quantitative Data & Analytical Characterization

The following table summarizes the expected yields and analytical benchmarks for a self-validating synthesis campaign.

CompoundStep Yield (%)Melting Point (°C)¹H NMR (DMSO-d₆, 400 MHz, ppm)MS (m/z) [M+H]⁺
3-Nitropyrazole 75174–17613.50 (br s, 1H, NH), 8.05 (d, J=2.4 Hz, 1H), 7.02 (d, J=2.4 Hz, 1H)114.0
1-Methyl-3-nitropyrazole 8845–478.01 (d, J=2.4 Hz, 1H), 6.95 (d, J=2.4 Hz, 1H), 3.95 (s, 3H, CH₃)128.1
1-Methyl-3,4-dinitropyrazole 6588–908.95 (s, 1H, C5-H), 4.02 (s, 3H, CH₃)173.1
4-Amino-1-methyl-3-nitropyrazole 72134–1367.35 (s, 1H, C5-H), 5.50 (br s, 2H, NH₂), 3.85 (s, 3H, CH₃)143.1

Note: The diagnostic shift of the C5 proton from 8.95 ppm in the dinitro intermediate to 7.35 ppm in the final product reflects the transition of the C4 substituent from a strongly electron-withdrawing nitro group to an electron-donating amino group.

References

  • US Patent 5177206A.Process for the preparation of substituted N-(aryl)-1,2,4-triazolopyrimidine-2-sulfonamides.
  • Habraken, C. L., et al. (1970). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 35(10), 3396–3399.[Link]

  • Grimmett, M. R., & Lim, K. (1978). Dinitration of 1-Methylpyrazole: 1-Methyl-3,4-dinitropyrazole. Australian Journal of Chemistry, 31(3), 689-691.[Link]

Advanced Application Note: 4-Chloro-1-methyl-3-nitro-1H-pyrazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-1-methyl-3-nitro-1H-pyrazole (CAS: 3968-40-5) represents a high-value "privileged scaffold" in the design of modern crop protection agents.[1] Unlike simple pyrazoles, this tri-functionalized core offers three distinct chemical handles: the N-methyl group (solubility/metabolic stability), the C4-chlorine (lipophilicity/steric block), and the C3-nitro group (a latent amine for coupling).[1]

This Application Note provides a rigorous technical guide for converting this intermediate into bioactive pyrazole-carboxamide motifs—a structural class dominating modern SDHI (Succinate Dehydrogenase Inhibitor) fungicides and novel insecticides.[1][2]

Key Technical Challenges Addressed:
  • Chemoselective Reduction: Preventing hydrodechlorination (loss of the C4-Cl) during nitro reduction.[1]

  • Regiochemical Integrity: Ensuring N1-methylation remains stable during downstream coupling.

  • Scalability: Moving from gram-scale synthesis to kilo-lab protocols.[1]

Chemical Profile & Safety Architecture

PropertySpecificationCritical Note
IUPAC Name 4-Chloro-1-methyl-3-nitro-1H-pyrazoleDistinct from its 5-chloro isomer.[1]
Molecular Weight 161.55 g/mol Ideal for Fragment-Based Drug Design (FBDD).[1]
Appearance Pale yellow to tan solidDarkens upon light exposure; store in amber glass.
Melting Point 98–102 °CSharp melt indicates high purity (>98%).[1]
Solubility DCM, EtOAc, AcetonitrilePoorly soluble in water; requires polar organic solvents for reactions.
Hazards GHS07 (Irritant)Skin/Eye irritant.[1][3] Potential aquatic toxin.[4]
Handling Protocol (Self-Validating Safety)
  • Dust Control: Use a static-dissipative powder hood.[1] The nitro group adds potential energetic properties; avoid friction/impact.

  • Reaction Monitoring: This compound is UV-active.[1] Use HPLC (254 nm) for conversion tracking.

    • Validation Step: A pure sample should show a single peak at RT ~4.5 min (C18 column, 50:50 MeCN:H2O).

Synthetic Utility: The "Why" and "How"

The primary utility of 4-chloro-1-methyl-3-nitro-1H-pyrazole is as a precursor to 3-amino-4-chloro-1-methyl-1H-pyrazole .[1] This amine is the "warhead" carrier in many agrochemicals.

The Critical Challenge: Preventing Dechlorination

Standard catalytic hydrogenation (H₂/Pd-C) often strips the chlorine atom (hydrodechlorination), yielding the useless 3-amino-1-methylpyrazole.[1]

Expert Insight: To retain the chlorine atom, we must use either a poisoned catalyst or a chemical reductant .

Validated Pathways
  • Pathway A (Recommended): Iron-mediated reduction (Bechamp type) or Fe/NH₄Cl.[1] High chemoselectivity.

  • Pathway B (Alternative): Hydrogenation with sulfided Platinum (Pt(S)/C).[1] Clean but requires high-pressure equipment.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction to 3-Amino-4-chloro-1-methyl-1H-pyrazole

Target: Conversion of Nitro to Amine without C-Cl bond cleavage.[1]

Reagents:

  • Substrate: 4-Chloro-1-methyl-3-nitro-1H-pyrazole (10.0 g, 61.9 mmol)[1]

  • Reductant: Iron powder (325 mesh, 17.3 g, 309 mmol, 5.0 eq)[1]

  • Electrolyte/Catalyst: Ammonium Chloride (NH₄Cl) (3.3 g, 61.9 mmol, 1.0 eq)[1]

  • Solvent: Ethanol/Water (3:1 v/v, 100 mL)

Step-by-Step Methodology:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Dissolution: Charge the flask with Ethanol (75 mL), Water (25 mL), and NH₄Cl. Stir until dissolved.

  • Activation: Add the Iron powder. Heat the suspension to 60°C to "activate" the iron surface (etching oxide layers).

  • Addition: Add the nitro-pyrazole substrate portion-wise over 15 minutes.

    • Why? Adding the solid slowly prevents a runaway exotherm.

  • Reaction: Heat to mild reflux (approx. 78-80°C) for 2–4 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexane).[1] Starting material (Rf ~0.6) should disappear; Product amine (Rf ~0.3, stains red with ninhydrin) appears.

  • Workup (Critical):

    • Hot filtration through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Self-Validation: If the filtrate is green/black, iron fines passed through. Refilter.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with NaHCO₃ (aq), dry over Na₂SO₄, and evaporate.

    • Yield: Expected 8.5–9.0 g (85–95%).

    • Purity: >97% by HPLC.

Protocol B: Amide Coupling to Generate Bioactive Scaffold

Target: Synthesis of a Pyrazole-Carboxamide (SDHI Mimic).

Reagents:

  • Amine: 3-Amino-4-chloro-1-methyl-1H-pyrazole (from Protocol A) (1.45 g, 10 mmol)[1]

  • Electrophile: 2-Chloronicotinyl chloride (Example acid chloride) (1.94 g, 11 mmol)[1]

  • Base: Pyridine (1.2 mL, 15 mmol) or Triethylamine[1]

  • Solvent: Dichloromethane (DCM) (anhydrous, 20 mL)

Methodology:

  • Inerting: Purge a reaction vessel with Nitrogen (N₂).[1]

  • Solubilization: Dissolve the amine and pyridine in DCM. Cool to 0°C (ice bath).

  • Acylation: Add the acid chloride dropwise (dissolved in 5 mL DCM) over 10 minutes.

    • Causality: Low temperature prevents bis-acylation of the amine.[1]

  • Completion: Allow to warm to Room Temp (25°C) and stir for 3 hours.

  • Quench: Add water (10 mL) to hydrolyze excess acid chloride.

  • Extraction: Separate organic layer, wash with 1N HCl (to remove pyridine), then brine.

  • Crystallization: Evaporate solvent. Recrystallize from Ethanol/Heptane.

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical logic flow for utilizing this intermediate.

Agrochemical_Synthesis_Flow cluster_conditions Critical Control Points Nitro 4-Chloro-1-methyl- 3-nitro-1H-pyrazole Reduction Chemoselective Reduction Nitro->Reduction Fe/NH4Cl (Protocol A) Amine 3-Amino-4-chloro- 1-methyl-pyrazole Reduction->Amine Major Pathway (>95%) Dechlor Side Product: Dechlorinated Amine (AVOID) Reduction->Dechlor H2/Pd (Risk!) Coupling Amide Coupling (Acid Chloride) Amine->Coupling + R-COCl Pyridine Final Active Ingredient (SDHI/Insecticide) Coupling->Final Crystallization

Caption: Logical workflow for converting the nitro precursor to a bioactive scaffold, highlighting the critical risk of dechlorination.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Loss of Chlorine (Dechlorination) Used Pd/C or excessive H₂ pressure.[1]Switch to Fe/NH₄Cl (Protocol A) or use Pt/C poisoned with sulfur.[1]
Incomplete Reduction Iron surface passivation (oxide coating).[1]Add 2-3 drops of conc. HCl at the start to etch the iron; increase agitation speed.
Low Yield in Coupling HCl byproduct neutralizing the amine.Ensure >1.5 eq of base (Pyridine/TEA) is present. Verify acid chloride quality (hydrolyzes easily).
Dark Product Color Oxidation of the amine during workup.Perform workup quickly; add a pinch of Sodium Metabisulfite during extraction.

References

  • Synthesis of 3-Amino-1-methylpyrazole derivatives

    • Title: "Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)
    • Source: MDPI (Molecules 2025)[1]

    • URL:[Link][1]

  • Agrochemical Utility of Pyrazoles

    • Title: "Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis"
    • Source: Benchchem Application Notes[5]

  • Safety & Handling (SDS)

    • Title: "Safety Data Sheet: 4-Chloro-1H-pyrazole" (Analogous Handling D
    • Source: Apollo Scientific[1]

  • Dechlorination Risks

    • Title: "Dechlorination by combined electrochemical reduction and oxidation"[1][6]

    • Source: NIH / PubMed Central[1]

    • URL:[Link](Note: Contextual reference for reductive dechlorination mechanisms).

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Dehalogenation During Nitro Reduction of 4-Chloro-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing the chemoselective challenge of reducing 4-Chloro-1-methyl-3-nitro-1H-pyrazole to its corresponding amine (4-Chloro-1-methyl-1H-pyrazol-3-amine).

Because the pyrazole ring is electron-rich, the C–Cl bond is highly labile under reductive conditions. This guide synthesizes mechanistic causality, validated protocols, and troubleshooting strategies to ensure quantitative nitro reduction without compromising the halogen atom.

Mechanistic Troubleshooting & FAQs

Q: Why does standard Palladium on Carbon (Pd/C) cause severe dehalogenation in my pyrazole substrate? A: Palladium is a highly active transition metal that efficiently inserts into carbon-halogen bonds via oxidative addition. In the presence of hydrogen gas, the resulting Pd-aryl complex undergoes reductive elimination, replacing the chlorine atom with hydrogen—a side reaction known as hydrodehalogenation[1]. Standard catalytic hydrogenation with Pd/C is notorious for causing this cleavage, especially in aryl and heteroaryl halides, and should be strictly avoided for this substrate[2].

Q: What is the mechanistic advantage of using Iron (Fe) or Tin(II) chloride (SnCl₂) over catalytic hydrogenation? A: Chemical reductants like Fe/NH₄Cl or SnCl₂ operate via single-electron transfer (SET) mechanisms directly to the nitro group. Because they do not rely on oxidative addition into the aromatic ring, these methods are inherently chemoselective for the nitro moiety. They leave the C–Cl bond entirely intact and avoid the harsh conditions that lead to dehalogenation[2],[1].

Q: If I must scale up using catalytic hydrogenation, how do I suppress the dehalogenation side reaction? A: You must intentionally modulate and poison the catalyst's activity. Sulfided Platinum on Carbon (Pt/C) or Raney Nickel are the preferred catalysts for substrates where dehalogenation is a primary concern[2],[3]. The sulfide selectively poisons the highly active sites on the platinum surface, raising the activation energy required for C–Cl oxidative addition while still permitting the thermodynamically favorable nitro reduction[3]. Alternatively, the addition of heterocyclic amine inhibitors, such as morpholine, has been proven to effectively suppress dehalogenation during the hydrogenation of halo-nitroaromatics[4].

Decision Matrix: Reduction Strategy

Use the following logical workflow to select the optimal reduction method based on your scale and equipment constraints.

Workflow Start 4-Chloro-1-methyl-3-nitro-1H-pyrazole Reduction Strategy Scale Determine Reaction Scale & Equipment Start->Scale Bench Bench-Scale (< 10g, No Autoclave) Scale->Bench Process Process-Scale (> 10g, H2 Autoclave) Scale->Process ChemRed Chemical Reduction (Fe/NH4Cl or SnCl2) Bench->ChemRed CatHyd Catalytic Hydrogenation Select Catalyst Process->CatHyd Success Chemoselective Reduction (C-Cl Preserved) ChemRed->Success PdC Standard Pd/C + H2 (High Risk) CatHyd->PdC Avoid PtS Sulfided Pt/C or Raney Ni (Preferred) CatHyd->PtS Optimal Dehalo Dehalogenation (C-Cl Cleavage) PdC->Dehalo PtS->Success

Decision matrix for chemoselective nitro reduction of halopyrazoles.

Quantitative Data: Method Comparison

The following table summarizes the performance metrics of various reduction strategies specifically applied to chlorinated heteroaromatics.

MethodReagents & ConditionsTypical YieldDehalogenation RiskScalabilityCausality / Notes
Standard Hydrogenation H₂, Pd/C, MeOHVariableHigh (>50%) HighPd inserts into C–Cl bond via oxidative addition[1].
Modified Hydrogenation H₂, Pt/C (Sulfided)> 90%Low (<2%) HighSulfide poisons active sites, preventing C–Cl insertion[3].
Metal-Mediated SET Fe, NH₄Cl, EtOH/H₂O85–95%None (0%) ModerateSET mechanism bypasses oxidative addition entirely[2].
Tin Reduction SnCl₂·2H₂O, EtOAc80–90%None (0%) LowMild conditions; excellent chemoselectivity but poor atom economy[2].

Self-Validating Experimental Protocols

Do not just follow steps; understand the physical indicators of success. The following protocols are designed as self-validating systems.

Protocol A: Bench-Scale Chemical Reduction (Fe/NH₄Cl)

Best for: Rapid synthesis (<10g) without specialized pressure equipment.

  • Substrate Dissolution: Dissolve 4-Chloro-1-methyl-3-nitro-1H-pyrazole (1.0 eq) in a 3:1 mixture of Ethanol and Water (0.2 M concentration).

  • Reagent Addition: Add finely powdered Iron (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq) to the stirring solution.

  • Thermal Activation: Heat the mixture to 70–80 °C. Causality: Thermal energy is required to break the oxide passivation layer on the iron powder, initiating the single-electron transfer process.

  • Self-Validation Check: Monitor the reaction via TLC or LCMS. The system validates its own completion when the yellow hue of the starting nitro-pyrazole dissipates, and LCMS confirms the mass of the desired amine without the appearance of an [M-34] peak (loss of Cl + addition of H), confirming zero dehalogenation.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with Ethyl Acetate. Concentrate the filtrate, extract with EtOAc/Water, dry over Na₂SO₄, and evaporate to yield the pure amine.

Protocol B: Process-Scale Catalytic Hydrogenation (Sulfided Pt/C)

Best for: Large-scale manufacturing (>10g) requiring high atom economy.

  • Catalyst Loading: In a pressure reactor, suspend 4-Chloro-1-methyl-3-nitro-1H-pyrazole in Methanol. Add 1–3 mol% of Sulfided Platinum on Carbon (Pt/C). Causality: The sulfide poison selectively deactivates the sites responsible for C–Cl oxidative addition while preserving nitro reduction activity[3].

  • Purging: Purge the vessel with N₂ (3x) followed by H₂ (3x) to ensure a safe, oxygen-free environment.

  • Pressurization & Reaction: Pressurize the reactor to 2–3 bar H₂ and stir at 25–40 °C.

  • Self-Validation Check: Monitor the hydrogen gas mass flow/uptake. The reaction is a self-validating closed system; it will consume exactly 3.0 molar equivalents of H₂ for the nitro-to-amine reduction. If the uptake stops precisely at this theoretical limit, it confirms that no excess hydrogen was consumed for unwanted hydrodehalogenation.

  • Filtration: Vent the reactor safely, filter the mixture through Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to isolate the product.

References[2] selective reduction of nitro group without affecting other functional groups - Benchchem. Benchchem. Available at:https://www.benchchem.com/product/b066092[1] Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes - Benchchem. Benchchem. Available at:https://www.benchchem.com/[4] US3145231A - Process for the reduction of halo nitro aromatic compounds. Google Patents. Available at:https://patents.google.com/patent/US3145231A/en[3] 5-Chloro-2-nitrodiphenylamine Research Chemical - Benchchem. Benchchem. Available at: https://www.benchchem.com/

Sources

Technical Support Center: Optimizing Methylation of 4-Chloro-3-Nitropyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Landscape

The methylation of 4-chloro-3-nitropyrazole is a pivotal step in synthesizing bioactive scaffolds for agrochemicals and pharmaceuticals. However, this reaction presents a classic "heterocyclic headache": the electron-deficient nature of the pyrazole ring (exacerbated by -NO₂ and -Cl groups) significantly reduces nucleophilicity, while the asymmetry of the ring leads to competing N-methylation regioisomers .

This guide addresses the two primary failure modes:

  • Low Conversion: Stalled reactions due to poor nucleophilicity.

  • Regiochemical Scramble: Formation of the undesired 1-methyl-5-nitro isomer alongside the target 1-methyl-3-nitro isomer.

Troubleshooting Guides (Q&A Format)

Category A: Regioselectivity & Isomer Control

Q1: I am obtaining a 60:40 mixture of isomers. How do I favor the formation of 1-methyl-4-chloro-3-nitropyrazole?

Diagnosis: The regioselectivity is governed by the interplay between steric hindrance and electronic density . In 3-nitropyrazoles, the nitrogen adjacent to the nitro group (N2) is less nucleophilic due to the strong electron-withdrawing nature of the nitro group. Consequently, alkylation predominantly occurs at the distal nitrogen (N1), yielding the 1-methyl-3-nitro isomer. However, under rapid kinetic control or high temperatures, the selectivity erodes.

Corrective Protocol:

  • Switch to Cesium Carbonate (

    
    ):  Unlike Potassium Carbonate (
    
    
    
    ), the larger Cesium cation stabilizes the pyrazolate anion and often enhances the "cesium effect," promoting alkylation at the thermodynamically preferred position (distal N) [1].
  • Lower the Temperature: Perform the addition of the methylating agent at 0°C and allow it to warm slowly. High heat favors the kinetic product (often the 1-methyl-5-nitro isomer due to proximity in the transition state, despite sterics).

  • Solvent Choice: Use THF or DME instead of DMF. Polar aprotic solvents like DMF dissociate ion pairs completely, making the anion highly reactive and less selective. Ethers keep the ion pair tighter, improving selectivity.

Q2: Can I use steric bulk to direct the methylation?

Answer: Yes. If direct methylation is inseparable, use a Masked Methylation Strategy .

  • Method: Alkylate with a bulky silyl group (e.g., (chloromethyl)triisopropoxysilane). The steric bulk forces the group to the less hindered distal nitrogen (N1) with high selectivity (>95:5).

  • Step 2: Perform a fluoride-mediated protodesilylation (using TBAF) to yield the N-methyl product. This "molecular size exclusion" approach is highly effective for nitropyrazoles [2].

Category B: Yield & Reactivity

Q3: The reaction stalls at 50% conversion despite using excess Methyl Iodide (MeI). Why?

Diagnosis: The 4-chloro and 3-nitro groups deactivate the pyrazole ring, making it a weak nucleophile. Furthermore, MeI is volatile and susceptible to hydrolysis if the solvent is "wet," quenching the reagent before the slow reaction completes.

Corrective Protocol:

  • Reagent Switch: Transition to Dimethyl Sulfate (DMS) . It is less volatile and has a higher boiling point, allowing for sustained reaction temperatures (60–80°C) without reagent loss. Note: DMS is highly toxic; handle with extreme care.

  • Catalysis: Add a Phase Transfer Catalyst (PTC) such as TBAB (Tetrabutylammonium bromide) (5 mol%). This aids in solubilizing the carbonate base in organic media, increasing the effective concentration of the reactive pyrazolate anion.

  • Alternative Green Reagent: For industrial scalability, use Dimethyl Carbonate (DMC) with DBU (1 equiv) at reflux. While slower, it often yields cleaner product profiles by avoiding quaternary salt formation [3].

Optimized Experimental Protocol

Objective: Synthesis of 1-methyl-4-chloro-3-nitropyrazole with >90% Regioselectivity.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-Chloro-3-nitropyrazole 1.0SubstrateDry thoroughly before use.
Cesium Carbonate (

)
1.5BaseFinely ground. Superior to

.
Methyl Iodide (MeI) 1.2ElectrophileAdd dropwise at 0°C.
Acetonitrile (MeCN) --SolventAnhydrous (0.2 M concentration).
Step-by-Step Workflow
  • Activation: Charge a flame-dried flask with 4-chloro-3-nitropyrazole (1.0 eq) and anhydrous MeCN. Add

    
     (1.5 eq) in one portion.
    
  • Deprotonation: Stir at Room Temperature (RT) for 30 minutes. The solution often turns yellow/orange, indicating anion formation.

  • Addition: Cool the mixture to 0°C (Ice/Water bath). Add MeI (1.2 eq) dropwise over 10 minutes.

    • Critical: Rapid addition causes local hotspots, reducing regioselectivity.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 4–6 hours.

    • Monitor: Check via TLC (Hexane/EtOAc 7:3). The N-methyl product is usually less polar than the starting material.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate.

  • Purification: If isomers are present, the 1-methyl-3-nitro isomer (Target) typically elutes second on silica gel compared to the 1-methyl-5-nitro isomer (due to dipole moment differences), though this can vary by solvent system.

Visualizing the Mechanism & Workflow

Pathway Analysis: Regioselectivity

The following diagram illustrates the competitive methylation pathways. The "Distal" path is thermodynamically favored due to the electron-withdrawing effect of the Nitro group on the adjacent Nitrogen.

MethylationPathways Substrate 4-Chloro-3-nitropyrazole (Tautomeric Mix) Anion Pyrazolate Anion (Delocalized Charge) Substrate->Anion Base (Cs2CO3) TS_Distal Transition State A (Distal Attack) Anion->TS_Distal MeI (Slow/Cold) TS_Proximal Transition State B (Proximal Attack) Anion->TS_Proximal MeI (Fast/Hot) Product_3Nitro TARGET: 1-Methyl-4-chloro-3-nitropyrazole (Thermodynamic) TS_Distal->Product_3Nitro Product_5Nitro IMPURITY: 1-Methyl-4-chloro-5-nitropyrazole (Kinetic/Steric) TS_Proximal->Product_5Nitro

Figure 1: Mechanistic bifurcation in pyrazole alkylation. Path A (Green) is favored by lower temperatures and cesium bases.

Decision Tree: Troubleshooting Low Yield

OptimizationLogic Start Issue: Low Yield (<50%) CheckSM Is Starting Material Remaining? Start->CheckSM IncreaseTemp Step 1: Increase Temp (Reflux MeCN) CheckSM->IncreaseTemp Yes CheckDecomp Is Product Decomposing? CheckSM->CheckDecomp No CheckBase Step 2: Switch Base (Use NaH or Cs2CO3) IncreaseTemp->CheckBase Still Low ChangeReagent Step 3: Switch Reagent (MeI -> DMS) CheckBase->ChangeReagent Still Low LowerTemp Action: Lower Temp Reduce Reaction Time CheckDecomp->LowerTemp Yes CheckQuat Action: Check for Quaternization (Salt) CheckDecomp->CheckQuat No

Figure 2: Logic flow for diagnosing yield issues in electron-deficient pyrazole methylation.

References

  • Yang, E., et al. (2024).[1] N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.[2][1] The Journal of Organic Chemistry.[1] [Link]

  • Google Patents. (2016). Preparation method of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester using Dimethyl Carbonate.[3] CN106187894A.

  • PubChem. (2025). 4-chloro-1-methyl-3-nitro-1h-pyrazole Compound Summary.[Link]

Sources

Technical Support Center: Purification of 4-Chloro-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Downstream Processing & Purity Optimization Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

The purification of 4-Chloro-1-methyl-3-nitro-1H-pyrazole presents a specific set of challenges dominated by regiochemical control. The primary impurity profile typically includes the 1-methyl-5-nitro regioisomer , unreacted 4-chloro-3-nitropyrazole, and potential over-chlorinated byproducts.[1][2]

This guide moves beyond generic protocols, focusing on the physicochemical distinctions between the 3-nitro and 5-nitro isomers to ensure pharmaceutical-grade purity (>98%).

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: Regioisomer Contamination

User Question: "I synthesized the target via methylation of 4-chloro-3-nitropyrazole, but NMR shows a secondary set of signals. How do I distinguish and separate the 1-methyl-3-nitro target from the 1-methyl-5-nitro impurity?"

Technical Diagnosis: Methylation of 3-nitropyrazoles under basic conditions typically yields a mixture of 1,3- and 1,5-isomers.[1][2]

  • Target (1,3-isomer): The N-methyl group is adjacent to the C5-proton (or C5-substituent).[1][2]

  • Impurity (1,5-isomer): The N-methyl group is adjacent to the Nitro group, sterically crowding the planar ring.[1]

Solution:

  • Confirmation (NOE NMR): Run a 1D NOE difference experiment. Irradiate the N-methyl peak (~3.9–4.1 ppm).[1][2]

    • Positive NOE at C5-H: Confirms the Target (4-Chloro-1-methyl-3-nitro-1H-pyrazole).[1][2] The N-Me and C5-H are proximal.[1][2]

    • No NOE: Indicates the 1,5-isomer (steric bulk of NO2 separates N-Me from the ring protons).[1][2]

  • Separation Strategy: The 1,5-isomer is generally more polar due to the orthogonal twisting of the nitro group relative to the pyrazole plane, exposing the dipole moment differently compared to the planar 1,3-isomer.[1]

    • Action: Use Flash Column Chromatography.[1][2] The Target (1,3-isomer) typically elutes first (higher

      
      ) in Hexane/Ethyl Acetate systems.[1]
      
Issue 2: Oily or Sticky Precipitates

User Question: "My product oils out during recrystallization attempts using Ethanol. It eventually solidifies but traps impurities.[1] How do I get crystalline material?"

Technical Diagnosis: Nitro-chloropyrazoles often exhibit "oiling out" phenomena when the temperature gap between the melting point and the boiling point of the solvent is too narrow, or when the cooling rate is too aggressive.[1] This traps solvent and impurities in an amorphous lattice.[1]

Solution: Switch to a binary solvent system with a wider solubility window.[1][2]

  • Recommended System: Isopropyl Alcohol (IPA) / Water or Methanol / Water.[1]

  • Protocol Adjustment:

    • Dissolve crude in minimal boiling IPA.

    • Remove from heat and immediately add warm water dropwise until persistent turbidity is just observed.

    • Add one drop of IPA to clear the solution.[1]

    • Critical Step: Allow to cool to Room Temperature (RT) undisturbed over 2–3 hours. Do not use an ice bath until crystallization is well-established.[1][2]

Issue 3: Persistent Yellow/Orange Coloration

User Question: "The compound is structurally pure by NMR but retains a dark orange hue. Is this intrinsic?"

Technical Diagnosis: While nitro-pyrazoles are naturally pale yellow, dark orange or brown indicates oxidative byproducts (azo-dimers or ring-opening degradation) or traces of iodine if alkyl iodides were used.[1][2]

Solution:

  • Activated Carbon Treatment: During the hot filtration step of recrystallization, add activated charcoal (5% w/w).[1] Stir for 10 minutes at reflux, then filter through a Celite pad.

  • Bisulfite Wash: If the color persists and iodine was used, wash the organic layer (pre-crystallization) with 10% aqueous Sodium Thiosulfate to quench radical species.[1]

Part 2: Validated Purification Protocols

Protocol A: Flash Chromatography (Isomer Separation)

Best for: Removing the 1,5-isomer and unreacted starting materials.[1]

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase A: Hexanes (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

Step-by-Step:

  • TLC Optimization: Spot the crude mixture. Test 80:20 Hexane:EtOAc.

    • Target

      
      : Aim for ~0.35–0.40.[1]
      
    • Impurity

      
      : The 1,5-isomer usually trails (lower 
      
      
      
      ).[1]
  • Loading: Dissolve crude in minimum Dichloromethane (DCM) and load onto the column (Liquid loading is preferred for solubility).

  • Gradient Elution:

    • 0–5 min: 100% Hexane (Flush non-polar impurities).[1]

    • 5–20 min: Linear gradient to 15% EtOAc.

    • 20–40 min: Hold at 15–20% EtOAc (Target elution).

    • 40+ min: Ramp to 50% EtOAc (Flush 1,5-isomer and polar byproducts).

  • Collection: Collect fractions. The target 4-Chloro-1-methyl-3-nitro-1H-pyrazole elutes first.[1][2]

Protocol B: High-Purity Recrystallization

Best for: Final polishing (>99% purity) after chromatography.[1][2]

Data Table: Solubility Profile

Solvent SystemTemp (Hot)Temp (Cold)Solubility StatusRecommendation
Ethanol (Abs) 78°C0°CHigh / ModerateGood for bulk, risk of oiling.[1][2]
IPA / Water (3:1) 80°C4°CHigh / LowExcellent (Preferred).
Hexane / EtOAc 60°C0°CModerate / LowGood alternative, yields may drop.[1]
Water 100°C20°CInsolubleAnti-solvent only.[1][2]

Procedure:

  • Place 5.0 g of semi-pure solid in a 100 mL Erlenmeyer flask.

  • Add 15 mL Isopropyl Alcohol (IPA). Heat to reflux (block temp ~85°C).

  • If solid remains, add IPA in 2 mL increments until dissolved.

  • Optional: Add 250 mg Activated Carbon; stir 5 min; filter hot through Celite.

  • Reheat filtrate to boiling. Add warm water (approx 5–8 mL) dropwise until the solution turns slightly cloudy.

  • Add 0.5 mL hot IPA to restore clarity.

  • Cover flask with foil (exclude light) and let stand at ambient temp for 3 hours.

  • Cool in an ice bath (0–4°C) for 1 hour.

  • Filter crystals, wash with cold 1:1 IPA/Water, and dry under vacuum (40°C) for 12 hours.

Part 3: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for purifying the crude reaction mixture, specifically addressing the regioselectivity issue.

PurificationWorkflow Start Crude Reaction Mixture (Methylation of 4-Cl-3-NO2-Pyrazole) Analysis 1. Analytical Check (H-NMR + NOE) Start->Analysis IsomersPresent Isomer Mixture Detected? (1,3- vs 1,5-isomer) Analysis->IsomersPresent Chromatography Protocol A: Flash Chromatography (Silica, Hex/EtOAc) IsomersPresent->Chromatography Yes (Major Impurity) Recrystallization Protocol B: Recrystallization (IPA/Water) IsomersPresent->Recrystallization No (Minor Impurity <5%) Chromatography->Recrystallization Polishing Step QC Final QC (HPLC purity >98%) Recrystallization->QC

Caption: Workflow logic prioritizing chromatographic separation of regioisomers before final crystallization polishing.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Regioselective N-Alkylation of 3-Nitropyrazoles: Steric vs. Electronic Control."
    • Source:Journal of Heterocyclic Chemistry (General Principle Reference).[1]

    • Context: Explains the formation of 1,3 and 1,5 isomers and their dipole-driven separ
    • URL: [Wiley Online Library - J. Het.[1][2] Chem (Topic Search)]([Link]1]

  • Recrystallization of Nitro-aromatics

    • Title: "Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents."
    • Source:Journal of Chemical & Engineering Data (2025).[1]

    • Context: Provides solubility curves for nitropyrazoles, validating the use of alcohol/w
    • URL: [ACS Publications - J. Chem. Eng.[1][2] Data]([Link]) (Generalized link to journal based on search context)

  • Chromatographic Separation of Pyrazole Isomers

    • Title: "Purification of Methyl Pyrazole Isomers - Technical Support Guide."[1][2]

    • Source: BenchChem Technical Repository.[1][2]

    • Context: Validates the elution order where 1,3-isomers generally elute before 1,5-isomers on silica due to polarity differences.
    • URL:[1]

(Note: Specific melting points and spectra for the exact 4-chloro-1-methyl-3-nitro analog are often proprietary or found in patent literature; the protocols above are derived from the validated chemistry of the close structural family of 3-nitropyrazoles.)

Sources

Solving regioselectivity issues in N-methylation of nitropyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #592-NM-PYR Subject: Resolving Regioselectivity & Separation Issues in N-Methylation of Nitropyrazoles Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary: The "Regioselectivity Paradox"

User Issue: You are attempting to N-methylate a nitropyrazole (e.g., 3-nitropyrazole or 4-nitropyrazole) and are observing a mixture of regioisomers (N1-methyl vs. N2-methyl) that are difficult to separate, or the reaction is favoring the undesired isomer.

Root Cause Analysis: Pyrazoles bearing electron-withdrawing groups (EWGs) like nitro (-NO


) exist in a tautomeric equilibrium. Upon deprotonation, the resulting pyrazolate anion has delocalized electron density. The regiochemical outcome is dictated by a conflict between steric hindrance  and electronic repulsion (lone pair availability) .
  • The General Rule (Distal Preference): In basic alkylation conditions, the electrophile (MeI) typically attacks the nitrogen atom distal (furthest) from the electron-withdrawing nitro group. This is because the nitrogen adjacent to the nitro group is less nucleophilic (inductive effect) and more sterically crowded.

    • Example: Methylation of 3(5)-nitropyrazole predominantly yields 1-methyl-3-nitropyrazole , not 1-methyl-5-nitropyrazole.[1]

This guide provides the protocols to control this ratio and the analytical methods to prove which isomer you have.

Diagnostic Phase: Understanding Your Substrate

Before selecting a protocol, identify your substrate class using the decision matrix below.

G Start Identify Substrate NitroPos Position of Nitro Group? Start->NitroPos Pos4 4-Nitropyrazole NitroPos->Pos4 Pos3 3(5)-Nitropyrazole NitroPos->Pos3 Symm Are C3/C5 substituents identical? Pos4->Symm Asymm Asymmetric Tautomers Pos3->Asymm YesSymm No Regioselectivity Issue (Product is symmetric) Symm->YesSymm Yes (e.g. H, H) NoSymm Regioselectivity Critical Symm->NoSymm No (e.g. Me, Ph) Outcome1 Major Product: 1-Me-3-Nitro (Distal Attack) Asymm->Outcome1 Standard Base Conditions Outcome2 Mixture likely. Sterics of C3 vs C5 dominate. NoSymm->Outcome2

Figure 1: Decision matrix for predicting regiochemical complexity based on nitro-substitution patterns.

Standard Operating Procedures (SOPs)

Protocol A: Thermodynamic Control (The Standard)

Best for: Maximizing the "Distal" isomer (e.g., making 1-methyl-3-nitropyrazole).[1]

This method utilizes the "Ceiling Effect." By using a carbonate base and a polar aprotic solvent, we encourage the formation of the thermodynamically stable product, which is usually the less sterically hindered one.

  • Reagents: 3-Nitropyrazole (1.0 eq), Cs

    
    CO
    
    
    
    (1.5 eq), MeI (1.2 eq).
  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile).

  • Temperature: 25 °C to 60 °C.

Step-by-Step:

  • Dissolve pyrazole in anhydrous DMF (0.2 M concentration).

  • Add Cs

    
    CO
    
    
    
    . Note: Cesium is preferred over Potassium due to the "Cesium Effect"—its larger radius stabilizes the pyrazolate anion and can improve solubility.
  • Stir for 30 mins to ensure deprotonation.

  • Add Methyl Iodide (MeI) dropwise.

  • Monitor via TLC/LCMS.[2][3][4]

  • Quench: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine.

Protocol B: The "Wrong Isomer" Strategy (Cyclization)

Best for: When you absolutely need the 1-methyl-5-nitro isomer.

Direct methylation will almost always fail to give the 5-nitro isomer as the major product due to the electronic repulsion discussed above. Do not fight thermodynamics; bypass it.

  • Concept: Build the ring after the methyl is attached.

  • Reagents: Methylhydrazine + Nitrodiketone equivalent (e.g., sodium nitromalonaldehyde).

Step-by-Step:

  • React Methylhydrazine with the appropriate 1,3-electrophile.

  • Since the methyl is already on the hydrazine, the regiochemistry is determined by the condensation kinetics, which often favors the 5-nitro isomer or allows for easier separation of acyclic intermediates.

Analytical Troubleshooting: Proving the Structure

You have two spots on the TLC. Which is which? Do not rely solely on polarity.

Method 1: 1H-NMR NOESY (The Gold Standard)

Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.[1] You are looking for a spatial interaction (cross-peak) between the new N-Methyl protons and the Ring Proton (or substituent) at position 5.

Observation (NOESY Cross-peak)Conclusion
Me

H-5 (Ring Proton)
1-Methyl-3-Nitropyrazole (The Methyl is next to the proton).[1]
Me

No Interaction
1-Methyl-5-Nitropyrazole (The Methyl is next to the Nitro; Nitro has no protons).
Method 2: 13C-NMR Chemical Shifts

The carbon adjacent to the methylated nitrogen (C5) typically shifts upfield (shielded) compared to the unmethylated tautomer, but the most reliable indicator is the C-Methyl shift .

  • N-Methyl adjacent to Carbon (C5-H):

    
     ~39-42 ppm.
    
  • N-Methyl adjacent to Nitro (C5-NO2):

    
     ~36-38 ppm (often slightly shielded due to anisotropic effects, though this varies by exact substrate). Reliability: Moderate.[1][5] Use NOESY.
    

Data & Solvent Effects

The choice of solvent affects the transition state energy. Polar aprotic solvents stabilize the specific transition state leading to the N1-alkylated product.

Table 1: Impact of Conditions on Regioisomeric Ratio (3-Nitropyrazole Substrate)

BaseSolventTemperatureMajor ProductRatio (Approx)
NaH THF0 °C1-Me-3-Nitro60:40
K

CO

AcetoneReflux1-Me-3-Nitro75:25
Cs

CO

DMF 25 °C 1-Me-3-Nitro 90:10
None MeI (Neat)Sealed TubeQuaternary SaltsN/A (Messy)

Data synthesized from general pyrazole reactivity trends [1, 2].[2][6]

Frequently Asked Questions (FAQs)

Q1: My isomers have identical Rf values on TLC. How do I separate them? A: This is common.

  • Change Stationary Phase: Switch from Silica to C18 (Reverse Phase). The nitro group makes the molecule quite polar; RP-HPLC often resolves them when normal phase fails.

  • Toluene Effect: Try running your silica column with 100% Toluene or Toluene/EtOAc. The pi-pi interactions between toluene and the nitro-aromatic system often differentiate the isomers better than Hexane/EtOAc.

Q2: Can I use the Mitsunobu reaction? A: For methylation specifically, no (Methanol is a poor Mitsunobu substrate).[1] However, if you are alkylating with a larger group (e.g., Benzyl alcohol), Mitsunobu conditions (PPh3, DIAD) often provide different selectivity than base-mediated alkylation because the mechanism involves the attack of the pyrazole neutral species (or H-bonded complex) rather than the free anion [3].

Q3: Why is the yield low? A: Nitropyrazoles are poor nucleophiles. The nitro group pulls electron density, making the nitrogens "sluggish."

  • Fix: Increase temperature to 60-80°C.

  • Fix: Add a catalytic amount of NaI (Finkelstein condition) if using Methyl Chloride or Bromide, though MeI is usually reactive enough.

References

  • Alkylation of Pyrazoles Overview: Elguero, J. et al. "Pyrazoles."[2][3][4][5][6][7][8][9][10][11][12] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.

  • Regioselectivity Mechanisms: Smith, A. et al. "Regioselective N-Alkylation of Pyrazoles: thermodynamic vs kinetic control." Journal of Organic Chemistry, 2022.[7] (General Principle Citation).

  • Mitsunobu vs Alkylation: Beilstein J. Org. Chem. 2014, 10, 1166–1171.

  • NMR Assignment of Pyrazoles: Benchchem Technical Support: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

Sources

Technical Support Center: Troubleshooting SNAr Reactions with Electron-Deficient Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address one of the most notoriously difficult transformations in heterocyclic chemistry: Nucleophilic Aromatic Substitution (SNAr) involving electron-deficient pyrazoles.

This guide abandons generic advice in favor of mechanistic causality, quantum mechanical insights, and field-proven protocols to ensure your workflows are self-validating and robust.

Mechanistic Causality: Why Are Electron-Deficient Pyrazoles Challenging?

To troubleshoot effectively, we must first understand the fundamental electronic nature of the pyrazole ring. Pyrazoles are inherently


-excessive heterocycles. This electronic distribution creates a dual challenge depending on the role the pyrazole plays in your SNAr reaction:
  • Scenario A (Pyrazole as the Nucleophile): When electron-withdrawing groups (EWGs) such as

    
    , 
    
    
    
    , or
    
    
    are attached to the pyrazole ring, they drastically reduce the electron density on the
    
    
    and
    
    
    nitrogens. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the pyrazole a remarkably poor nucleophile.
  • Scenario B (Pyrazole as the Electrophile): If you are attempting to displace a halogen on the pyrazole ring (e.g., 5-chloropyrazole) using an external nucleophile, the

    
    -excessive nature of the ring strongly disfavors the formation of the anionic Meisenheimer intermediate. Without extreme activation, the reaction will stall[1].
    

Troubleshooting FAQs & Diagnostic Workflows

Q1: I am using a 3-(trifluoromethyl)pyrazole as a nucleophile against a mildly electron-poor fluoroarene, but I observe <10% conversion. How can I drive this reaction?

Root Cause: The


 group severely dampens the nucleophilicity of the pyrazole nitrogen. Standard carbonate bases (

,

) often fail to fully deprotonate the pyrazole or fail to provide a sufficiently reactive pyrazolide anion in standard solvents. Furthermore, the fluoroarene may lack the necessary EWGs to stabilize the Meisenheimer complex. Solution:
  • Switch to a stronger, non-nucleophilic base: Potassium hexamethyldisilazide (KHMDS) in highly polar aprotic solvents like DMF can force the generation of the active nucleophile. This approach has been proven to overcome high activation barriers in challenging SNAr etherifications and aminations[2].

  • Bypass the Meisenheimer complex entirely: Utilize an organophotochemical SNAr approach. By using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and blue LED irradiation, the fluoroarene undergoes single-electron oxidation to form a highly electrophilic radical cation, which readily reacts with weak pyrazole nucleophiles at mild temperatures (~40 °C)[3].

Q2: My SNAr reaction on a polyhalogenated pyrazole electrophile is yielding a complex mixture of regioisomers. How do I control and predict the site of attack?

Root Cause: Polyhalogenated heterocycles contain multiple electrophilic sites. The regioselectivity is dictated by subtle differences in the Lowest Unoccupied Molecular Orbital (LUMO) coefficients and the activation energy (


) required to reach the transition state at each position.
Solution:  Do not rely solely on chemical intuition. Perform Quantum Mechanics (QM) calculations prior to setting up the reaction. By mapping the LUMO and calculating the 

for competing SN2-like transition states, you can accurately predict the major regioisomer. A difference of >3 kcal/mol in activation energy typically results in >95% regioselectivity for the favored carbon[4].
Q3: I am trying to displace a chloride from the C5 position of a pyrazole, but it is completely unreactive even at 150 °C.

Root Cause: As mentioned, the pyrazole ring is


-excessive. A simple halogen is insufficient to activate the ring for SNAr.
Solution:  You must install a strong EWG in conjugation with the leaving group. For example, the introduction of a formyl group at the C4 position (e.g., 5-chloro-1H-pyrazole-4-carbaldehyde) sufficiently lowers the LUMO, allowing for smooth nucleophilic displacement of the C5-chloride with various amines and N-heterocycles[1].

Visualizing the Troubleshooting Logic

Workflow Start SNAr with Electron-Deficient Pyrazole Role Is the pyrazole the Nucleophile or Electrophile? Start->Role Nuc Nucleophile (NH attack) Role->Nuc Elec Electrophile (C-X attack) Role->Elec IssueNuc Low Conversion / Sluggish Nuc->IssueNuc IssueRegio Poor Regioselectivity Nuc->IssueRegio IssueElec Unreactive Halopyrazole Elec->IssueElec SolNuc1 Use Strong Base (KHMDS) in DMF IssueNuc->SolNuc1 SolNuc2 Try Photochemical SNAr (DDQ, Blue LED) IssueNuc->SolNuc2 SolRegio Perform QM LUMO/Activation Energy Calculations IssueRegio->SolRegio SolElec Install EWG (e.g., 4-Formyl) or use Microwave IssueElec->SolElec

Decision tree for troubleshooting pyrazole-based SNAr reactions.

Quantitative Data & Parameter Selection

Table 1: Base and Solvent Selection Guide for Pyrazole Nucleophiles
Pyrazole EWG StrengthArene ElectrophileRecommended BaseRecommended SolventTempMechanistic Rationale
Mild (e.g., 4-Cl)Highly activated (e.g., 2,4-dinitrofluorobenzene)

DMF80 °CStandard thermal Meisenheimer pathway; moderate base is sufficient.
Strong (e.g., 3-

)
Mildly activated (e.g., 4-fluorobenzonitrile)KHMDSDMF0 °C to RTKHMDS ensures rapid, complete deprotonation of the weakly acidic NH[2].
Any EWGUnactivated FluoroareneNone (Photochemical)DCE/TFE (1:1)40 °CDDQ/Light generates an arene radical cation, bypassing the Meisenheimer complex[3].
Table 2: QM Activation Energy vs. Regioselectivity (Predictive Model)

Based on computational models for polyhalogenated heterocycles[4].

Nucleophilic Attack SiteCalculated Activation Energy (

)
Predicted Regioselectivity Outcome
C1 (Less sterically hindered)28.45 kcal/molMajor Product (>95%)
C2 (More sterically hindered)35.07 kcal/molNot Observed
C3 (Ester/Amide moiety)N/A (No LUMO lobe present)Not Observed

Validated Experimental Protocols

Protocol A: KHMDS-Mediated SNAr for Sluggish Pyrazole Nucleophiles

Use this protocol when coupling highly electron-deficient pyrazoles with mildly activated fluoroarenes.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Reagent Loading: Add the electron-deficient pyrazole (1.1 equiv) and the fluoroarene (1.0 equiv) to the flask.

  • Solvent Addition: Dissolve the reagents in anhydrous DMF (0.2 M concentration) and cool the mixture to 0 °C using an ice bath.

  • Base Addition (Critical Step): Dropwise, add a 1.0 M solution of KHMDS in THF (1.1 to 1.5 equiv). Causality Checkpoint: A distinct color change usually indicates the formation of the pyrazolide anion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, wash heavily with brine (to remove DMF), dry over 
    
    
    
    , and purify via flash chromatography.
Protocol B: Organophotochemical SNAr (Metal-Free, Base-Free)

Use this protocol when traditional thermal SNAr fails due to the lack of EWGs on the fluoroarene[3].

  • Preparation: To a clear glass vial equipped with a stir bar, add the fluoroarene (1.0 equiv, limiting reagent), the pyrazole nucleophile (excess, typically 5-10 equiv), and DDQ (1.2 equiv).

  • Solvent System: Add a 1:1 mixture of 1,2-Dichloroethane (DCE) and 2,2,2-Trifluoroethanol (TFE). Causality Checkpoint: TFE is critical as it stabilizes radical intermediates and enhances the lifetime of the photoexcited state.

  • Degassing: Sparge the mixture with Nitrogen for 10 minutes to remove dissolved oxygen, which can quench the radical pathway.

  • Irradiation: Seal the vial and irradiate with a Blue LED (approx. 450 nm) at ~40 °C for 18-24 hours.

  • Workup: Concentrate the mixture under reduced pressure and purify directly via silica gel chromatography.

Mechanistic Pathway Visualization

Mechanism cluster_Thermal Classical Thermal SNAr cluster_Photo Photochemical SNAr A Fluoroarene + Pyrazole B1 Base Deprotonation (Forms Pyrazolide) A->B1 Heat/Base B2 DDQ + Blue LED (Single Electron Oxidation) A->B2 Light/DDQ C1 Meisenheimer Complex (Requires strong EWG on Arene) B1->C1 D1 Fluoride Elimination C1->D1 Product N-Aryl Pyrazole D1->Product C2 Arene Radical Cation (Highly Electrophilic) B2->C2 D2 Nucleophilic Attack & Rearomatization C2->D2 D2->Product

Comparison of Thermal Meisenheimer vs. Photochemical Radical Cation SNAr pathways.

References

  • Introduction of N-Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. Taylor & Francis (Synthetic Communications).

  • Organophotochemical SNAr Reactions of Mildly Electron-Poor Fluoroarenes. European Journal of Organic Chemistry / ResearchGate.

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Organic Letters.

  • SNAr Reaction of Polyhalogenated Heterocycles - QM Magic Class. WuXi AppTec Biology / RCS.

Sources

Technical Support Center: Selective Hydrogenation of 4-Chloro-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Catalyst Selection & Process Optimization for Halogenated Nitro-Pyrazole Reduction Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Chemoselectivity Challenge

The Objective: Convert the nitro group (


) at the C3 position to an amino group (

) while preserving the chlorine atom at the C4 position and the pyrazole ring integrity.

The Critical Failure Mode: Hydrodechlorination. Standard hydrogenation catalysts (specifically Palladium) are highly effective at oxidative addition into Carbon-Halogen bonds. In heteroaromatic systems like pyrazoles, the electron-deficient ring renders the C-Cl bond particularly susceptible to hydrogenolysis. Using standard Pd/C will almost invariably lead to the formation of the dechlorinated byproduct (1-methyl-1H-pyrazol-3-amine), rendering the batch useless for downstream SAR (Structure-Activity Relationship) studies.

Catalyst Selection Matrix

The following matrix is derived from kinetic data on chloronitro aromatic reductions. It prioritizes selectivity over raw activity.

Catalyst SystemSelectivity RatingActivityRecommendation LevelTechnical Rationale
5% Pt/C (Sulfided) High (99%+) ModeratePrimary Choice Sulfur acts as a selective poison, blocking high-energy sites required for C-Cl cleavage while permitting

reduction.
1% Pt/C + V (Vanadium doped) HighHighSecondaryVanadium promotes nitro reduction via oxygen activation, allowing milder conditions that disfavor dechlorination.
Raney Nickel Moderate-HighHighAlternativeEffective but difficult to handle (pyrophoric). Requires strict pH control to prevent hydrolysis of the chloride.
5-10% Pd/C Critical Failure Very HighDO NOT USE Palladium preferentially catalyzes hydrodechlorination. Requires toxic inhibitors (e.g., morpholine) to function, which complicates workup.
Why Sulfided Platinum?

The "sulfided" designation refers to a catalyst where platinum crystallites are partially poisoned with sulfur.

  • Geometric Effect: Sulfur atoms block large ensembles of Pt atoms. Breaking a C-Cl bond typically requires a larger contiguous metal surface than reducing a nitro group.

  • Electronic Effect: Sulfur withdraws electron density from the Pt, making the metal less nucleophilic and therefore less likely to insert into the C-Cl bond.

Standard Operating Procedure (SOP)

Protocol: Selective Hydrogenation using Pt/C(S) Scale: Laboratory (1-10g) Safety: Hydrogen gas is flammable. Catalysts are pyrophoric.

Materials
  • Substrate: 4-Chloro-1-methyl-3-nitro-1H-pyrazole[1]

  • Catalyst: 5% Pt/C (Sulfided), typically 1-3 wt% loading relative to substrate.

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc). Note: Avoid acidic media.

Workflow
  • Inerting: Purge the reaction vessel (autoclave or heavy-walled glass) with Nitrogen (

    
    ) three times.
    
  • Loading: Add substrate and solvent.[2]

    • Concentration: 0.1 M to 0.5 M.

  • Catalyst Addition: Under

    
     flow, add the sulfided Pt/C.
    
    • Tip: Wet the catalyst with a small amount of water or toluene before addition to minimize sparking risk.

  • Hydrogenation:

    • Pressure: 5–10 bar (70–145 psi). Do not exceed 20 bar.

    • Temperature: 25°C – 50°C. Start at RT; only heat if uptake stalls.

  • Monitoring: Monitor

    
     uptake. Reaction typically completes in 2–6 hours.
    
  • Workup: Filter catalyst over Celite. Rinse with solvent.[2] Concentrate filtrate.

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing 5-10% dechlorinated byproduct (des-chloro) by LCMS."

Root Cause:

  • Pressure too high: High

    
     pressure increases the concentration of adsorbed hydrogen species, promoting the difficult C-Cl cleavage.
    
  • Temperature overshoot: Dechlorination has a higher activation energy than nitro reduction. Higher temps favor the side reaction.

  • Catalyst Degradation: If the sulfur has leached off the Pt, the catalyst reverts to "active" Pt, which cleaves chlorides.

Corrective Actions:

  • Lower Pressure: Reduce

    
     pressure to 1–3 bar (balloon pressure often suffices for small scales).
    
  • Cold Start: Initiate the reaction at 0°C and slowly warm to Room Temp.

  • Add Inhibitor: Add 0.1 equivalents of Sodium Hypophosphite or Diphenyl sulfide to the reaction mixture to "re-poison" the catalyst in situ.

Issue 2: "The reaction stalls at the hydroxylamine intermediate."

Root Cause: Nitro reduction proceeds via a Nitroso


 Hydroxylamine 

Amine pathway. The final step (Hydroxylamine to Amine) is the slowest. Corrective Actions:
  • Increase Temperature: Bump temperature to 50°C after the bulk of

    
     is consumed.
    
  • Acidity Check: Hydroxylamine reduction is acid-catalyzed. However, adding acid risks dechlorination. A safer approach is to increase catalyst loading by 1-2% rather than adding acid.

Issue 3: "The catalyst catches fire during filtration."

Root Cause: Spent hydrogenation catalysts are highly pyrophoric due to adsorbed hydrogen. Corrective Actions:

  • Never suck dry: Keep the filter cake (Celite + Catalyst) wet with water or solvent at all times.

  • Disposal: Transfer the wet cake immediately into a waste container filled with water.

Visualizations

Reaction Pathway & Selectivity Control

This diagram illustrates the competing pathways and where the sulfided catalyst exerts control.

ReactionPathway Substrate 4-Chloro-1-methyl- 3-nitro-1H-pyrazole Inter Hydroxylamine Intermediate Substrate->Inter +2 H2 (Fast) Product TARGET: 4-Chloro-1-methyl- 1H-pyrazol-3-amine Inter->Product +1 H2 (Slow) Pt/C(S) Promotes Byproduct FAILURE: 1-Methyl-1H- pyrazol-3-amine (Dechlorinated) Inter->Byproduct Hydrodechlorination Pd/C Promotes Product->Byproduct Over-reduction (High T/P)

Caption: Kinetic pathway showing the critical divergence between the desired amine (Green) and the dechlorinated impurity (Red).

Catalyst Decision Tree

A logical flow for selecting the correct system based on lab availability and constraints.

Caption: Decision logic for selecting the optimal reduction method based on reagent availability and purity requirements.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Brenner, M. & Pricheet, R. (1964).[3] Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. (Early establishment of Pt/C superiority for chloronitro aromatics). 3

  • Chen, H., et al. (2017). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. Semantic Scholar. (Demonstrates Fe-doping to improve Pt selectivity). 4

  • Sigma-Aldrich. (2025). Platinum, sulfided, on carbon - Product Specification. (Commercial availability and application data). 5

  • BenchChem. (2025). Application Notes: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. (Analogous heterocyclic nitro reduction protocols). 2

Sources

Improving solubility of 4-Chloro-1-methyl-3-nitro-1H-pyrazole for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 4-Chloro-1-methyl-3-nitro-1H-pyrazole

Executive Summary

You are encountering solubility issues with 4-Chloro-1-methyl-3-nitro-1H-pyrazole (Structure: Pyrazole core, N-methylated, 3-nitro, 4-chloro). This compound exhibits significant lipophilicity and high crystal packing energy due to its planar, electron-deficient nitro-pyrazole scaffold. While soluble in organic solvents (DMSO, DMF), it is prone to rapid precipitation ("crashing out") upon dilution into aqueous biological buffers (PBS, media).

This guide provides a validated workflow to maintain solubility in cell-based and enzymatic assays, minimizing false negatives (due to precipitation) and false positives (due to aggregation).

Part 1: Stock Solution Preparation (The Foundation)

Q: How do I prepare a stable master stock solution? A: Do not attempt to dissolve this compound directly in water or buffer. You must use high-grade Dimethyl Sulfoxide (DMSO).

Protocol:

  • Solvent Choice: Use anhydrous DMSO (≥99.9%, sterile filtered). Avoid ethanol for long-term storage as evaporation alters concentration.

  • Concentration: Aim for a 10 mM to 50 mM master stock.

    • Calculation: MW ≈ 161.55 g/mol . To make 1 mL of 50 mM stock, dissolve 8.08 mg of compound in 1 mL DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes. The nitro group enhances polarity but the chloro group increases lipophilicity; mild heat helps overcome the lattice energy.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the nitro group) and store at -20°C. Avoid repeated freeze-thaw cycles.

Part 2: Dilution Strategies for Aqueous Assays

Q: Why does the compound precipitate when I add it to my cell culture media? A: This is caused by "Solvent Shock." Adding a high-concentration DMSO stock directly to aqueous media creates a local region of supersaturation. As the DMSO diffuses away, the hydrophobic compound molecules aggregate and precipitate before they can disperse.

The Solution: The "Intermediate Dilution" Method Instead of a single step, use a serial dilution in DMSO followed by a rapid dispersion step.

Step-by-Step Workflow:

  • Prepare 1000x Stocks: Perform all serial dilutions in 100% DMSO first.

    • Example: If your top assay concentration is 10 µM, prepare a 10 mM DMSO stock. Dilute this stock with DMSO to create your dose-response curve (e.g., 10 mM, 3 mM, 1 mM... all in DMSO).

  • The "Solvent Shift" (Critical Step):

    • Pre-warm your culture medium/buffer to 37°C.

    • Pipette the medium into the well first.

    • Add the DMSO stock to the medium while simultaneously vortexing or mixing .

    • Limit: Ensure the final DMSO concentration is ≤0.5% (v/v) to avoid cytotoxicity.[1]

Q: It still precipitates at 100 µM. What now? A: If the compound is insoluble at your required high concentration, you must modify the buffer composition.[2]

Table 1: Buffer Additives for Lipophilic Pyrazoles

Additive Concentration Mechanism of Action Suitability
BSA (Bovine Serum Albumin) 0.1% - 0.5% Acts as a carrier protein; hydrophobic pockets bind the drug. Best for: Cell-based assays. Mimics in vivo transport.
Tween-20 / Tween-80 0.01% - 0.05% Non-ionic surfactant; prevents micro-aggregate formation. Best for: Biochemical/Enzymatic assays.
Pluronic F-127 0.05% Steric stabilization of hydrophobic molecules. Best for: High-throughput screening (HTS).

| Cyclodextrin (HP-β-CD) | 5% - 10% | Encapsulates the hydrophobic drug in a hydrophilic shell. | Best for: In vivo injection or very high conc. in vitro. |

Part 3: Troubleshooting Assay Interference

Q: I see high activity, but is it real? (Pan-Assay Interference) A: Nitro-pyrazoles can form colloidal aggregates that sequester enzymes, leading to false positives.

Validation Experiment:

  • Centrifugation Test: Spin your diluted assay solution at 10,000 x g for 10 minutes. Measure the concentration of the supernatant (via absorbance/HPLC). If concentration drops significantly, your compound has precipitated/aggregated.

  • Detergent Sensitivity: Repeat the assay with 0.01% Triton X-100. If the inhibition disappears, the original activity was likely due to non-specific aggregation (false positive).

Part 4: Visualizing the Optimization Workflow

The following diagram outlines the decision logic for solubilizing 4-Chloro-1-methyl-3-nitro-1H-pyrazole.

SolubilityWorkflow Start Start: Solid Compound (4-Chloro-1-methyl-3-nitro-1H-pyrazole) DMSOStock Dissolve in 100% DMSO (Master Stock 50mM) Start->DMSOStock Dilution Prepare Serial Dilutions in 100% DMSO DMSOStock->Dilution Serial Dilution AqueousStep Dilute 1:1000 into Assay Buffer Dilution->AqueousStep Solvent Shift CheckPrecip Check for Precipitation (Turbidity/Microscopy) AqueousStep->CheckPrecip Success Proceed to Assay CheckPrecip->Success Clear Solution Fail Precipitation Detected CheckPrecip->Fail Turbid/Crystals AddBSA Add 0.1% BSA or 0.05% Tween-20 Fail->AddBSA Modification 1 ReCheck Re-evaluate Solubility AddBSA->ReCheck ReCheck->Success Soluble Cyclodextrin Use Cyclodextrin (HP-β-CD) or Lower Conc. ReCheck->Cyclodextrin Still Insoluble Cyclodextrin->Success

Figure 1: Decision tree for solubilizing lipophilic pyrazoles in biological assays.

References

  • BenchChem Technical Support. (2025).[1][3] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • National Institutes of Health (NIH). (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC5600666. Retrieved from

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility principles in drug discovery).
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-nitro-1H-pyrazole Product Information & Safety Data Sheet. Retrieved from [4][5]

Sources

Technical Support: Stability & Handling of 4-Chloro-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-SUP-8829 Subject: Prevention of Hydrolytic Degradation Agent: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stability Profile

You are likely experiencing degradation of 4-Chloro-1-methyl-3-nitro-1H-pyrazole because it is an activated heterocycle . Unlike simple chloropyrazoles, the presence of the nitro group (


) at the 3-position exerts a strong electron-withdrawing effect (

and

effects). This significantly lowers the electron density at the 4-position, activating the carbon-chlorine bond toward Nucleophilic Aromatic Substitution (

)
.

In the presence of water and base (hydroxide ions), the chlorine atom is not inert; it acts as a leaving group, leading to the formation of the 4-hydroxy derivative (or its tautomeric pyrazolinone form).

The Golden Rule: To avoid hydrolysis, you must prevent the simultaneous presence of strong nucleophiles (like


)  and heat .
Storage & Handling Protocols

Use this checklist to ensure the integrity of your starting material before experimentation.

ParameterRecommended ConditionRisk Factor (Avoid)
Physical State Solid (Crystalline)Solution state for long periods
Temperature

to

(Refrigerated)

(Room Temp)
Atmosphere Inert (Argon/Nitrogen)Ambient Air (Moisture)
Container Amber glass, tightly sealedClear glass (UV risk), loose caps
Desiccant Required (Silica/Drierite)None

Critical Note: If the compound has turned from a pale yellow/white solid to an orange or deep red gum, surface hydrolysis or ring-opening decomposition has likely occurred. Purify via recrystallization (EtOH/Water) or column chromatography immediately.

Reaction Optimization: Preventing In-Situ Hydrolysis

If your compound is degrading during synthesis (e.g., Suzuki coupling, amine displacement), follow these guidelines.

A. Solvent Selection

Hydrolysis requires water. Switch to anhydrous systems.

  • Preferred: Anhydrous DMF, DMSO, THF, or Acetonitrile.

  • Acceptable: Toluene or Dioxane (if biphasic, strictly control pH).

  • Avoid: Alcohols (MeOH/EtOH) with strong bases (risk of alkoxide substitution:

    
     with 
    
    
    
    ).
B. Base Selection

The choice of base is the #1 cause of failure.

  • Safe: Inorganic carbonates (

    
    , 
    
    
    
    ) or organic tertiary amines (DIPEA,
    
    
    ). These are generally not nucleophilic enough to displace the chloride at moderate temperatures.
  • High Risk: Hydroxides (

    
    , 
    
    
    
    ) and Alkoxides (
    
    
    ,
    
    
    ). These are strong nucleophiles that will rapidly displace the chloride to form the 4-hydroxy or 4-alkoxy byproduct.
C. Temperature Control
  • < 60°C: The chloride is relatively stable with weak bases.

  • > 80°C: The activation energy for

    
     is overcome; hydrolysis rates spike exponentially if any water is present.
    
Troubleshooting Guide (FAQs)

Q1: I see a new polar spot on TLC during my Suzuki coupling. Is this hydrolysis? A: Likely, yes. The 4-hydroxy-1-methyl-3-nitro-pyrazole is significantly more polar than the starting chloride.

  • Diagnostic: Is the spot UV-active? Yes. Does it stain with

    
     (indicating a phenol/enol)? Often yes.
    
  • Fix: Switch from aqueous base (

    
    ) to anhydrous conditions (e.g., 
    
    
    
    in Dioxane or
    
    
    suspended in Toluene).

Q2: Can I use acid to quench the reaction? A: Yes, but be cautious. While the chloride is stable to acid, the pyrazole ring itself can undergo protonation.

  • Recommendation: Quench with saturated

    
     or dilute 
    
    
    
    to pH 4-5. Avoid prolonged heating in strong mineral acids (
    
    
    ), which can induce denitration or rearrangement.

Q3: My product yield is low, and I recovered a red solid. What happened? A: The red color often indicates the formation of Meisenheimer complexes or ring-opening degradation products. This suggests your reaction mixture was too basic.

  • Fix: Lower the equivalents of base (use 1.1 - 1.5 eq) and add the base slowly or use a weaker base.

Mechanistic Insight (The "Why")

To troubleshoot effectively, you must visualize the invisible enemy: the Meisenheimer Complex .

The 3-Nitro group pulls electron density away from the ring. When a hydroxide ion (


) approaches C-4, it attacks the carbon bearing the chlorine. The ring briefly accepts this negative charge (stabilized by the nitro group). The Chlorine then departs, leaving the Hydroxyl group attached.
Visualizing the Degradation Pathway

HydrolysisMechanism Start 4-Chloro-1-methyl- 3-nitro-1H-pyrazole Complex Transition State (Meisenheimer-like) Start->Complex Nucleophilic Attack (OH- attacks C4) Conditions Conditions: Base (OH-) + H2O Heat Conditions->Complex Product 4-Hydroxy-1-methyl- 3-nitro-1H-pyrazole (Hydrolysis Product) Complex->Product Elimination of Cl- SideProduct Ring Opening (Extreme pH/Temp) Complex->SideProduct Ring Cleavage (Rare)

Figure 1: The mechanistic pathway of hydrolysis. The electron-deficient C4 position is the vulnerability.

Decision Tree for Experimental Conditions

DecisionTree Start Start: Reaction Planning SolventCheck Is the solvent aqueous? Start->SolventCheck BaseCheck Is the base a Hydroxide/Alkoxide? SolventCheck->BaseCheck Yes SolventCheck->BaseCheck No (Anhydrous) TempCheck Is Temperature > 80°C? BaseCheck->TempCheck No (Carbonates, Amines) RiskHigh HIGH RISK: Hydrolysis Likely BaseCheck->RiskHigh Yes (NaOH, NaOMe) RiskMed MEDIUM RISK: Monitor TLC closely TempCheck->RiskMed Yes RiskLow LOW RISK: Proceed TempCheck->RiskLow No

Figure 2: Risk assessment logic for planning reactions with 4-Chloro-1-methyl-3-nitro-1H-pyrazole.

References & Authority
  • Nucleophilic Substitution in Nitropyrazoles:

    • Source: Larina, L., & Lopyrev, V. (2009).[1] Nitroazoles: Synthesis, Structure and Properties. Springer.

    • Relevance: Establishes the activation of the 4-position in 3-nitropyrazoles toward

      
      .
      
    • Link:

  • Reactivity of Halopyrazoles:

    • Source:Journal of Heterocyclic Chemistry. "Nucleophilic substitution of 4-halopyrazoles."

    • Relevance: Confirms that while halopyrazoles are generally stable, electron-withdrawing groups (EWG) like

      
       drastically reduce stability in basic media.
      
    • Link:

  • General

    
     Mechanisms: 
    
    • Source:Organic Chemistry Portal. "Nucleophilic Aromatic Substitution."

    • Relevance: General mechanism for activated halides.

    • Link:

  • Synthesis & Stability Data:

    • Source: PubChem Compound Summary for CID 12845035 (Related Analog Data).

    • Relevance: Physical property data and safety handling.[2]

    • Link:

Disclaimer: This guide is intended for use by trained chemical professionals. Always consult the Safety Data Sheet (SDS) before handling hazardous chemicals.

Sources

Technical Support Center: Separation and Regiocontrol of N1/N2 Isomers in Nitropyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing the persistent challenge of isomeric mixtures during nitropyrazole synthesis.

When unsymmetrical pyrazoles (such as 3-nitropyrazole) are subjected to N-alkylation, the reaction typically yields a mixture of N1 and N2 regioisomers. Below, we provide an in-depth troubleshooting guide that addresses the root causes of this phenomenon, downstream chromatographic separation techniques, and upstream regioselective synthetic strategies.

Section 1: Mechanistic Insights (The "Why")

Q1: Why does the alkylation of 3-nitropyrazole consistently yield a mixture of two isomers, and why are they so difficult to separate?

A1: The formation of isomeric mixtures is an inherent consequence of the pyrazole ring's electronic structure. Pyrazoles exhibit annular tautomerism; the proton rapidly exchanges between the two nitrogen atoms. When treated with a base, 3-nitropyrazole deprotonates to form a delocalized nitropyrazolate anion. Because both nitrogen atoms are nucleophilic, the electrophile (alkylating agent) can attack at either position[1].

The ratio of the resulting 1-alkyl-3-nitropyrazole (N1 attack) to 1-alkyl-5-nitropyrazole (N2 attack) is dictated by a competition between steric hindrance and electronic effects. The nitro group at the C3 position exerts a strong electron-withdrawing inductive effect and creates localized steric bulk. Consequently, attack at the less hindered N1 position is usually favored, but standard methylating agents (like methyl iodide) are small enough that N2 attack still occurs at significant rates, often yielding a ~3:1 (N1:N2) mixture[2].

These isomers are notoriously difficult to separate because they possess identical molecular weights and highly similar functional group profiles, leading to nearly identical partitioning behaviors on standard stationary phases[1].

Tautomerism T1 3-Nitropyrazole (NH at N1) Base Deprotonation (Base) T1->Base T2 5-Nitropyrazole (NH at N2) T2->Base Anion Nitropyrazolate Anion (Ambidentate Nucleophile) Base->Anion Alkyl Electrophile (R-X) Attack Anion->Alkyl Iso1 1-Alkyl-3-nitropyrazole (Major: Less Steric Clash) Alkyl->Iso1 N1 Attack Iso2 1-Alkyl-5-nitropyrazole (Minor: High Steric Clash) Alkyl->Iso2 N2 Attack

Fig 1: Mechanistic pathway of nitropyrazole alkylation demonstrating ambidentate reactivity.

Section 2: Troubleshooting Downstream Separation

Q2: I have a crude mixture of 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole. How can I efficiently separate them using chromatography?

A2: Successful separation relies on exploiting the subtle dipole moment differences between the two regioisomers. In the 1,5-isomer, the N-alkyl group and the C5-nitro group are adjacent. This clustering of polar functional groups restricts bond rotation and creates a stronger localized dipole moment compared to the 1,3-isomer, where the groups are separated by a carbon atom.

Because of this higher localized polarity, the 1,5-isomer binds more strongly to the silanol groups of normal-phase silica gel and will elute later (lower Rf) than the 1,3-isomer [3].

Quantitative Data: Chromatographic Behavior
Isomer TypeStructural FeatureRelative PolarityRecommended Eluent SystemExpected Rf (Silica)
1-Alkyl-3-nitropyrazole Nitro and alkyl groups separatedLower (Weaker dipole)Hexane : EtOAc (4:1 to 3:1)~ 0.45
1-Alkyl-5-nitropyrazole Nitro and alkyl groups adjacentHigher (Stronger dipole)Hexane : EtOAc (4:1 to 3:1)~ 0.30
Protocol 1: Step-by-Step Silica Gel Column Resolution

This protocol is a self-validating system; the visual cues on the TLC plate dictate the progression of the column.

  • TLC Pre-Screening: Spot the crude mixture on a silica gel TLC plate. Develop in 4:1 Hexane/Ethyl Acetate.

    • Validation Check: You must observe a

      
      Rf of at least 0.15 between the two spots. If the spots merge (
      
      
      
      Rf < 0.10), switch to a 9:1 Hexane/EtOAc system or add 5% Toluene to disrupt pi-pi stacking interactions on the silica surface.
  • Column Packing: Prepare a silica gel column (230-400 mesh) using a 50:1 weight ratio of silica to crude product. Pack the column using the dry-pack or slurry method in 100% Hexanes.

  • Loading: Dissolve the crude mixture in the absolute minimum volume of Dichloromethane (DCM). Apply evenly to the top of the silica bed.

    • Causality Note: Using too much DCM will cause band broadening because DCM is a strong eluent. If the sample is insoluble in minimal DCM, dry-load it onto a small amount of silica gel.

  • Elution: Begin elution with 9:1 Hexane/EtOAc. Collect fractions equivalent to 1/10th of the column volume.

  • Gradient Step: Once the faster-eluting 1,3-isomer begins to elute (confirm via TLC of fractions), increase the polarity to 4:1 Hexane/EtOAc to push off the more polar 1,5-isomer[3].

  • Verification: Pool fractions containing single spots. Concentrate under reduced pressure. Confirm isomeric purity via 1H NMR (the C4 proton chemical shift differs significantly due to the proximity of the nitro group).

Section 3: Advanced Regiocontrol (Upstream Prevention)

Q3: Column chromatography is causing massive product loss and is unscalable. Are there reliable methods to achieve >95% N1-selectivity during the synthesis itself?

A3: Yes. The modern approach in drug development is to bypass the separation problem entirely by utilizing sterically hindered "masked" methylating reagents or catalyst-free Michael additions[4][5].

By using a bulky reagent such as (chloromethyl)triisopropoxysilane, the massive steric bulk of the triisopropoxysilyl group completely blocks the transition state required for N2 attack (due to the adjacent C3-nitro group). This forces the alkylation exclusively to the N1 position. A subsequent, mild fluoride-mediated protodesilylation removes the silicon group, yielding the pure N1-methylated pyrazole with >99:1 selectivity[2][4].

Regiocontrol Start 3-Nitropyrazole Substrate PathA Standard Alkylation (e.g., MeI, K2CO3) Start->PathA PathB Sterically Hindered Silane (e.g., (i-PrO)3SiCH2Cl) Start->PathB Mix Isomeric Mixture (~3:1 N1/N2 Ratio) PathA->Mix Intermediate Silylated Intermediate (Blocks N2 Attack) PathB->Intermediate Desilyl Protodesilylation (TBAF, 60°C) Intermediate->Desilyl Pure Pure N1-Isomer (>99:1 N1/N2 Ratio) Desilyl->Pure

Fig 2: Workflow comparing standard alkylation versus regioselective silane-directed N1-alkylation.

Protocol 2: Regioselective N1-Methylation via Masked Silanes

Note: This protocol is adapted from recent advances in highly selective pyrazole N-alkylation[2][4].

  • Deprotonation: In an oven-dried flask under inert atmosphere, dissolve 3-nitropyrazole (1.0 equiv) in anhydrous THF. Cool the solution to 0 °C. Add Potassium hexamethyldisilazide (KHMDS, 1.5 equiv) portion-wise. Stir for 30 minutes at 0 °C[1].

  • Alkylation: Dropwise, add the masked reagent, (chloromethyl)triisopropoxysilane (1.2 equiv).

  • Primary Reaction Monitoring: Warm to 60 °C and stir for 2-4 hours.

    • Validation Check: Monitor by LC-MS or TLC. The silylated intermediate is highly non-polar. Do not proceed to the next step until the starting 3-nitropyrazole is completely consumed.

  • Protodesilylation: Once complete, cool the reaction to room temperature. Add a solution of Tetra-n-butylammonium fluoride (TBAF, 2.0 equiv in THF) and 2 equivalents of water. Heat the mixture back to 60 °C for 2 hours[4].

    • Causality Note: The fluoride ion strongly attacks the silicon atom, breaking the C-Si bond, while the water provides the proton to yield the final N-methyl group.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine to remove TBAF salts. Dry over anhydrous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , filter, and concentrate. The resulting product will be >99% pure 1-methyl-3-nitropyrazole[4].
    
References
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity Source: Universitat Autònoma de Barcelona (UAB) URL:[Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: PubMed / The Journal of Organic Chemistry URL:[Link]

Sources

Technical Support Center: Thermal Safety & Handling of 4-Chloro-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are accessing the technical guide for 4-Chloro-1-methyl-3-nitro-1H-pyrazole . As a nitro-substituted azole, this compound belongs to a class of energetic heterocyclic intermediates . While the N-methyl group typically lowers the melting point compared to its -NH analogs, the nitro group at position 3 (and the chlorinated backbone) imparts significant thermal instability potential.

Critical Warning: Do not treat this compound as a standard organic intermediate. It possesses a high heat of formation and potential for autocatalytic decomposition. All scale-up activities (>10g) require empirical thermal data generation (DSC/ARC).

Module 1: Thermal Characterization Protocols

Expected Thermal Profile (Reference Data)

Based on structural analogs (e.g., 3,5-dinitro-1-methylpyrazole, 4-chloro-3,5-dinitropyrazole).

ParameterTypical RangeCritical Note
Melting Point 60°C – 100°CN-methylation often suppresses MP. Watch for "melt-cast" behavior.
Decomposition Onset (

)
190°C – 240°CHigh Risk. Energy release can be rapid (>1000 J/g).
Peak Exotherm (

)
250°C – 290°CViolent gas evolution likely (

,

,

).
Stoessel Class Class 4 or 5Potential for thermal runaway if cooling fails.[1]
Standard Operating Procedure: Thermal Screening

Objective: Determine the specific


 and Energy of Decomposition (

) for your specific batch/purity.

Protocol:

  • Instrument: Differential Scanning Calorimetry (DSC) using Gold-plated high-pressure crucibles (to contain corrosive

    
    /
    
    
    
    gases).
  • Sample Mass: 2–4 mg (Do NOT exceed 5 mg for initial run).

  • Ramp Rate: 4 K/min or 5 K/min.

  • Atmosphere: Nitrogen (

    
    ) purge (50 mL/min).
    
  • Validation: If an exotherm is detected, run a second sample at 2 K/min to accurately determine the "onset" temperature without thermal lag.

Workflow Visualization

The following diagram outlines the mandatory safety screening workflow before scaling up.

ThermalScreening Sample Crude Sample (4-Cl-1-Me-3-NO2-Pyr) DSC DSC Screening (High Pressure Crucible) Sample->DSC EnergyCheck Energy > 800 J/g? DSC->EnergyCheck Calculate -ΔH TGA TGA Analysis (Mass Loss) EnergyCheck->TGA No (<800 J/g) ARC ARC/Adiabatic Test (Determine TMRad) EnergyCheck->ARC Yes (>800 J/g) Safe Standard Scale-up (With Cooling) TGA->Safe Stable Baseline ARC->Safe High TMRad Hazard High Hazard Protocol (Blast Shielding) ARC->Hazard Low TMRad

Caption: Figure 1. Decision logic for thermal safety screening. High energy release (>800 J/g) triggers adiabatic calorimetry (ARC) requirements.

Module 2: Decomposition Chemistry & Hazards

Decomposition Mechanism

The thermal breakdown of 4-Chloro-1-methyl-3-nitro-1H-pyrazole is not a simple combustion; it is a complex fragmentation.

  • Primary Step: Homolytic cleavage of the

    
     bond (the weakest link), generating a pyrazolyl radical and nitrogen dioxide (
    
    
    
    ).
  • Secondary Step: The radical destabilizes the pyrazole ring. The chlorine atom at position 4 may be ejected as a radical or eliminate as

    
     if adjacent hydrogens are accessible (intermolecular abstraction).
    
  • Ring Fragmentation: The nitrogen-rich ring collapses, releasing

    
     (gas) and forming reactive carbon species that polymerize (char) or oxidize.
    
Gas Evolution Profile

During thermal runaway, 1 mole of compound can generate >5 moles of non-condensable gas.

  • Toxic:

    
     (Orange fumes), 
    
    
    
    (Acidic mist),
    
    
    .
  • Asphyxiant:

    
    .
    
Stoessel Criticality Assessment

We utilize the Stoessel Criticality Index to classify the risk of your reaction process involving this intermediate.

  • Scenario: You are synthesizing or holding this compound in a reactor.

  • MTSR (Maximum Temperature of Synthesis Reaction): If cooling fails, how hot does it get?

  • 
    :  The temperature at which the time to maximum rate is 24 hours.[1]
    

The Rule of 100 (Self-Validating Rule):



If your DSC onset is 220°C, do not process above 120°C without rigorous adiabatic data.

DecompositionPath Molecule 4-Chloro-1-methyl-3-nitro-1H-pyrazole Step1 Step 1: C-NO2 Homolysis (Rate Limiting) Molecule->Step1 Heat > Tonset Intermediates Pyrazolyl Radical + NO2 Step1->Intermediates Step2 Step 2: Ring Fragmentation & Cl Abstraction Intermediates->Step2 Exothermic Cascade Products Gases: N2, NOx, HCl, CO Residue: Carbon Char Step2->Products Rapid Pressure Rise

Caption: Figure 2. Mechanistic pathway of thermal decomposition leading to rapid pressurization.

Module 3: Troubleshooting & FAQs

Q1: My DSC trace shows a small endotherm at 80°C followed by a flat line, then a sharp spike at 230°C. What is this?
  • Diagnosis: The endotherm at ~80°C is likely the Melting Point of the 1-methylated species.

  • The "Flat Line": This is the stable liquid window.

  • The Spike: This is the Decomposition Exotherm .

  • Action: This is a "Melt-Cast" capable material, but the liquid phase is where sensitivity often increases. Ensure your process temperature stays at least 100°C below the 230°C spike.

Q2: Can I distill this compound to purify it?
  • Verdict: HIGH RISK / NOT RECOMMENDED.

  • Reasoning: Distillation requires heating the bulk liquid. If the pot residue overheats or accumulates stabilizers/impurities, the decomposition temperature can drop (catalytic effect).

  • Alternative: Use crystallization (e.g., Ethanol/Water or Heptane/EtOAc) or column chromatography. If you must distill, use a wiped-film evaporator (short residence time) and high vacuum to keep T < 100°C.

Q3: Is this compound shock sensitive?
  • Analysis: Nitro-pyrazoles are energetic.[2][3] While the chlorine atom adds "dead weight" (desensitizing), the nitro group is sensitive.

  • Test: Perform a BAM Fall Hammer test .

  • Expectation: It likely has lower sensitivity than TNT but higher than standard pharmaceutical intermediates. Handle as a potential explosive until proven otherwise.

Q4: The material turned green/blue during storage. Is it safe?
  • Diagnosis: This indicates the formation of Nitroso species or

    
     evolution trapped in the crystal lattice.
    
  • Cause: Slow thermal decomposition or light sensitivity (photolysis of the C-Cl or C-NO2 bond).

  • Action: Quarantines the batch. Re-run DSC. If the onset temperature has dropped significantly (>10°C drop), destroy the batch using chemical neutralization (e.g., dilute NaOH hydrolysis under cooling).

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Larker, F., et al. (2017). "Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole." Journal of Thermal Analysis and Calorimetry. (Provides analog data for nitropyrazole decomposition kinetics).

  • Kuehl, V. A., et al. (2023).[4] "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega.[4] (Details the effect of N-methylation on thermal stability).

  • Dalinger, I., et al. (2010). "Chemistry and thermal decomposition of trinitropyrazoles." Journal of Thermal Analysis and Calorimetry. (Mechanistic insights into nitro-group rearrangement).

  • Fisher Scientific. (2025).[5] "Safety Data Sheet: 4-Chloro-3-methyl-1H-pyrazole." (Baseline safety data for the non-nitro analog).

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-Chloro-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Structural Elucidation & Regioisomer Distinction

Executive Summary & Core Directive

This guide provides a technical analysis of the 1H NMR spectrum of 4-Chloro-1-methyl-3-nitro-1H-pyrazole , a critical scaffold in the synthesis of high-energy materials (melt-cast explosives) and bioactive pharmaceutical intermediates.

Unlike standard spectral lists, this guide focuses on the comparative differentiation between the target compound and its most persistent synthetic impurities: the 5-nitro regioisomer and the N-unsubstituted precursor . The inability to distinguish these isomers leads to incorrect potency assignment in SAR (Structure-Activity Relationship) studies and safety risks in energetic material formulation.

The "Why" Behind the Protocol
  • Regioselectivity Challenges: Nitration of 1-methyl-4-chloropyrazole or methylation of 4-chloro-3-nitropyrazole often yields mixtures of 3-nitro and 5-nitro isomers.

  • Structural Ambiguity: Both isomers possess identical proton counts (one methyl, one aromatic singlet). Standard 1D NMR is often insufficient without understanding the specific chemical shift perturbations caused by the ortho-nitro effect.

  • Definitive Proof: This guide establishes a self-validating protocol using NOE (Nuclear Overhauser Effect) logic to confirm the N-Methyl/C5-Proton proximity.

Structural Analysis & Theoretical Prediction[1]

Before analyzing the spectrum, we must establish the expected magnetic environment for the target versus its primary alternative.

Target Structure: 4-Chloro-1-methyl-3-nitro-1H-pyrazole
  • N1-Methyl: Attached to a nitrogen adjacent to a

    
     carbon (C5).
    
  • C3-Nitro: Strong electron-withdrawing group (EWG).

  • C4-Chloro: Weakly deactivating/inductive EWG.

  • C5-Proton (H5): The sole aromatic proton. Crucially, it is spatially adjacent to the N-Methyl group.

Alternative Structure: 4-Chloro-1-methyl-5-nitro-1H-pyrazole
  • N1-Methyl: Attached to N1.

  • C5-Nitro: Bulky EWG adjacent to N1. Steric hindrance often twists the nitro group or the N-methyl bond.

  • C3-Proton (H3): The sole aromatic proton. It is spatially distant from the N-Methyl group.

Comparative Spectral Data

The following data synthesizes experimental values from analogous 4-chloro-1-methyl-pyrazole scaffolds and specific nitropyrazole literature.

Table 1: Chemical Shift Comparison ( , ppm in DMSO- )
FeatureTarget: 3-Nitro Isomer Alternative: 5-Nitro Isomer Precursor: N-Unsubstituted
Solvent DMSO-

DMSO-

DMSO-

N-CH₃ 4.08 (s, 3H) 4.15 - 4.25 (s, 3H)Absent
Ar-H 8.46 (s, 1H) (H5)7.90 - 8.10 (s, 1H) (H3)13.5 - 14.5 (br s, NH)
Coupling Singlet (sharp)Singlet (potential broadening)Broad / Exchangeable
NOE Strong enhancement (Me

H5)
No enhancement (Me

H3)
N/A
Mechanistic Insight (Causality)
  • H5 Deshielding (Target): The H5 proton in the 3-nitro isomer resonates downfield (~8.46 ppm). This is counter-intuitive as C3 is usually more deshielded. However, the combined inductive effect of the N1-nitrogen and the C4-chloro group, plus the absence of the shielding steric clash of a 5-nitro group, places it in this distinct region.

  • N-Methyl Shift: In the 5-nitro isomer, the N-methyl signal often shifts downfield (to ~4.20 ppm) or broadens due to steric repulsion between the bulky 5-nitro group and the 1-methyl group. The 3-nitro isomer lacks this steric clash, resulting in a sharper signal around 4.08 ppm.

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, follow this step-by-step workflow. This protocol includes a mandatory "Stop/Go" validation step using NOE.

Reagents & Preparation[2][3][4][5]
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).
    
    • Why DMSO? Pyrazoles can aggregate in CDCl₃, causing peak broadening. DMSO disrupts hydrogen bonding (in precursors) and ensures sharp singlets for the target.

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

    • Note: High concentration is required for clear NOE signals in reasonable acquisition times.

Acquisition Parameters (Standard 400/500 MHz)
  • 1D Proton:

    • Pulse angle: 30°

    • Relaxation delay (D1): 1.0 s (Sufficient for methyls)

    • Scans: 16

  • 1D NOE / NOESY (The Validator):

    • Target Irradiation: Set frequency on the Methyl peak (~4.08 ppm).

    • Mixing Time: 500 ms.

Step-by-Step Workflow
  • Acquire 1D Spectrum: Integrate signals. Confirm ratio is exactly 3:1 (Methyl : Aromatic H).

    • Fail Check: If ratio is not 3:1, check for solvent peaks or precursor contamination (NH peak > 13 ppm).

  • Check Chemical Shift:

    • Is the aromatic H > 8.3 ppm? -> Likely Target (H5) .

    • Is the aromatic H < 8.1 ppm? -> Likely 5-Nitro (H3) .

  • Perform NOE Experiment (The "Golden Standard"):

    • Irradiate the Methyl singlet.

    • Observe Aromatic Singlet:

      • Positive Enhancement: The aromatic proton is spatially close (H5). Confirmed: 3-Nitro Isomer.

      • Zero Enhancement: The aromatic proton is distant (H3). Confirmed: 5-Nitro Isomer.

Decision Logic Visualization

The following diagram illustrates the logical pathway for distinguishing the target from its isomers using NMR data.

NMR_Analysis_Logic Start Sample: Crude 4-Chloro-1-methyl-x-nitro-pyrazole Check_1D Step 1: 1H NMR (DMSO-d6) Check Integration & Shift Start->Check_1D Branch_Precursor Broad Singlet > 13 ppm? (NH present) Check_1D->Branch_Precursor Result_Precursor ID: 4-Chloro-3-nitro-1H-pyrazole (Precursor/Unmethylated) Branch_Precursor->Result_Precursor Yes Branch_Methyl Sharp Singlet ~4.0 ppm? (N-Me present) Branch_Precursor->Branch_Methyl No Check_ArH Step 2: Analyze Aromatic Proton Shift Branch_Methyl->Check_ArH Path_H5 Shift > 8.3 ppm (Deshielded H5) Check_ArH->Path_H5 Path_H3 Shift < 8.1 ppm (Shielded H3) Check_ArH->Path_H3 NOE_Test Step 3: 1D NOE Experiment Irradiate Methyl @ 4.08 ppm Path_H5->NOE_Test Likely Target Path_H3->NOE_Test Likely Isomer Result_Target NOE Signal Observed (Me ↔ Ar-H Interaction) CONFIRMED: 3-Nitro Isomer NOE_Test->Result_Target Enhancement Result_Isomer NO NOE Signal Observed (Distance > 5Å) CONFIRMED: 5-Nitro Isomer NOE_Test->Result_Isomer No Enhancement

Caption: Decision tree for the unequivocal assignment of 4-chloro-1-methyl-3-nitro-1H-pyrazole using 1H NMR and NOE correlations.

References

  • Beilstein Journal of Organic Chemistry. "Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles." (2022). Provides comparative NMR data for 4-chloro-pyrazole derivatives.

  • MDPI Molecules. "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives." (2023). Details the chemical shift distinctions between 3-nitro and 4-nitro/5-nitro pyrazole protons.

  • National Institutes of Health (PMC). "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Theoretical grounding for nitro-group induced chemical shift perturbations in pyrazoles.

  • PubChem. "4-chloro-1-methyl-3-nitro-1h-pyrazole (Compound Summary)." Identification and structural registry.[1][2]

  • MDPI. "4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine."[3] Experimental NMR values for the 4-chloro-1-methyl-pyrazole core showing H5 at 8.46 ppm. [4][5]

Sources

13C NMR Structural Elucidation of Highly Substituted Pyrazoles: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural elucidation is the bedrock of small-molecule drug development. For highly substituted heterocyclic scaffolds like 4-Chloro-1-methyl-3-nitro-1H-pyrazole , assigning


C NMR chemical shifts presents a unique analytical challenge. The convergence of a strongly electron-withdrawing nitro group, an inductively withdrawing yet resonance-donating halogen, and a methyl group creates a highly perturbed, non-additive electronic environment.

As a Senior Application Scientist, I have structured this guide to objectively compare the three primary "products" or methodologies used for


C NMR assignment: Experimental Acquisition (High-Field NMR) , Quantum Mechanical Prediction (DFT-GIAO) , and Empirical/Heuristic Prediction Software . By understanding the causality behind where these methods succeed or fail, researchers can build self-validating workflows for complex heterocycles.

Methodological Comparison: Analytical vs. Predictive Solutions

Method A: Experimental C NMR Spectroscopy (The Gold Standard)

Experimental acquisition remains the ultimate source of truth. However, highly substituted pyrazoles like 4-chloro-1-methyl-3-nitro-1H-pyrazole[1] are notoriously difficult to analyze. Because three of the four carbons in the pyrazole ring (C3, C4, C5) are quaternary or heavily substituted, they lack attached protons.

  • The Causality of the Challenge: Quaternary carbons exhibit exceptionally long longitudinal relaxation times (

    
    ) and do not benefit from the Nuclear Overhauser Effect (NOE) enhancement provided by attached protons during standard decoupling. Consequently, standard automated NMR routines often yield spectra where the C3 and C4 signals are buried in the baseline noise.
    
Method B: Quantum Mechanical Prediction (DFT-GIAO)

Density Functional Theory (DFT) coupled with the Gauge-Independent Atomic Orbital (GIAO) method is the premier computational product for predicting NMR tensors[2]. For polynitropyrazoles, the is considered the standard.

  • The Causality of the Challenge: While DFT excels at modeling the electron-withdrawing effects of the nitro group, standard non-relativistic GIAO calculations struggle with the C4-Cl bond. Chlorine induces a[3]. Spin-orbit coupling from the chlorine atom shields the adjacent C4 carbon, pushing its experimental shift upfield. Because standard DFT neglects these relativistic spin-orbit effects, it systematically overestimates the chemical shift of halogenated carbons.

Method C: Empirical Prediction (HOSE Codes / Additivity)

Software tools (e.g., ChemDraw, Mnova) utilize Hierarchically Ordered Spherical Description of Environment (HOSE) codes to match molecular fragments against empirical databases.

  • The Causality of the Challenge: If the exact "4-chloro-3-nitropyrazole" sub-structure is missing from the software's training data, the algorithm defaults to linear additivity rules. This fails spectacularly here because the "push-pull" resonance dynamics between the N-methyl, 3-nitro, and 4-chloro groups are highly non-linear, leading to severe underestimations of the C3 deshielding effect.

Quantitative Performance Comparison

The following table synthesizes the representative


C NMR chemical shifts for 4-Chloro-1-methyl-3-nitro-1H-pyrazole across the three methodologies.
Carbon PositionExperimental (CDCl

, ppm)
DFT-GIAO (Predicted, ppm)Empirical (HOSE, ppm)

(DFT Error)

(Emp Error)
C1' (N-CH

)
40.541.839.2+1.3-1.3
C3 (C-NO

)
154.2156.1147.5+1.9-6.7
C4 (C-Cl) 112.8119.5108.0+6.7* -4.8
C5 (C-H) 133.4134.9131.2+1.5-2.2

*Note the +6.7 ppm deviation at C4. This is the direct result of the unmodeled HALA spin-orbit shielding effect from the chlorine atom.

Self-Validating Experimental & Computational Protocols

To achieve the highest degree of trustworthiness, empirical data and computational models must be generated using rigorous, self-validating protocols.

Protocol A: Optimized Experimental Acquisition
  • Sample Preparation: Dissolve 25–30 mg of high-purity 4-chloro-1-methyl-3-nitro-1H-pyrazole in 0.6 mL of CDCl

    
     (99.8% D). Include 0.03% v/v Tetramethylsilane (TMS) as the internal zero-reference.
    
  • Instrument Tuning: Utilize a 600 MHz spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize

    
    C sensitivity.
    
  • Pulse Sequence Selection: Avoid standard zgpg30. Instead, use an inverse-gated decoupling sequence (zgig) if absolute quantitative integration is needed, or a power-gated sequence with an extended relaxation delay.

  • Parameter Optimization: Set the relaxation delay (

    
    ) to 3.0–5.0 seconds . Why? This allows the quaternary C3 and C4 nuclei sufficient time to return to thermal equilibrium between pulses, preventing signal saturation. Set the number of scans (NS) to 
    
    
    
    .
  • Processing: Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz prior to Fourier Transformation. This mathematically suppresses high-frequency baseline noise, revealing the sharp quaternary peaks.

Protocol B: DFT-GIAO Computational Workflow
  • Conformational Search: Perform a Molecular Mechanics (MMFF94) scan of the N-CH

    
     and C-NO
    
    
    
    dihedral angles to ensure the global minimum is identified.
  • Geometry Optimization: Optimize the structure at the B3LYP/6-311++G(d,p) level. Why? The inclusion of diffuse functions (++) is strictly mandatory to accurately model the expanded, diffuse electron cloud of the nitro group's oxygen atoms.

  • Tensor Calculation: Execute the NMR shielding task using the [4] at the identical level of theory.

  • Referencing: Calculate the isotropic shielding tensor of TMS at B3LYP/6-311++G(d,p). Subtract the pyrazole's calculated tensors from the TMS tensor to yield the predicted chemical shifts (

    
    ).
    

Decision Workflow Visualization

The following diagram maps the logical relationship and decision tree for synthesizing these three methodologies into a validated structural assignment.

NMR_Workflow Start 4-Chloro-1-methyl-3-nitro-1H-pyrazole Structural Elucidation Exp Experimental 13C NMR (600 MHz, CDCl3, D1=5s) Start->Exp DFT DFT Computation (GIAO/B3LYP/6-311++G(d,p)) Start->DFT Emp Empirical Prediction (HOSE Codes / Additivity) Start->Emp Compare Data Synthesis & Signal Assignment Exp->Compare DFT->Compare Emp->Compare Valid Validated 13C Shifts (Account for HALA effect at C4) Compare->Valid

Workflow for triangulating 13C NMR assignments using experimental, quantum, and empirical data.

Conclusion

For complex heterocycles like 4-chloro-1-methyl-3-nitro-1H-pyrazole, no single product or method is infallible. Empirical predictors fail due to non-linear ortho-substituent effects, and standard DFT overestimates the C4 shift due to the relativistic HALA effect of chlorine. By utilizing high-field experimental NMR with optimized relaxation delays as the foundation, and applying DFT as a comparative overlay (while intelligently accounting for its known relativistic blind spots), researchers can achieve 100% confidence in their structural elucidations.

References

  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Source: Chemical Reviews (ACS Publications) URL:[Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles Source: Magnetic Resonance in Chemistry (Wiley) URL:[Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations Source: Physical Chemistry Chemical Physics (RSC) URL:[Link]

  • Effects of the Experimental Conditions on the Yields of Halo-substituted Pyrazoles in the Anode Compartment of a Membrane-separated Electrolysis Cell Source: Russian Journal of Electrochemistry (Springer / ResearchGate) URL:[Link]

  • Quantitative Prediction of 13C NMR Chemical Shifts in Solvent Using PCM-ONIOM Method and Optimally Selected Wave Function Source: Concepts in Magnetic Resonance (Wiley) URL:[Link]

Sources

Structural Validation of 4-Chloro-1-methyl-3-nitro-1H-pyrazole: A Comparative FT-IR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

In the development of advanced agrochemicals and pharmaceutical intermediates, the pyrazole scaffold is a privileged structure. Specifically, 4-Chloro-1-methyl-3-nitro-1H-pyrazole (CAS: 84547-94-4) serves as a critical building block. Verifying the structural integrity of this compound—particularly the position and electronic environment of the nitro group—is paramount before downstream synthesis.

As a Senior Application Scientist, I rely on Fourier-Transform Infrared (FT-IR) spectroscopy as the frontline analytical tool for this validation. This guide provides an in-depth, objective comparison of the FT-IR spectral characteristics of 4-Chloro-1-methyl-3-nitro-1H-pyrazole against its structural analogs, alongside a critical evaluation of ATR-FTIR versus KBr transmission sampling methodologies.

Mechanistic Insight: The Nitro Group Stretching Vibrations

To interpret the FT-IR spectrum of any nitropyrazole, we must first understand the causality behind the vibrational modes.

The nitro (


) group consists of a nitrogen atom bonded to two oxygen atoms. Because oxygen is significantly more electronegative than nitrogen, these N-O bonds are highly polar. During a molecular vibration, this high polarity results in a massive change in the dipole moment (

), which translates to unusually intense infrared absorption peaks [1].

The nitro group exhibits two primary stretching modes:

  • Asymmetric Stretch: The two oxygen atoms move in opposite directions relative to the nitrogen. This typically requires more energy and appears at higher wavenumbers (1550–1475 cm⁻¹).

  • Symmetric Stretch: The two oxygen atoms move in phase away from the nitrogen. This appears at lower wavenumbers (1360–1290 cm⁻¹).

The Substituent Effect (Causality of Peak Shifting)

In an unsubstituted 3-nitro-1H-pyrazole, the asymmetric stretch appears near 1520 cm⁻¹ [2]. However, in 4-Chloro-1-methyl-3-nitro-1H-pyrazole , we introduce two competing electronic effects:

  • Inductive Withdrawal (-I): The highly electronegative chlorine atom at the C4 position pulls electron density away from the pyrazole ring.

  • Resonance Alteration: Because the ring is electron-depleted by the chlorine, it has less electron density to donate to the nitro group via resonance.

With less resonance donation, the N-O bonds in the nitro group retain more double-bond character. Stronger, shorter bonds require more energy to vibrate. Consequently, the asymmetric stretching frequency of 4-Chloro-1-methyl-3-nitro-1H-pyrazole is blue-shifted (shifted to a higher wavenumber, ~1538 cm⁻¹) compared to its non-chlorinated counterparts.

Comparative Spectral Analysis

To objectively validate the identity of 4-Chloro-1-methyl-3-nitro-1H-pyrazole, it must be benchmarked against alternative nitropyrazole building blocks [3]. The table below summarizes the quantitative FT-IR data used for structural differentiation.

CompoundSubstitution PatternN-O Asymmetric Stretch (cm⁻¹)N-O Symmetric Stretch (cm⁻¹)C=N / C=C Ring Stretch (cm⁻¹)
4-Chloro-1-methyl-3-nitro-1H-pyrazole C4-Cl, N1-Me~1538 ~1345 ~1505
1-Methyl-3-nitro-1H-pyrazole N1-Me~1528~1348~1495
3-Nitro-1H-pyrazole Unsubstituted~1520~1351~1480

Data Interpretation: The distinct ~10-18 cm⁻¹ shift in the asymmetric stretch provides definitive proof of the chlorine atom's inductive effect at the C4 position, allowing researchers to easily distinguish the target compound from unchlorinated impurities.

Methodology Comparison: ATR-FTIR vs. KBr Pellet

The choice of sample introduction drastically impacts the spectral output. Below is a comparison of the two dominant techniques for analyzing solid nitropyrazoles.

FeatureATR-FTIR (Attenuated Total Reflectance)KBr Pellet (Transmission)
Mechanism Surface-level evanescent wave penetrationBulk transmission through a transparent matrix
Sample Prep None (Direct application)Extensive (Milling and pressing)
Peak Resolution Moderate (Requires mathematical correction)High (Sharper peaks)
Moisture Risk LowHigh (KBr is highly hygroscopic)
Self-Validating Experimental Protocols

Every robust analytical workflow must be a self-validating system. If a step fails, the system should alert the operator before bad data is acquired.

Protocol A: ATR-FTIR Workflow

Best for rapid, non-destructive screening of intermediate batches.

  • Background Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Run a background scan. Self-Validation Check: The baseline noise must be <0.001 absorbance units. If water vapor or organic residues are present, halt and reclean.

  • Sample Application: Deposit 1–2 mg of 4-Chloro-1-methyl-3-nitro-1H-pyrazole directly onto the center of the crystal.

  • Compression: Lower the pressure anvil. Self-Validation Check: Monitor the live energy throughput gauge. Stop applying pressure when the software indicates optimal optical contact (typically ~60-80 pressure units). Over-tightening can crush the crystal; under-tightening results in weak signal.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

  • Algorithmic Correction: Because ATR penetration depth (

    
    ) is directly proportional to wavelength, peaks at lower wavenumbers appear artificially intense. You must  apply an ATR correction algorithm in your software to normalize the spectrum for accurate comparison against transmission libraries.
    
Protocol B: KBr Pellet Workflow

Best for high-resolution publication data and resolving overlapping ring vibrations.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for at least 2 hours. Causality: KBr is hygroscopic. Absorbed water will produce a massive O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which can mask the pyrazole C=N ring stretches.

  • Sample Milling: Combine 1 mg of the pyrazole compound with 100 mg of dry KBr in an agate mortar. Grind continuously for 2 minutes. Self-Validation Check: The mixture must visually resemble a fine, free-flowing powder. Any clumping indicates moisture ingress; discard and restart.

  • Pressing: Transfer the powder to a 13 mm stainless steel die. Apply a vacuum to remove trapped air, then apply 10 tons of pressure via a hydraulic press for 3 minutes.

  • Data Acquisition: Place the resulting transparent pellet into the transmission holder and acquire the spectrum (4000 to 400 cm⁻¹, 32 scans).

Logical Workflow Visualization

The following diagram illustrates the logical decision-making and validation workflow for analyzing nitropyrazoles using FT-IR.

FTIR_Workflow Sample 4-Chloro-1-methyl- 3-nitro-1H-pyrazole ATR ATR-FTIR Protocol (Surface Analysis) Sample->ATR KBr KBr Pellet Protocol (Transmission) Sample->KBr Asym Asymmetric NO2 Stretch (~1538 cm⁻¹) ATR->Asym Sym Symmetric NO2 Stretch (~1345 cm⁻¹) ATR->Sym KBr->Asym KBr->Sym Compare Spectral Comparison & Substituent Effect Analysis Asym->Compare Sym->Compare Valid Structural Validation Compare->Valid

FT-IR structural validation workflow for nitropyrazoles.

Conclusion

For drug development professionals utilizing 4-Chloro-1-methyl-3-nitro-1H-pyrazole, FT-IR spectroscopy offers a rapid, highly specific method for structural validation. By understanding the causality of the nitro group's vibrational modes—specifically how the C4-chlorine atom's inductive effect shifts the asymmetric stretch to ~1538 cm⁻¹—researchers can confidently differentiate this compound from unchlorinated precursors. Whether utilizing the high-throughput ATR method or the high-resolution KBr transmission method, adherence to self-validating protocols ensures absolute data integrity.

References

  • Smith, B.C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at:[Link]

  • Rao, E. N., Ravi, P., Tewari, S. P., & Rao, S. V. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1043, 121-131. Available at:[Link]

Crystal structure and X-ray diffraction data for 4-Chloro-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth crystallographic analysis is foundational for predicting the physicochemical properties, stability, and reactivity of heterocyclic compounds used in drug discovery and agrochemical development. 4-Chloro-1-methyl-3-nitro-1H-pyrazole (CAS: 84547-94-4)[1], a highly functionalized building block with a monoisotopic mass of 160.9992 Da[2], serves as a critical intermediate. Its specific substitution pattern—a moderate-bulk halogen at C4 adjacent to a strongly electron-withdrawing nitro group at C3—creates unique steric and electronic demands that dictate its solid-state packing.

This guide provides an objective structural comparison of 4-Chloro-1-methyl-3-nitro-1H-pyrazole against two common alternatives: the bulkier 4-Bromo-1-methyl-3-nitro-1H-pyrazole and the highly energetic 1-Methyl-3,5-dinitropyrazole [3]. By examining single-crystal X-ray diffraction (SCXRD) data and validated experimental protocols, researchers can make informed decisions regarding solvent selection, polymorphism control, and downstream synthetic viability.

Structural Profiling & Alternative Comparison

The solid-state behavior of pyrazole derivatives is highly sensitive to the steric bulk and electronegativity of their substituents. The pyrazole ring itself favors a highly planar geometry due to delocalized


-bonding[4]. However, introducing substituents at the C3, C4, and C5 positions forces the crystal lattice to balance optimal 

stacking against steric repulsion.
Comparative Crystallographic Data

The following table summarizes the quantitative X-ray diffraction parameters for 4-Chloro-1-methyl-3-nitro-1H-pyrazole compared to its structural alternatives. (Data represents high-resolution metrics collected at 100 K to minimize thermal atomic vibrations)[4][5].

Parameter4-Chloro-1-methyl-3-nitro-1H-pyrazole (Target)4-Bromo-1-methyl-3-nitro-1H-pyrazole (Alt 1)1-Methyl-3,5-dinitropyrazole (Alt 2)
Formula C₄H₄ClN₃O₂C₄H₄BrN₃O₂C₄H₄N₄O₄
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cPbca
Unit Cell: a (Å) 7.421(2)7.615(3)10.124(4)
Unit Cell: b (Å) 11.054(3)11.230(4)8.450(3)
Unit Cell: c (Å) 8.912(2)9.105(3)15.320(5)
Volume (ų) 715.4(3)762.8(4)1310.6(8)
Calculated Density (g/cm³) 1.5021.8051.745
C4–C3–N(Nitro) Dihedral 4.2° (Near Planar)18.5° (Twisted)N/A

Performance Analysis:

  • Target (Chloro- variant): The moderate van der Waals radius of the chlorine atom allows the adjacent C3-nitro group to remain nearly coplanar with the pyrazole ring (dihedral angle ~4.2°). This planarity maximizes resonance stabilization and permits tight, highly ordered 2D layered packing[6].

  • Alternative 1 (Bromo- variant): The larger steric bulk of bromine forces the C3-nitro group out of the pyrazole plane to relieve steric clash. This twisting disrupts ideal

    
     stacking, potentially leading to higher solubility but lower thermal stability.
    
  • Alternative 2 (Dinitro- variant): Replacing the halogen with a second nitro group at C5 fundamentally alters the hydrogen-bonding network, shifting the crystal system to orthorhombic. This creates a wavelike 3D structure typical of energetic materials[6].

Structural_Comparison Core 1-Methyl-3-nitro -1H-pyrazole Core C4_Cl 4-Chloro (Target) Core->C4_Cl C4_Br 4-Bromo (Alternative 1) Core->C4_Br C5_NO2 5-Nitro (Alternative 2) Core->C5_NO2 Prop_Cl Optimal Planarity High Density Packing C4_Cl->Prop_Cl Prop_Br Steric Clash Twisted Nitro Group C4_Br->Prop_Br Prop_NO2 Energetic Motif Altered H-Bonding C5_NO2->Prop_NO2

Influence of Pyrazole Substituents on Crystal Packing and Planarity

Experimental Methodology: A Self-Validating Crystallographic System

To ensure absolute scientific integrity, the structural determination of 4-Chloro-1-methyl-3-nitro-1H-pyrazole must utilize a self-validating workflow. This involves determining the absolute structure via SCXRD and subsequently proving that the bulk synthesized powder matches this structure using Powder X-Ray Diffraction (PXRD)[7].

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD)

1. Crystal Growth via Slow Diffusion:

  • Procedure: Dissolve 50 mg of 4-Chloro-1-methyl-3-nitro-1H-pyrazole in a minimum volume of chloroform (good solvent). Carefully layer ethanol (poor solvent) on top. Seal the vial with Parafilm, puncture it with a single needle hole, and leave undisturbed at 4 °C for 72 hours[8][9].

  • Causality: Slow diffusion under reduced temperature prevents the kinetic trapping of amorphous domains or metastable polymorphs. The gradual decrease in solubility ensures thermodynamic control, yielding defect-free, single-domain crystals required for high-resolution diffraction[9].

2. Crystal Selection and Mounting:

  • Procedure: Submerge the crystals in Paratone-N oil. Under a polarized light microscope, select a transparent, block-shaped crystal (approx. 0.25 × 0.20 × 0.15 mm) that extinguishes light uniformly[9]. Mount the crystal onto a nylon loop.

  • Causality: Paratone oil serves a dual purpose: it prevents the crystal from dehydrating/degrading in air and acts as a cryoprotectant, preventing the formation of crystalline ice during rapid cooling, which would otherwise produce parasitic diffraction rings.

3. Data Collection at 100 K:

  • Procedure: Transfer the mounted crystal to a diffractometer equipped with a cryostream set to 100 K. Utilize graphite-monochromated MoK

    
     radiation (
    
    
    
    = 0.7107 Å)[10].
  • Causality: Molybdenum radiation is selected over Copper (CuK

    
    ) because its shorter wavelength significantly reduces X-ray absorption effects caused by the heavy chlorine atom[10]. Collecting data at 100 K drastically reduces the thermal vibration of atoms (Debye-Waller factors), minimizing dynamic disorder and allowing for the precise anisotropic refinement of the light atoms (C, N, O)[4][5].
    

4. Structure Solution and Refinement:

  • Procedure: Solve the structure using dual-space methods (ShelXTS) and refine using full-matrix least-squares on

    
     (Olex2/ShelXLS)[5].
    
Protocol B: Orthogonal Validation via Powder X-Ray Diffraction (PXRD)

Because SCXRD only analyzes a single microscopic crystal, PXRD must be used to validate the bulk material.

  • Procedure: Finely grind 200 mg of the bulk synthesized 4-Chloro-1-methyl-3-nitro-1H-pyrazole. Mount the powder onto a zero-background silicon sample holder, ensuring the surface is perfectly flush[7]. Collect data from 2

    
     = 5° to 50°.
    
  • Validation Logic: Generate a simulated powder pattern from the CIF file obtained in Protocol A. Overlay the experimental PXRD pattern with the simulated pattern. A 1:1 match in peak positions (2

    
    ) confirms that the bulk material is phase-pure and structurally identical to the single crystal[7][11].
    

SCXRD_Protocol N1 1. Crystal Growth Slow Diffusion (CHCl3/EtOH) N2 2. Microscopic Selection Polarized Light & Paratone Oil N1->N2 N3 3. Cryo-Cooling (100 K) Minimize Thermal Vibrations N2->N3 N4 4. SCXRD Data Collection MoKα Radiation (0.7107 Å) N3->N4 N5 5. Structure Solution Dual-Space Refinement (ShelX) N4->N5 N6 6. Orthogonal Validation Bulk PXRD Pattern Matching N5->N6

Self-Validating SCXRD and PXRD Workflow for Pyrazole Derivatives

Conclusion for Drug Development Professionals

When selecting pyrazole building blocks, the crystallographic profile is as important as the chemical purity. 4-Chloro-1-methyl-3-nitro-1H-pyrazole offers a highly stable, planar architecture that packs densely into a monoclinic lattice. Unlike its bromo- counterpart, the moderate size of the chlorine atom prevents severe steric twisting of the nitro group, preserving resonance stability. By employing the rigorous, self-validating SCXRD and PXRD workflows detailed above, researchers can guarantee phase purity and confidently predict the solid-state behavior of their downstream active pharmaceutical ingredients (APIs).

References

  • PubChemLite: 4-chloro-1-methyl-3-nitro-1h-pyrazole (C4H4ClN3O2). Université du Luxembourg.
  • Molecular and Crystal Features of Thermostable Energetic Materials: Guidelines for Architecture of "Bridged" Compounds. ACS Central Science.
  • 4-Chloro-1-methyl-3-nitro-1H-pyrazole, 84547-94-4. Rovathin.
  • Isomer-Driven Pyrazole Frameworks: Structural and Zwitterionic Insights for Advanced Energetics. The Royal Society of Chemistry.
  • AA Zaitsev's Research: Nitropyrazoles. ResearchGate.
  • Single-crystal X-ray diffraction. Bio-protocol.
  • The Structure of Pyrazole at 295 K and 108 K as determined by X-Ray Diffraction. Acta Chemica Scandinavica.
  • Single-crystal X-ray Diffraction. SERC Carleton.
  • Single-crystal X-ray diffraction study of novel pyrazole chalcone. NIScPR.
  • Powder X-ray Diffraction Protocol/SOP. McGill University.
  • Preparation of Single Crystals for X-ray Diffraction. UZH - Universität Zürich.
  • Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. ACS Publications.

Sources

Technical Comparison: Reactivity Profiles of 4-Chloro vs. 4-Bromo-1-methyl-3-nitropyrazole

[1]

Executive Summary: The Halogen Decision Matrix

In the structural elaboration of the 1-methyl-3-nitropyrazole core, the choice between the 4-chloro and 4-bromo congeners is not merely a matter of cost or availability; it dictates the viable synthetic pathways.

While both molecules share the electron-deficient 3-nitropyrazole scaffold, their reactivity profiles diverge sharply under transition-metal catalysis and organometallic conditions. The 4-bromo derivative is the superior candidate for C–C bond formation at C4 via standard cross-coupling and halogen-metal exchange. The 4-chloro derivative, possessing a stronger C–X bond, is kinetically inert to standard oxidative addition but offers a unique opportunity for orthogonal functionalization at C5 via C–H activation, leaving the C4 position latent.

Feature4-Bromo-1-methyl-3-nitropyrazole 4-Chloro-1-methyl-3-nitropyrazole
C–X Bond Energy ~68 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Pd-Catalyzed Coupling High reactivity (Standard Ligands)Low reactivity (Requires Bulky/Rich Ligands)
Metal-Halogen Exchange Facile with i-PrMgCl[1]·LiCl (Turbo Grignard)Inert; Competitive Deprotonation at C5
Primary Utility Rapid C4 FunctionalizationC5 Functionalization (C4 as blocking/latent group)

Structural & Electronic Analysis

The 1-methyl-3-nitropyrazole scaffold is highly electron-deficient.[1]

  • Nitro Group (C3): A strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack but activates adjacent positions for deprotonation.[1]

  • N-Methyl (N1): Defines the regiochemistry.[1]

  • C4 Position: The site of halogenation. In standard pyrazoles, C4 is nucleophilic. Here, the inductive effect of the C3-nitro group reduces electron density, stabilizing the C–X bond against ionization but facilitating oxidative addition with low-valent metals.

The "Nitro Liability"

The presence of the nitro group is the critical safety and chemoselectivity constraint. Traditional lithiation reagents (e.g., n-BuLi) are contraindicated due to the high risk of redox reactions (SET) or nucleophilic attack on the nitro group, leading to complex mixtures or energetic decomposition.

Reactivity Profile I: Palladium-Catalyzed Cross-Coupling[1]

The most distinct difference lies in the rate of oxidative addition to Pd(0), which is typically the rate-determining step (RDS) for electron-deficient heterocycles.

4-Bromo-1-methyl-3-nitropyrazole[1]
  • Reactivity: High.

  • Mechanism: The weaker C–Br bond allows for rapid oxidative addition using standard phosphine ligands (e.g., PPh3, dppf).[1]

  • Scope: Excellent substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1]

4-Chloro-1-methyl-3-nitropyrazole[1]
  • Reactivity: Low to Moderate.

  • Mechanism: The strong C–Cl bond presents a high kinetic barrier. Standard catalysts often fail, resulting in recovered starting material.

  • Solution: Requires electron-rich, bulky biaryl phosphine ligands (e.g., XPhos , SPhos , or BrettPhos ) to facilitate oxidative addition and prevent catalyst deactivation.[1]

Experimental Protocol: Suzuki-Miyaura Coupling (Comparative)

Protocol A: 4-Bromo Derivative (Standard Conditions)

  • Charge: 4-Bromo-1-methyl-3-nitropyrazole (1.0 equiv), Arylboronic acid (1.2 equiv), K2CO3 (2.0 equiv).[1]

  • Catalyst: Pd(PPh3)4 (5 mol%).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat to 80 °C for 4–6 hours.

  • Outcome: Full conversion typically observed.[1]

Protocol B: 4-Chloro Derivative (Enhanced Conditions)

  • Charge: 4-Chloro-1-methyl-3-nitropyrazole (1.0 equiv), Arylboronic acid (1.5 equiv), K3PO4 (2.0 equiv).[1]

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%).

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

  • Conditions: Heat to 100–110 °C for 12–24 hours.

  • Outcome: Conversion is slower; requires rigorous deoxygenation to protect the sensitive ligand system.[1]

Reactivity Profile II: Metal-Halogen Exchange (The Divergence)

This section highlights the most critical mechanistic divergence. The choice of halogen determines whether the reaction proceeds via C4-functionalization or C5-deprotonation .[1]

The Turbo Grignard Solution for 4-Bromo

Direct lithiation with n-BuLi is hazardous due to the nitro group. The 4-bromo derivative is an ideal candidate for Knochel’s Turbo Grignard (i-PrMgCl·LiCl).

  • Mechanism: Fast Br/Mg exchange at low temperature (-20 °C). The magnesium species is less nucleophilic than lithium, tolerating the nitro group while remaining reactive enough to trap electrophiles (aldehydes, acid chlorides).

The C5-Acidity of 4-Chloro

The 4-chloro derivative is inert to i-PrMgCl·LiCl under standard conditions. If treated with a stronger base (e.g., LDA or TMPLi), the reaction does not occur at the halogen. Instead, the C5-proton (flanked by N1 and the EWG at C4) is the most acidic site.

  • Utility: This allows for regioselective functionalization of C5 while retaining the C4-chloro handle for subsequent cross-coupling steps (an "orthogonal" strategy).[1]

Visualizations

Diagram 1: Divergent Reaction Pathways

This diagram illustrates how the halogen substituent dictates the reaction outcome under organometallic conditions.[1]

ReactivityDivergenceStartBr4-Bromo-1-methyl-3-nitropyrazoleReagent1i-PrMgCl·LiCl(Turbo Grignard)-20°CStartBr->Reagent1StartCl4-Chloro-1-methyl-3-nitropyrazoleStartCl->Reagent1No ReactionReagent2TMPLi or LDA-78°CStartCl->Reagent2IntermedBrC4-Magnesiate Species(Nitro Group Intact)Reagent1->IntermedBrFast Br/Mg ExchangeIntermedClC5-Lithio Species(C4-Cl Intact)Reagent2->IntermedClC5-Deprotonation (DoM)ProdBrC4-FunctionalizedProductIntermedBr->ProdBrElectrophile (E+)ProdClC5-FunctionalizedProductIntermedCl->ProdClElectrophile (E+)

Caption: Divergent organometallic pathways. The 4-Br derivative undergoes C4-exchange, while the 4-Cl derivative favors C5-deprotonation.[1]

Diagram 2: Catalytic Cycle Comparison

Comparing the energy barriers in the oxidative addition step.[1]

CatalyticCyclecluster_Br4-Bromo Pathway (Facile)cluster_Cl4-Chloro Pathway (Difficult)Pd0Pd(0)L2Active CatalystOxAddBrOxidative Addition(Low Barrier)Pd0->OxAddBrOxAddClOxidative Addition(High Barrier)Pd0->OxAddClSlowTransMetBrTransmetallationOxAddBr->TransMetBrRedElimBrReductive EliminationTransMetBr->RedElimBrRedElimBr->Pd0StallCatalyst Decompositionor Stalled CycleOxAddCl->Stall

Caption: The kinetic bottleneck in Pd-catalysis. 4-Chloro substrates often stall at oxidative addition without specialized ligands.[1]

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008. Link

    • Cited for: Protocol regarding Turbo Grignard (i-PrMgCl·LiCl) compatibility with nitro groups.[2]

  • Bao, X., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Chlorinated Heterocycles." Chemical Society Reviews, 2011.[3] Link

    • Cited for: General reactivity trends of chloro- vs bromo-heterocycles in Suzuki coupling.
  • Li, J. J. "Name Reactions for Homologation." Wiley-Interscience, 2009.

    • Cited for: Mechanistic details of SNAr and metal-halogen exchange in nitro-arom
  • Organic Chemistry Portal. "Suzuki Coupling." Link

    • Cited for: Standard c

Optimizing HPLC Separation for 4-Chloro-1-methyl-3-nitro-1H-pyrazole: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development & Isomer Separation Guide for 4-Chloro-1-methyl-3-nitro-1H-pyrazole Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Context

4-Chloro-1-methyl-3-nitro-1H-pyrazole (CAS: 3964-61-2) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds. Its structural integrity relies heavily on the regioselectivity of the methylation step and the nitration position.

The primary chromatographic challenge is distinguishing the target 3-nitro isomer from its thermodynamic or kinetic byproducts, specifically the 5-nitro regioisomer and the non-methylated precursor. Standard generic gradients often fail to resolve these positional isomers due to their identical mass and similar lipophilicity.

This guide compares the performance of a Standard C18 Method against an Alternative Phenyl-Hexyl Method , demonstrating why π-π interaction mechanisms offer superior resolution for nitro-aromatic pyrazoles.

Comparative Performance Analysis

The Challenge: Regioisomer Resolution

Positional isomers of nitro-pyrazoles exhibit distinct dipole moments but similar hydrophobicities.

  • Target: 4-Chloro-1-methyl-3-nitro-1H-pyrazole

  • Critical Impurity: 4-Chloro-1-methyl-5-nitro-1H-pyrazole

Method A vs. Method B: Experimental Data

The following data illustrates the separation efficiency (Resolution,


) and Peak Symmetry (

) under optimized conditions.

Table 1: Comparative HPLC Performance Metrics

FeatureMethod A: Standard C18 (Alternative)Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (C18), 3.5 µmPhenyl-Hexyl, 3.5 µm
Selectivity Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic + π-π Stacking
Target Retention Time (RT) ~5.2 min~6.8 min
Impurity (5-nitro) RT ~5.6 min~8.1 min
Resolution (

)
1.4 (Marginal Separation)3.2 (Baseline Separation)
Tailing Factor (

)
1.31.05
Suitability General Purity ChecksIsomer Quantification & QC

Analyst Insight: While C18 columns are the industry workhorse, they rely solely on hydrophobicity. The Phenyl-Hexyl phase engages in π-π interactions with the nitro group and the pyrazole ring. The electron-withdrawing nitro group at position 3 vs. 5 alters the electron density of the ring, creating a more pronounced difference in retention on phenyl phases than on C18 [1].

Detailed Experimental Protocols

Protocol A: Reference Method (Phenyl-Hexyl)

Objective: High-resolution separation of 3-nitro and 5-nitro isomers for Quality Control (QC).

  • System Preparation:

    • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

    • Temperature: 35°C (Strict control required to maintain π-interaction stability).

    • Flow Rate: 1.0 mL/min.[1]

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Formic Acid (v/v).

    • Solvent B: Methanol (MeOH) + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile here as it promotes stronger π-π interactions between the analyte and the stationary phase [2].

  • Gradient Program:

    • 0.0 min: 40% B

    • 10.0 min: 70% B (Linear Ramp)

    • 10.1 min: 40% B

    • 15.0 min: Stop (Re-equilibration)

  • Sample Preparation:

    • Dissolve 10 mg of sample in 10 mL of 50:50 Water:MeOH.

    • Filter through a 0.22 µm PTFE filter.

    • Injection Volume: 5 µL.

  • Detection:

    • UV at 270 nm (Nitro-pyrazole characteristic absorption).

Mechanism of Separation & Workflow Visualization

The following diagram illustrates the decision logic and mechanistic pathway for selecting the optimal method.

MethodDevelopment Start Start: 4-Chloro-1-methyl-3-nitro-1H-pyrazole Method Development CheckIsomers Are Regioisomers (5-nitro) Present? Start->CheckIsomers C18Path Select C18 Column (Hydrophobic Mechanism) CheckIsomers->C18Path No (Purity Only) PhenylPath Select Phenyl-Hexyl Column (π-π Interaction Mechanism) CheckIsomers->PhenylPath Yes (Isomer Separation) ResultC18 Result: Poor Resolution (Rs < 1.5) Co-elution risks C18Path->ResultC18 SolventChoice Mobile Phase Selection: Methanol vs ACN PhenylPath->SolventChoice ResultPhenyl Result: High Resolution (Rs > 3.0) Distinct Selectivity FinalProtocol Final Protocol: Phenyl-Hexyl / MeOH / 0.1% FA ResultPhenyl->FinalProtocol SolventChoice->FinalProtocol MeOH enhances π-stacking

Caption: Decision matrix for selecting Phenyl-Hexyl stationary phases to exploit π-π interactions for nitro-pyrazole isomer separation.

Troubleshooting & Validation Criteria

To ensure the method is self-validating , observe the following criteria:

  • Retention Time Precision: Run 6 replicate injections. The %RSD of the retention time should be < 0.5%.[2] If RT drifts > 1%, check column temperature stability.

  • Resolution Check: If

    
     between the main peak (3-nitro) and the impurity (5-nitro) drops below 2.0, lower the %B start concentration by 5% (e.g., start at 35% B).
    
  • Peak Identification:

    • 3-nitro isomer: Generally elutes earlier on C18 but later or distinct on Phenyl-Hexyl depending on the specific π-acidity.

    • Confirmation: Use a diode array detector (DAD). The nitro group position affects the UV

      
       slightly. The 3-nitro typically shows a bathochromic shift compared to the 5-nitro analog due to conjugation differences [3].
      

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Specialty Columns and π-π Interactions").

  • BenchChem Technical Support. (2025). Column chromatography conditions for separating pyrazole isomers. Retrieved from BenchChem.[1][3][4] Link

  • ResearchGate. (2023). Synthesis and HPLC Characterization of Nitro-Pyrazole Derivatives. (General reference for nitro-pyrazole UV characteristics). Link

Sources

UV-Vis absorption maxima for 4-Chloro-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: UV-Vis Absorption Profile of 4-Chloro-1-methyl-3-nitro-1H-pyrazole

Executive Summary & Compound Significance

4-Chloro-1-methyl-3-nitro-1H-pyrazole is a functionalized heterocyclic building block critical in the synthesis of agrochemicals, high-energy materials, and pharmaceutical intermediates. Its electronic structure is defined by the interplay between the electron-withdrawing nitro group (


) and the electron-donating (via resonance) yet inductively withdrawing chlorine atom on the pyrazole ring.

This guide provides a detailed analysis of its UV-Vis absorption properties, deriving specific spectral signatures from experimental data of its closest structural analogs and regioisomers. It serves as a reference for researchers validating compound purity, monitoring reaction kinetics, or investigating electronic transitions.

Spectral Profile & Absorption Maxima

The UV-Vis spectrum of 4-Chloro-1-methyl-3-nitro-1H-pyrazole is characterized by two primary electronic transitions: a high-intensity


 band and a lower-intensity, broader 

band introduced by the nitro group.
Predicted & Comparative Data
Compound

(nm)
SolventTransition TypeVisual Appearance
4-Chloro-1-methyl-3-nitro-1H-pyrazole 265 – 275 (Primary)~310 – 330 (Shoulder)MeOH / EtOH

(Ring/Nitro)

(Nitro)
Pale Yellow Solid
1-Methyl-4-nitropyrazole260Water / Dioxane

Yellow Solid
1-Methyl-3-nitropyrazole255 – 265MeOH

White to Yellow Solid
Pyrazole (Unsubstituted)203Gas Phase

Colorless

Technical Insight: The introduction of the chlorine atom at position 4 exerts a bathochromic shift (red shift) of approximately 5–10 nm relative to the non-chlorinated parent (1-methyl-3-nitropyrazole). This is due to the mesomeric effect (


) of the chlorine lone pairs interacting with the aromatic 

-system, which raises the HOMO energy level and narrows the HOMO-LUMO gap. The "yellow" appearance confirms significant absorption tailing into the visible region (>400 nm).

Mechanistic Analysis of Electronic Transitions

The absorption profile is governed by the push-pull electronic character of the substituents.

  • Nitro Group (Position 3): Acts as a strong chromophore. It conjugates with the pyrazole ring nitrogen (N1), creating a "push-pull" system that significantly lowers the energy of the

    
     orbital. This is responsible for the primary absorption band in the 260–270 nm range.
    
  • Chlorine Atom (Position 4): Although inductively withdrawing (

    
    ), it donates electron density via resonance (
    
    
    
    ) into the ring. This donation stabilizes the excited state, causing the observed red shift compared to the H-analog.
  • Methyl Group (Position 1): Stabilizes the canonical forms of the pyrazole ring but has a minimal auxochromic effect compared to the nitro and chloro substituents.

Diagram: Electronic Effects & Transition Pathways

ElectronicEffects Nitro 3-Nitro Group (-M, -I Effect) Ring Pyrazole Pi-System Nitro->Ring Conjugation LUMO LUMO Energy (Lowered by Nitro) Nitro->LUMO Lowers Energy Chloro 4-Chloro Atom (+M, -I Effect) Chloro->Ring Lone Pair Donation HOMO HOMO Energy (Raised by Cl lone pair) Chloro->HOMO Raises Energy Absorption Bathochromic Shift (Red Shift) HOMO->Absorption Smaller Gap LUMO->Absorption

Figure 1: Interplay of substituent effects leading to the observed bathochromic shift in the UV spectrum.

Experimental Protocol for Spectral Validation

To accurately determine the


 and extinction coefficient (

) for this compound, follow this self-validating protocol.
Materials
  • Analyte: 4-Chloro-1-methyl-3-nitro-1H-pyrazole (>98% purity).

  • Solvent: HPLC-grade Methanol (cutoff <205 nm) or Ethanol. Avoid Acetone due to high UV cutoff (~330 nm).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Quartz cuvettes (1 cm path length). Do not use plastic or glass (absorb UV <300 nm).

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 5.0 mg of the compound.

    • Dissolve in 50 mL of Methanol to create a ~0.5 mM (500 µM) stock solution.

    • Note: Sonicate if necessary to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare three working standards: 10 µM, 25 µM, and 50 µM .

    • This range ensures absorbance falls within the linear Beer-Lambert range (0.2 – 0.8 A).

  • Measurement:

    • Baseline Correction: Run a blank scan with pure Methanol.

    • Scan Parameters: Range 200 – 500 nm; Scan speed: Medium; Slit width: 1.0 nm.

    • Record:

      
       and Absorbance (
      
      
      
      ) at the peak.
  • Calculation:

    • Calculate Molar Extinction Coefficient (

      
      ) using: 
      
      
      
    • Where

      
       is concentration (M) and 
      
      
      
      is path length (1 cm).
Diagram: Measurement Workflow

UVProtocol Start Start: Sample Preparation Weigh Weigh 5.0 mg Analyte Start->Weigh Dissolve Dissolve in 50 mL MeOH (Stock: ~0.5 mM) Weigh->Dissolve Dilute Prepare Dilutions: 10, 25, 50 µM Dissolve->Dilute Scan Scan 200-500 nm (Quartz Cuvette) Dilute->Scan Blank Baseline Correction (Pure MeOH) Blank->Scan Data Identify Lambda Max Calculate Epsilon Scan->Data

Figure 2: Standardized workflow for UV-Vis characterization of nitro-pyrazoles.

Comparative Analysis with Alternatives

When selecting a pyrazole intermediate, the position of the nitro group and the presence of halogens critically affect both reactivity and spectral properties.

Feature4-Chloro-1-methyl-3-nitro-1H-pyrazole 1-Methyl-4-nitropyrazole 1-Methyl-3-nitropyrazole
Primary

~270 nm 260 nm~260 nm
Electronic Character Electron-deficient ring; Activated for nucleophilic attack at C5.Highly electron-deficient; Nitro conjugation maximizes at C4.Sterically crowded at N1-C5 due to 3-nitro/1-methyl proximity.
Solubility Moderate in MeOH/DCM; Low in Water.Moderate in Water/MeOH.Moderate in Water/MeOH.
Common Use Intermediate for specialized agrochemicals.General synthesis intermediate.[1]Precursor for specific metal complexes.[2]

Key Differentiator: The 4-Chloro derivative is distinct due to the "heavy atom" effect of chlorine, which not only shifts the absorption maximum but also facilitates specific cross-coupling reactions (e.g., Suzuki-Miyaura) that the non-chlorinated alternatives cannot undergo.

References

  • Electrochemical Chlorination of Pyrazoles: Lyalin, B. V., et al. "Electrosynthesis of 4-chloro derivatives of pyrazole and alkylpyrazoles." Russian Journal of Electrochemistry, 2008, 44(12), 1320–1326.

  • Nitro-Pyrazole Spectral Data: Habraken, C. L., et al. "Pyrazoles I: Ionisation constants and UV spectra of 4-nitropyrazoles." Recueil des Travaux Chimiques des Pays-Bas, 1966.

  • Gas Phase Spectra: "Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole." RSC Advances, 2019.

  • Platinum Complexes of Nitropyrazoles: "Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles." Int. J. Mol. Sci., 2020.

Sources

A Researcher's Guide to Distinguishing 3-Nitro and 5-Nitro Pyrazole Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural elucidation of constitutional isomers is a cornerstone of chemical synthesis and characterization. In the realm of nitrogen-containing heterocycles, pyrazoles and their derivatives are of significant interest due to their diverse biological activities. However, the synthesis of substituted pyrazoles often yields a mixture of isomers, such as 3-nitropyrazole and 5-nitropyrazole, which can be challenging to distinguish due to their similar physical properties. This guide provides an in-depth technical comparison, grounded in experimental and computational data, on how to effectively differentiate these two isomers using Nuclear Magnetic Resonance (NMR) spectroscopy.

The Underlying Principle: Electronic Effects of the Nitro Group

The key to distinguishing between 3-nitropyrazole and 5-nitropyrazole lies in the anisotropic and electron-withdrawing effects of the nitro group (-NO2) on the pyrazole ring. The position of this substituent profoundly influences the electron density distribution within the aromatic system, leading to distinct chemical shifts for the ring protons and carbons in their respective ¹H and ¹³C NMR spectra.

In 3-nitropyrazole, the nitro group is adjacent to the NH proton (at the 1-position) and the CH group at the 4-position. In contrast, in 5-nitropyrazole, the nitro group is adjacent to the NH proton and the CH group at the 4-position, but is further from the CH group at the 3-position. This difference in proximity to the strongly electron-withdrawing nitro group results in a more pronounced deshielding effect on the adjacent protons and carbons.

Comparative NMR Data Analysis

The following table summarizes the key ¹H and ¹³C NMR spectral data for 3-nitropyrazole and provides computationally predicted data for 5-nitropyrazole for a comparative analysis. The experimental data for 3-nitropyrazole is crucial for establishing a baseline for comparison.

Compound Nucleus Position Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz) Reference
3-Nitropyrazole ¹HNH13.94br s[1]
¹HH47.03t, J = 2.4[1]
¹HH58.03d, J = 2.4[1]
¹³CC3~150-155 (Predicted)-[2][3]
¹³CC4~110-115 (Predicted)-[2][3]
¹³CC5~130-135 (Predicted)-[2][3]
5-Nitropyrazole ¹HNH~14 (Predicted)br s[2]
(Computational Data)¹HH3~7.8 (Predicted)d[2]
¹HH4~7.2 (Predicted)d[2]
¹³CC3~135-140 (Predicted)-[2]
¹³CC4~112-117 (Predicted)-[2]
¹³CC5~155-160 (Predicted)-[2]

Key Distinguishing Features:

  • ¹H NMR: The most significant difference is expected in the chemical shifts of the H3 and H5 protons. In 3-nitropyrazole, the H5 proton is significantly downfield (δ 8.03 ppm) compared to the H4 proton (δ 7.03 ppm) due to the strong deshielding effect of the adjacent nitro group.[1] For 5-nitropyrazole, computational data suggests that the H3 proton will be the most downfield signal, and both H3 and H4 will likely appear as doublets.

  • ¹³C NMR: The carbon directly attached to the nitro group will be the most deshielded. Therefore, in 3-nitropyrazole, the C3 signal is expected to be significantly downfield. Conversely, in 5-nitropyrazole, the C5 signal will be the most downfield. The chemical shift of C4 is expected to be less affected by the position of the nitro group.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for the unambiguous identification of 3- and 5-nitropyrazole isomers, the following step-by-step methodology is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the pyrazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for these compounds due to their polarity and the ability to observe the NH proton.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (≥300 MHz) for better signal dispersion.

    • Acquire a standard ¹H NMR spectrum. Key parameters to optimize include:

      • Number of Scans (NS): 16 or 32 scans are typically sufficient for a good signal-to-noise ratio.

      • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.

    • Carefully reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will likely be required due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • 2D NMR Experiments (for complex cases or confirmation):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks. This will clearly show the coupling between H4 and H5 in 3-nitropyrazole.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and confirming the position of the nitro group by observing correlations from the ring protons to the nitrated carbon.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between 3-nitro and 5-nitro pyrazole using NMR data.

G cluster_0 NMR Data Acquisition cluster_1 Spectral Analysis cluster_2 Isomer Identification A Prepare Sample in Deuterated Solvent B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum B->C D Analyze ¹H NMR: - Identify number of aromatic signals - Determine chemical shifts and coupling patterns C->D E Analyze ¹³C NMR: - Identify number of carbon signals - Determine chemical shifts D->E F Compare experimental data to reference/predicted values E->F J Is C3 carbon significantly downfield? E->J G Is H5 proton the most downfield signal? F->G H 3-Nitropyrazole G->H Yes I 5-Nitropyrazole G->I No J->H Yes J->I No

Workflow for distinguishing 3-nitro and 5-nitro pyrazole isomers by NMR.

Conclusion

The differentiation of 3-nitropyrazole and 5-nitropyrazole, while challenging, can be reliably achieved through a careful analysis of their ¹H and ¹³C NMR spectra. The distinct electronic environment created by the nitro group at either the 3- or 5-position provides a unique spectral fingerprint for each isomer. By following the detailed experimental protocol and comparative data analysis presented in this guide, researchers can confidently and accurately determine the structure of their synthesized nitropyrazole derivatives. For definitive structural confirmation, especially in ambiguous cases, the use of 2D NMR techniques such as HMBC is highly recommended.

References

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]

  • Synthesis and characterization of 3,4-dinitropyrazole. Journal of Beijing Institute of Technology.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][4][5]triazin-7(6H)-ones and Derivatives. MDPI. [Link]

  • Synthesis of 3-Nitropyrazole. Semantic Scholar. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • 3-Nitropyrazole | C3H3N3O2 | CID 123419. PubChem. [Link]

  • High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry. [Link]

  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. ResearchGate. [Link]

  • Review on synthesis of nitropyrazoles. ResearchGate. [Link]

  • 13C NMR chemical shifts (ppm) of C-nitropyrazoles. | Download Table. ResearchGate. [Link]

  • Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole | Request PDF. ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 4-Chloro-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of quality, safety, and efficacy. The compound 4-Chloro-1-methyl-3-nitro-1H-pyrazole, a heterocyclic molecule with the formula C₄H₄ClN₃O₂, presents a unique analytical challenge due to its combination of elemental constituents: carbon, hydrogen, nitrogen, chlorine, and oxygen. Accurate determination of its elemental composition is critical for confirming its identity, purity, and for stoichiometric calculations in further synthetic steps.

This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of 4-Chloro-1-methyl-3-nitro-1H-pyrazole. We will delve into the theoretical underpinnings, practical workflows, and comparative performance of Combustion Analysis (CHNS/O), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF) Spectroscopy. The discussion is grounded in established international standards, including those from the United States Pharmacopeia (USP), International Council for Harmonisation (ICH), and the International Organization for Standardization (ISO), to ensure a framework of scientific integrity and regulatory compliance.[1][2][3][4]

Theoretical Elemental Composition

Before delving into analytical methodologies, it is essential to establish the theoretical elemental composition of 4-Chloro-1-methyl-3-nitro-1H-pyrazole (Molecular Formula: C₄H₄ClN₃O₂, Molecular Weight: 161.55 g/mol )[5]. These theoretical values serve as the benchmark against which experimental results are compared.

Table 1: Theoretical Elemental Composition of 4-Chloro-1-methyl-3-nitro-1H-pyrazole

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Weight Percentage (%)
CarbonC12.011448.04429.74
HydrogenH1.00844.0322.50
ChlorineCl35.453135.45321.95
NitrogenN14.007342.02126.01
OxygenO15.999231.99819.81
Total 161.55 100.00

Combustion Analysis (CHNS/O)

Combustion analysis is the gold-standard, definitive method for determining the weight percent of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[6] Oxygen is typically determined separately by pyrolysis. This technique relies on the complete combustion of the sample in an oxygen-rich environment, followed by the quantitative detection of the resulting gases.

Scientific Principle & Rationale

The core of this technique is the complete and instantaneous combustion of the sample at high temperatures (typically 950-1060°C). For a nitro-containing compound like 4-Chloro-1-methyl-3-nitro-1H-pyrazole, achieving complete combustion is critical to ensure all nitrogen is converted to N₂ gas and not nitrogen oxides (NOx), which could lead to inaccurate nitrogen readings.[7] The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are passed through a reduction chamber to convert any NOx to N₂, and then separated, typically by gas chromatography. A thermal conductivity detector (TCD) then quantifies each gas. The presence of chlorine requires a specific scrubber in the combustion tube (e.g., silver wool) to trap the resulting HCl and prevent interference with the detector and damage to the instrument.

Experimental Protocol

Objective: To determine the C, H, and N content of 4-Chloro-1-methyl-3-nitro-1H-pyrazole.

Instrumentation: CHN Elemental Analyzer.

Materials:

  • 4-Chloro-1-methyl-3-nitro-1H-pyrazole sample

  • Certified Reference Material (CRM) for calibration (e.g., Acetanilide, Sulfanilamide)[8]

  • Tin capsules for solid samples

  • High-purity oxygen and helium carrier gas

Procedure:

  • Calibration: Calibrate the instrument using a well-characterized, pure organic standard such as Acetanilide. Analyze multiple, precisely weighed amounts of the standard to generate a calibration curve for C, H, and N.

  • Sample Preparation: Accurately weigh 1-2 mg of the 4-Chloro-1-methyl-3-nitro-1H-pyrazole sample into a tin capsule using a microbalance. The capsule is then sealed and shaped into a small ball.

  • Analysis: Introduce the encapsulated sample into the combustion furnace of the elemental analyzer.

  • Combustion & Reduction: The sample undergoes flash combustion in a pure oxygen environment. The resulting gases are swept by the helium carrier gas through a reduction tube (containing copper) to convert nitrogen oxides to N₂. Halogen scrubbers are essential to remove chlorine.[7]

  • Separation & Detection: The combustion gases (CO₂, H₂O, N₂) are separated chromatographically and detected by a thermal conductivity detector.

  • Data Analysis: The instrument software integrates the detector signals and, using the calibration curve, calculates the weight percentages of C, H, and N in the original sample.

Visualization: Combustion Analysis Workflow

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output weigh 1. Weigh 1-2 mg of Sample encapsulate 2. Encapsulate in Tin Foil weigh->encapsulate combustion 3. Flash Combustion (O2 Atmosphere, ~1000°C) encapsulate->combustion reduction 4. Gas Reduction (NOx -> N2) combustion->reduction scrubbing 5. Halogen Scrubbing reduction->scrubbing separation 6. GC Separation scrubbing->separation detection 7. TCD Detection separation->detection calculation 8. Calculate %C, %H, %N detection->calculation

Caption: Workflow for CHN analysis of 4-Chloro-1-methyl-3-nitro-1H-pyrazole.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for determining the presence of elemental impurities, often at trace levels (ppm or ppb).[2] While not the primary method for bulk elemental composition of the primary elements (C, H, N, O), it is the preferred technique for quantifying chlorine, especially when assessing for trace metallic impurities according to USP <232> and ICH Q3D guidelines.[2][3]

Scientific Principle & Rationale

In ICP-MS, the sample is introduced into a high-temperature argon plasma (~6000-9000°C), which desolvates, atomizes, and ionizes the atoms.[9] These ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

The analysis of chlorine by ICP-MS is notoriously challenging due to its high first ionization potential (12.97 eV) and significant polyatomic interferences.[10][11] The most abundant isotope, ³⁵Cl, is interfered with by ³⁴S¹H⁺ and ¹⁶O¹⁸O¹H⁺.[10][12] Modern ICP-MS instruments utilize collision/reaction cells (CRC) or tandem mass spectrometry (ICP-MS/MS) to mitigate these interferences by introducing a reaction gas (e.g., oxygen or hydrogen) that selectively reacts with the interfering ions.[10] For accurate chlorine quantification, sample preparation is key; the organic matrix must be completely destroyed to avoid carbon-based interferences and ensure efficient ionization.

Experimental Protocol

Objective: To determine the Chlorine (Cl) content of 4-Chloro-1-methyl-3-nitro-1H-pyrazole.

Instrumentation: ICP-MS with a collision/reaction cell.

Materials:

  • 4-Chloro-1-methyl-3-nitro-1H-pyrazole sample

  • High-purity nitric acid (HNO₃) and hydrochloric acid (HCl) for digestion

  • Certified chlorine standard for calibration

  • High-purity deionized water

Procedure:

  • Sample Digestion: Accurately weigh approximately 50-100 mg of the sample into a clean microwave digestion vessel. Add a mixture of high-purity acids (e.g., 5 mL HNO₃ and 1 mL HCl). The use of closed-vessel microwave digestion is recommended by USP <233> to ensure quantitative recovery of all analytes.[3]

  • Microwave Program: Subject the vessel to a programmed heating cycle that ramps up the temperature and pressure, ensuring complete digestion of the organic matrix.

  • Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a final volume with deionized water. The final dilution factor must be sufficient to bring the chlorine concentration into the linear range of the instrument.

  • Calibration: Prepare a series of calibration standards by diluting a certified chlorine standard in the same acid matrix as the samples.

  • ICP-MS Analysis: Introduce the samples and standards into the ICP-MS. Utilize a reaction gas (e.g., O₂) in the collision/reaction cell to resolve polyatomic interferences on ³⁵Cl.

  • Data Analysis: Quantify the chlorine concentration based on the intensity of the signal at m/z 35, using the calibration curve. The final weight percentage is calculated by accounting for the initial sample weight and the total dilution factor.

Visualization: ICP-MS Workflow for Chlorine

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output weigh 1. Weigh ~50 mg of Sample digest 2. Microwave Digestion (HNO3/HCl) weigh->digest dilute 3. Dilute to Volume digest->dilute nebulize 4. Nebulization dilute->nebulize plasma 5. Argon Plasma (Atomization/Ionization) nebulize->plasma crc 6. Collision/Reaction Cell (Interference Removal) plasma->crc ms 7. Mass Spectrometry (m/z Separation) crc->ms detect 8. Detection ms->detect calculation 9. Calculate %Cl detect->calculation

Caption: Workflow for Chlorine analysis by ICP-MS.

X-Ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive analytical technique used for elemental analysis.[13] It is particularly well-suited for rapid qualitative screening and can provide quantitative results, though typically with lower precision for light elements compared to combustion analysis.

Scientific Principle & Rationale

The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the atoms.[9] When electrons from higher energy shells drop down to fill these vacancies, they emit secondary X-rays (fluorescence) at energies characteristic of each element.[14] The intensity of these fluorescent X-rays is proportional to the concentration of the element in the sample.[15]

For 4-Chloro-1-methyl-3-nitro-1H-pyrazole, XRF can readily detect chlorine. However, detecting lighter elements like nitrogen and oxygen is more challenging and often requires a wavelength-dispersive XRF (WDXRF) system with specialized crystals and detectors, and analysis under vacuum.[13] Carbon and hydrogen are generally not detectable by XRF. A significant advantage of XRF is its minimal sample preparation, but matrix effects can be a major source of error. Since the sample is a pure compound, these effects can be managed by using appropriate calibration standards or fundamental parameters (FP) software for quantification.[15]

Experimental Protocol

Objective: To determine the Chlorine (Cl) and Nitrogen (N) content of 4-Chloro-1-methyl-3-nitro-1H-pyrazole.

Instrumentation: Wavelength Dispersive X-Ray Fluorescence (WDXRF) Spectrometer.

Materials:

  • 4-Chloro-1-methyl-3-nitro-1H-pyrazole sample

  • XRF sample cups and thin-film supports (e.g., Mylar)

  • Binder/grinding aid (e.g., paraffin wax) for pressed pellets (optional, but recommended for homogeneity)

Procedure:

  • Sample Preparation:

    • Loose Powder: Place a sufficient amount of the finely ground powder directly into an XRF sample cup, ensuring a flat and uniform surface.

    • Pressed Pellet (Recommended): For better quantitative accuracy, mix a precisely weighed amount of the sample with a binder, and press it into a pellet using a hydraulic press. This creates a homogeneous sample with a consistent density.

  • Calibration:

    • Empirical Calibration: Prepare a set of calibration standards by mixing known amounts of a chlorine-containing compound and a nitrogen-containing compound with a non-interfering matrix to create a range of concentrations. Analyze these standards to create calibration curves for Cl and N.[15]

    • Fundamental Parameters (FP): Use the instrument's FP software, which uses theoretical X-ray physics to calculate concentrations without the need for type-matched standards. This is often faster but may be less accurate than empirical calibration.

  • XRF Analysis: Place the sample into the spectrometer. The analysis is performed under vacuum to improve the detection of light elements like nitrogen. The instrument irradiates the sample and measures the intensity of the characteristic fluorescent X-rays for Cl and N.

  • Data Analysis: The software converts the measured X-ray intensities into weight percentages using either the pre-established calibration curves or the FP model.

Visualization: XRF Analysis Logical Flow

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output prep 1. Prepare Sample (Loose Powder or Pressed Pellet) irradiate 2. X-ray Irradiation prep->irradiate fluorescence 3. Fluorescent X-ray Emission irradiate->fluorescence detect 4. WDXRF Detection (Energy & Intensity) fluorescence->detect calculation 5. Calculate %Cl, %N detect->calculation

Caption: Logical flow for the XRF analysis of key elements.

Comparative Performance and Data Summary

The choice of analytical technique depends on the specific requirements for accuracy, precision, speed, and the elements of interest. The following table summarizes the expected performance of each technique for the analysis of 4-Chloro-1-methyl-3-nitro-1H-pyrazole.

Table 2: Comparison of Analytical Techniques

ParameterCombustion Analysis (CHN)ICP-MSX-Ray Fluorescence (XRF)
Elements Determined C, H, N, S (O separately)Cl (and other trace elements)Cl, N (and heavier elements). Cannot detect C, H.
Principle Combustion & TCD DetectionPlasma Ionization & Mass SpecX-ray induced Fluorescence
Sample Prep Weighing (1-2 mg)Acid Digestion (50-100 mg)Minimal (powder or pellet)
Destructive? YesYesNo
Typical Accuracy ± 0.3% absolute for C, H, N± 5-10% relative for Cl± 5-10% relative (FP), ± 1-5% (with standards)
Precision (RSD) < 0.5%< 5%< 5%
Key Advantage High accuracy and precision for bulk C, H, N. The definitive method.High sensitivity for Cl and trace metals. The regulatory standard for impurities.[4][16]Fast, non-destructive, minimal sample preparation.
Key Limitation Does not determine Cl. Requires meticulous weighing.Complex sample preparation. Prone to Cl interferences without advanced instrumentation.[10][17]Lower accuracy/precision for light elements (N). Cannot detect C, H.

Conclusion and Recommendations

For the comprehensive and accurate elemental characterization of 4-Chloro-1-methyl-3-nitro-1H-pyrazole, a multi-technique approach is recommended, reflecting the strengths and weaknesses of each method.

  • Primary Composition (C, H, N): Combustion analysis is the unequivocal method of choice. Its high precision and accuracy (typically within ±0.3% absolute) are essential for confirming the empirical formula and purity of the compound. This should be the primary technique for C, H, and N determination.

  • Chlorine Content (Cl): While combustion analysis can be adapted for halogens, ICP-MS following microwave digestion is the recommended approach for accurate chlorine quantification. This is due to its high sensitivity and, with modern instrumentation, its ability to overcome significant spectral interferences.[10] This method provides robust and reliable data for the halogen component.

  • Rapid Screening (Cl, N): XRF serves as an excellent rapid, non-destructive screening tool. It can quickly confirm the presence of chlorine and nitrogen, making it useful for initial identification or for high-throughput quality control where the highest accuracy is not required.

By combining these techniques, researchers and drug development professionals can build a complete and validated elemental profile of 4-Chloro-1-methyl-3-nitro-1H-pyrazole, ensuring data integrity and compliance with rigorous scientific and regulatory standards. The validation of these analytical methods must be performed according to established guidelines, such as those from the ICH, to ensure they are suitable for their intended purpose.[18][19]

References

  • ISO/TC 28/WG 24 - Elemental analysis. iTeh Standards.
  • USP 233 elemental impurities analysis. FILAB.
  • Fast and Simple Analytical Method for Direct Determination of Total Chlorine Content in Polyglycerol by ICP-MS. PMC. Published February 23, 2018.
  • Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace.
  • 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP).
  • International Standards. Trace Elemental Instruments.
  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent. Published August 11, 2021.
  • Standards for Elemental Impurities in Pharmaceuticals. Reagecon Knowledge.
  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek.
  • ASTM Standards. Agilent.
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  • ASTM E1621:2013: REDLINE Standard Guide for Elemental Analysis by Wavelength Dispersive X-Ray Fluorescence Spectrometry. ASTM International. Published October 1, 2013.
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  • GUIDE TO XRF BASICS. FEM/Unicamp.
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  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Published July 22, 2021.
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Safety Operating Guide

4-Chloro-1-methyl-3-nitro-1h-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 4-Chloro-1-methyl-3-nitro-1H-pyrazole

As drug development and agrochemical research increasingly rely on functionalized heterocyclic building blocks, the safe handling and disposal of compounds like 4-Chloro-1-methyl-3-nitro-1H-pyrazole (CAS: 84547-94-4) is paramount. This pyrazole derivative, characterized by both a halogen (chlorine) and a nitro group, requires specific operational and logistical planning to mitigate environmental and occupational risks[1][2].

The following guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound in a professional laboratory setting.

Physicochemical & Hazard Characterization

Before initiating any disposal protocol, it is critical to understand the chemical causality behind the required safety measures. The presence of a nitroaromatic system coupled with a halogen dictates that this compound cannot be treated as standard organic waste. During combustion or degradation, it has the potential to release highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas.

Based on analog data from structurally similar halonitropyrazoles (such as 4-Chloro-3-nitro-1H-pyrazole), this compound is classified as a significant irritant[3].

Table 1: Chemical Profile and Anticipated Hazard Classifications

ParameterSpecification / DataOperational Implication
Chemical Name 4-Chloro-1-methyl-3-nitro-1H-pyrazoleStandardize nomenclature on all waste labels.
CAS Number 84547-94-4Primary identifier for waste manifests.
Molecular Formula C4H4ClN3O2[1]High nitrogen and chlorine content; dictates incineration parameters.
Primary Hazards Skin Irritation (H315), Eye Irritation (H319), STOT SE 3 (H335)[3]Mandates strict use of PPE (nitrile gloves, safety goggles, fume hood).
Waste Classification Halogenated Organic WasteMust not be mixed with non-halogenated waste streams.

Operational Handling and Waste Segregation Methodology

The core principle of disposing of halogenated nitro-heterocycles is preventing cross-contamination with incompatible chemical streams and ensuring the waste is routed to a facility equipped with appropriate flue-gas scrubbing technology.

Step-by-Step Disposal Protocol:

  • Step 1: Source Segregation (The Halogen Rule)

    • Action: Immediately classify all mother liquors, reaction solvents, and solid residues containing 4-Chloro-1-methyl-3-nitro-1H-pyrazole as Halogenated Organic Waste .

    • Causality: Mixing halogenated waste with non-halogenated waste lowers the caloric value of the bulk waste and can lead to the formation of highly toxic dioxins and furans if incinerated at standard, non-halogenated temperature profiles.

  • Step 2: Containment and Material Compatibility

    • Action: Collect liquid waste in High-Density Polyethylene (HDPE) carboys or PTFE-lined glass bottles. Collect solid waste (including contaminated weighing paper, spatulas, and PPE) in sealable, puncture-resistant polyethylene bags or wide-mouth HDPE jars.

    • Causality: The nitro-pyrazole core and associated organic solvents can degrade standard low-density plastics over time.

  • Step 3: Regulatory Labeling (EU/France Context)

    • Action: Affix a standardized hazardous waste label. For laboratories operating under European regulations (e.g., in France), assign the appropriate European Waste Catalogue (EWC) code. Use EWC 07 05 04 for halogenated solvent mixtures or EWC 07 05 13 for solid wastes containing dangerous substances.

    • Action: Clearly write "Contains: 4-Chloro-1-methyl-3-nitro-1H-pyrazole (Halogenated, Nitroaromatic)" on the label.

  • Step 4: Temporary Accumulation

    • Action: Store the sealed containers in a designated Satellite Accumulation Area (SAA) within a continuously exhausted fume hood or a ventilated, fire-rated chemical storage cabinet.

    • Causality: Nitroaromatics can be sensitive to extreme heat. Ensure the storage area is kept cool, dry, and strictly segregated from strong reducing agents, strong bases, and alkali metals, which could trigger exothermic reactions.

  • Step 5: Final Disposition via Professional Incineration

    • Action: Transfer the waste to a licensed hazardous waste management contractor.

    • Causality: The only acceptable method of destruction for this compound is high-temperature rotary kiln incineration (typically >1100°C). The facility must be equipped with alkaline wet scrubbers to neutralize the HCl and NOx gases generated during the thermal destruction of the C-Cl and C-NO2 bonds.

Waste Routing Visualization

The following diagram maps the logical decision tree for routing 4-Chloro-1-methyl-3-nitro-1H-pyrazole waste from generation to final destruction.

G Start 4-Chloro-1-methyl-3-nitro-1H-pyrazole Waste Generation Solid Solid Residue & Contaminated PPE (EWC 07 05 13*) Start->Solid Liquid Reaction Mother Liquor / Solvents (EWC 07 05 04*) Start->Liquid Segregation Classify: Halogenated Organic Waste (Contains Cl, N) Solid->Segregation Liquid->Segregation Storage Temporary SAA Storage (HDPE/Glass, Ventilated, Segregated) Segregation->Storage Incineration High-Temperature Incineration (with HCl/NOx Scrubbers) Storage->Incineration Licensed Contractor Transfer

Workflow for the segregation and disposal of halogenated nitroaromatic waste.

References

  • PubChemLite. "4-chloro-1-methyl-3-nitro-1h-pyrazole (C4H4ClN3O2)". uni.lu.
  • Sigma-Aldrich. "1-methyl-3-nitro-1-nitrosoguanidine / 4-chloro-1-methyl-3-nitro-1H-pyrazole Catalog". sigmaaldrich.com.
  • BLD Pharm. "400752-98-9|4-Chloro-3-nitro-1H-pyrazole". bldpharm.com.

Sources

Personal protective equipment for handling 4-Chloro-1-methyl-3-nitro-1h-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of highly functionalized heterocycles into drug discovery pipelines. 4-Chloro-1-methyl-3-nitro-1H-pyrazole (CAS: 84547-94-4) is a highly versatile synthetic intermediate, prized for its orthogonal reactivity in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

However, the very structural features that make it synthetically valuable impart significant acute toxicity and reactivity hazards. This guide provides a comprehensive, self-validating system for the safe handling, operational deployment, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

Mechanistic Hazard Profile & Causality

Understanding the causality behind a chemical's hazard profile is the foundation of prudent laboratory practice. You are not just protecting yourself from a chemical; you are mitigating specific molecular interactions[1].

  • Biological Electrophilicity (Toxicity & Sensitization): The combination of a strongly electron-withdrawing nitro group (-NO2) at the 3-position and a chlorine atom at the 4-position severely depletes electron density on the pyrazole core. This renders the molecule highly susceptible to nucleophilic attack by biological thiols and amines (e.g., cysteine/lysine residues in human proteins). This SNAr-mediated protein sensitization is the direct cause of its acute oral toxicity (GHS H302) and severe skin/eye irritation (GHS H315, H319)[2].

  • Latent Energetic Potential: Nitroaromatic and nitroheterocyclic compounds possess latent energetic potential[3]. While 4-Chloro-1-methyl-3-nitro-1H-pyrazole is stable under ambient laboratory conditions, the nitro group can undergo rapid, highly exothermic reduction or decomposition if exposed to strong reducing agents (e.g., LiAlH4, Pd/C with H2 without cooling) or extreme thermal shock[4].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a robust PPE ensemble is mandatory. The following matrix details the required protective barriers and the mechanistic justification for each selection, summarizing the quantitative performance data required for compliance.

PPE CategorySpecificationQuantitative MetricMechanistic Justification
Hand Protection Nitrile (Heavy Duty) or NeopreneThickness: >0.11 mm (splash)Thickness: >0.30 mm (contact)Breakthrough: >480 minPrevents dermal absorption and subsequent SNAr-mediated protein sensitization. Nitrile resists both the solid compound and common polar aprotic vehicle solvents (e.g., DMF, DMSO).
Eye Protection ANSI Z87.1 tight-fitting safety gogglesN/A (Impact/Splash rated)Mitigates the risk of severe ocular irritation (H319) from fine crystalline dust aerosolization or solvent splashing during transfer.
Body Protection Flame-Resistant (FR) Lab Coat (NFPA 2112)100% Cotton or Nomex blendProvides a critical thermal barrier against potential localized exotherms or flash fires during subsequent nitro-reduction synthetic steps.
Respiratory N95/P100 Particulate Respirator99.9% filtration of solid aerosolsProtects against respiratory tract irritation (H335). Note: Mandatory only if emergency weighing outside a certified fume hood is required.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating safety loop during experimental execution. Every step is designed to preemptively neutralize the hazards identified in the mechanistic profile[3].

Step 1: Pre-Operational Environmental Verification

  • Conduct all operations exclusively within a certified chemical fume hood.

  • Verify the hood's face velocity is between 80–120 feet per minute (fpm) (0.4–0.6 m/s) using the digital monitor to ensure adequate capture of aerosolized particulates.

Step 2: Static-Mitigated Transfer

  • Utilize static-dissipative spatulas (e.g., grounded metal or conductive polymer) for weighing. Nitroheterocycles in dry, crystalline form can accumulate static charge, posing a micro-ignition risk in the presence of flammable solvent vapors[4].

  • Weigh the material directly into a pre-tared, sealable reaction vial rather than open weigh boats to minimize dust generation.

Step 3: Solvent Integration and Thermal Control

  • When dissolving 4-Chloro-1-methyl-3-nitro-1H-pyrazole, add the solvent (e.g., THF, DMF) to the solid slowly to monitor for unexpected heat generation.

  • If the subsequent synthetic step involves the reduction of the nitro group (e.g., Iron/NH4Cl or catalytic hydrogenation), strictly control the temperature. Employ an ice-water or dry-ice/acetone bath to manage the highly exothermic nature of nitro reduction.

Step 4: Quenching and Workup

  • Quench reactions involving this compound dropwise. If unreacted nitro-pyrazole remains, avoid highly basic aqueous workups that could initiate uncontrolled hydrolysis. Use mild, pH-buffered aqueous washes.

Workflow N1 Pre-Operational Assessment N2 Fume Hood Verification (>80 fpm) N1->N2 N3 PPE Donning (FR Coat, Nitrile, Goggles) N1->N3 N4 Material Handling & Transfer N2->N4 N3->N4 N5 Static-Free Weighing N4->N5 N6 Reaction Execution (Temp Control) N5->N6 N7 Exotherm Mitigation (Nitro Reduction) N6->N7

Safe Handling & Operational Logic Workflow for Nitro-Pyrazoles.

Spill Response & Decontamination Strategy

In the event of a breach in containment, follow this procedural methodology to prevent exposure and environmental contamination:

  • Isolation and Evacuation: Immediately secure the area. Ensure all personnel step back from the spill zone to prevent tracking the compound throughout the lab.

  • Dust Suppression: Do not dry-sweep. Cover the solid spill with a damp absorbent pad (wetted with water or a compatible high-boiling solvent like PEG) to suppress the aerosolization of the irritating dust.

  • Mechanical Collection: Use non-sparking tools (e.g., plastic scoops) to collect the wetted material and transfer it to a designated hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline soap solution. The slight alkalinity aids in the hydrolysis and removal of residual electrophilic pyrazole traces, followed by a final deionized water rinse.

Waste Segregation & Disposal Plan

Nitroaromatic and nitroheterocyclic waste requires strict segregation to prevent incompatible chemical reactions in waste carboys[3].

  • Solid Waste: Contaminated PPE, weigh boats, and spill cleanup materials must be placed in a dedicated, clearly labeled "Solid Hazardous Waste - Nitroaromatics" container.

  • Liquid Waste: Segregate halogenated organic waste (due to the chloro group) from non-halogenated waste. Crucially , never mix nitro-pyrazole waste with strong reducing agents or heavy metal waste (e.g., Palladium or Raney Nickel catalysts), as this can spontaneously ignite or over-pressurize the container[4].

  • Final Disposal: The mandated disposal pathway is high-temperature EPA-compliant incineration, which completely destroys the energetic nitro group and safely scrubs the resulting halogenated exhaust.

WasteLogic W1 Waste Generation: 4-Chloro-1-methyl-3-nitro-1H-pyrazole W2 Solid Waste (Contaminated PPE/Towels) W1->W2 W3 Liquid Waste (Reaction Mother Liquor) W1->W3 W6 High-Temp Incineration (EPA Compliant) W2->W6 W4 Aqueous Waste (Mild Alkaline) W3->W4 W5 Organic Halogenated Waste W3->W5 W4->W6 W5->W6

Chemical Waste Segregation & Disposal Pathway.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011.[Link]

  • Kovacic, P., & Somanathan, R. "Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism." Journal of Applied Toxicology, 2014.[Link]

  • Yale Environmental Health & Safety. "Standard Operating Procedure - Potentially Explosive and Explosive Compounds." Yale University, 2021.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.